molecular formula C6H10O2 B3425439 Methyl tiglate CAS No. 41725-90-0

Methyl tiglate

Cat. No.: B3425439
CAS No.: 41725-90-0
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-UHFFFAOYSA-N
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Description

Methyl tiglate is a fatty acid ester.
This compound is a natural product found in Nymphaea gardneriana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41725-90-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

methyl 2-methylbut-2-enoate

InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3

InChI Key

YYJWBYNQJLBIGS-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OC

Canonical SMILES

CC=C(C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

The Natural Occurrence of Methyl Tiglate in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of methyl tiglate, a volatile ester with applications in the fragrance and pharmaceutical industries, across various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and biosynthesis of this valuable natural compound.

Introduction

This compound ((2E)-2-methylbut-2-enoate) is an organic ester characterized by a sweet, fruity, and slightly spicy aroma. Its presence in the essential oils of various plants contributes to their unique fragrance profiles. Beyond its aromatic properties, this compound and related tigliane (B1223011) diterpenoids are of significant interest for their potential pharmacological activities. This guide summarizes the current knowledge on the botanical sources of this compound, presents quantitative data on its occurrence, details experimental protocols for its analysis, and elucidates its biosynthetic pathway.

Natural Occurrence of this compound in Plants

This compound and its precursor, tiglic acid, have been identified in a diverse range of plant species. The distribution of these compounds often varies depending on the plant part, developmental stage, and environmental conditions. The following table summarizes the key plant species reported to contain this compound and other related tiglate esters.

Plant SpeciesFamilyPlant PartCompound(s) IdentifiedQuantitative Data (% of Essential Oil)
Pelargonium graveolens (Rose Geranium)GeraniaceaeLeavesGeranyl tiglate, Citronellyl tiglate, Phenyl ethyl tiglate, 5-Methylhexyl tiglate, 6-Methylheptyl tiglateGeranyl tiglate: 1.67% - 7.2%, Citronellyl tiglate: 1.02%, Phenyl ethyl tiglate: 1.82%[1]
Breynia retusaPhyllanthaceaeLeavesThis compoundData not available[2]
Rosmarinus officinalis (Rosemary)LamiaceaeAerial PartsTiglate esters (unspecified)Data not available
Arctium lappa (Burdock)AsteraceaeRootTiglic acid estersData not available
Terminalia bentzoeCombretaceaeNot specifiedGeranyl tiglateData not available
Fontainea picrospermaEuphorbiaceaeFruit, RootsTigilanol tiglate (a complex diterpene ester)Data not available
Specklinia endotrachys complexOrchidaceaeFlowersThis compoundData not available

Experimental Protocols

Accurate identification and quantification of this compound in plant matrices are crucial for research and commercial applications. The following sections detail the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in essential oils.

Sample Preparation: Hydrodistillation

  • Plant Material: Fresh or dried plant material (e.g., leaves of Pelargonium graveolens) is subjected to hydrodistillation using a Clevenger-type apparatus.

  • Extraction: The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

GC-MS Analysis Protocol (Example for Pelargonium graveolens essential oil)

  • Gas Chromatograph (GC): Agilent 6890 series or similar.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: Increase to 220°C at a rate of 3°C/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL of the essential oil (diluted in a suitable solvent like diethyl ether if necessary).

  • Split Ratio: 1:20.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40 to 600 amu.

    • Ion Source Temperature: 240°C.

    • Transfer Line Temperature: 240°C.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

UV-Vis Spectrophotometric Quantification of this compound

Principle: this compound exhibits absorbance in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Proposed Protocol Outline:

  • Solvent Selection: A suitable solvent that dissolves this compound and is transparent in the analytical wavelength range should be chosen. Methanol or acetonitrile (B52724) are likely candidates.

  • Determination of Maximum Wavelength (λmax):

    • Prepare a standard solution of pure this compound in the selected solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used for quantification.

  • Sample Preparation and Analysis:

    • Extract this compound from the plant material using an appropriate solvent and purification method (e.g., column chromatography).

    • Dissolve the extracted and purified sample in the chosen solvent.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of this compound in the sample using the equation from the standard curve.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves two main stages: the formation of its precursor, tiglic acid, and the subsequent esterification with a methyl group.

1. Biosynthesis of Tiglic Acid from Isoleucine:

Tiglic acid is a branched-chain unsaturated carboxylic acid derived from the catabolism of the essential amino acid L-isoleucine. This pathway is understood to occur in plants and is analogous to the pathway found in some insects.

2. Esterification of Tiglic Acid:

The final step in the formation of this compound is the methylation of the carboxyl group of tiglic acid. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While the specific O-methyltransferase responsible for the methylation of tiglic acid has not yet been definitively identified in plants, the general mechanism is well-established for the biosynthesis of other methyl esters.

Signaling Pathways and Experimental Workflows

To visualize the key processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Workflow for the Analysis of this compound in Plants Plant Plant Material (e.g., Pelargonium graveolens leaves) Hydrodistillation Hydrodistillation Plant->Hydrodistillation EssentialOil Essential Oil Hydrodistillation->EssentialOil GCMS GC-MS Analysis EssentialOil->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: Workflow for the analysis of this compound in plants.

Proposed Biosynthetic Pathway of this compound in Plants Isoleucine L-Isoleucine Catabolism Catabolic Pathway (Multiple Steps) Isoleucine->Catabolism TiglylCoA Tiglyl-CoA Catabolism->TiglylCoA TiglicAcid Tiglic Acid TiglylCoA->TiglicAcid MethylTiglate This compound TiglicAcid->MethylTiglate Methylation Methyltransferase O-Methyltransferase (OMT) SAH S-adenosyl- L-homocysteine (SAH) Methyltransferase->SAH Methyltransferase->MethylTiglate SAM S-adenosyl- L-methionine (SAM) SAM->Methyltransferase

Caption: Proposed biosynthetic pathway of this compound in plants.

Conclusion

This compound is a naturally occurring ester found in a variety of plant species, contributing to their aromatic profiles and holding potential for pharmacological applications. This technical guide has provided an overview of its known botanical sources, available quantitative data, and detailed experimental protocols for its analysis. The elucidation of its biosynthetic pathway from isoleucine provides a foundation for future research into the genetic and enzymatic regulation of its production in plants. Further investigation is warranted to identify the specific O-methyltransferase responsible for tiglic acid methylation and to explore the full range of plant species that produce this valuable compound.

References

The Biosynthesis of Methyl Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl tiglate, a volatile ester, is a naturally occurring compound found in various plants and is a key structural moiety in several pharmacologically active natural products, such as the anticancer agent tigilanol tiglate. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at improving the production of these valuable compounds. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, which originates from the catabolism of the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic conversions to produce tiglyl-CoA, the immediate precursor to the tiglate moiety. The final step is the esterification of tiglyl-CoA with a methyl group, a reaction catalyzed by an alcohol acyltransferase. This document details the enzymes involved, presents available quantitative data, provides experimental protocols for enzyme activity assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the catabolism of L-isoleucine. The pathway can be delineated into four principal enzymatic steps, commencing with the deamination of L-isoleucine and culminating in the formation of this compound.

The key enzymatic steps are:

  • Transamination of L-Isoleucine: The pathway is initiated by the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate.

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, which is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to (S)-2-methylbutanoyl-CoA.

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is subsequently dehydrogenated by an acyl-CoA dehydrogenase to form tiglyl-CoA.

  • Esterification: The final step is the transfer of the tiglyl group from CoA to a methyl donor, which is presumed to be methanol, catalyzed by an alcohol acyltransferase (AAT) to produce this compound.

The overall biosynthetic pathway is depicted in the following diagram:

Biosynthesis_of_Methyl_Tiglate cluster_isoleucine_catabolism Isoleucine Catabolism cluster_esterification Esterification L-Isoleucine L-Isoleucine S-3-methyl-2-oxopentanoate S-3-methyl-2-oxopentanoate L-Isoleucine->S-3-methyl-2-oxopentanoate BCAT S-2-methylbutanoyl-CoA S-2-methylbutanoyl-CoA S-3-methyl-2-oxopentanoate->S-2-methylbutanoyl-CoA BCKDC Tiglyl-CoA Tiglyl-CoA S-2-methylbutanoyl-CoA->Tiglyl-CoA Acyl-CoA Dehydrogenase This compound This compound Tiglyl-CoA->this compound Alcohol Acyltransferase (AAT) Methanol Methanol Methanol->this compound

Figure 1: Biosynthesis pathway of this compound from L-isoleucine.

Quantitative Data

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs) from Plants

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Arabidopsis thaliana (BCAT1)4-methyl-2-oxopentanoate0.14 ± 0.0427.42 ± 2.09[1]
Arabidopsis thaliana (BCAT1)3-methyl-2-oxopentanoate (B1228249)0.14 ± 0.313.33 ± 0.68[1]

Note: Data for BCKDC and acyl-CoA dehydrogenase specific to the isoleucine catabolism pathway in plants are limited. The available data are primarily from mammalian sources and may not accurately reflect the kinetics in plant systems. Similarly, a specific alcohol acyltransferase responsible for this compound synthesis has not been characterized, and thus, its kinetic parameters are unknown.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in the biosynthesis of this compound.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

This protocol describes a continuous spectrophotometric assay for BCAT activity by measuring the rate of NADH consumption in a coupled reaction.

Principle: The α-keto acid produced by the BCAT reaction is reduced by a specific dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Workflow Diagram:

BCAT_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Substrates, and Enzyme Extract start->prepare_reagents mix_components Mix Assay Buffer, NADH, Dehydrogenase, and α-ketoglutarate in a cuvette prepare_reagents->mix_components incubate Incubate at 30°C for 5 min mix_components->incubate initiate_reaction Initiate reaction by adding L-isoleucine incubate->initiate_reaction measure_absorbance Monitor absorbance decrease at 340 nm for 5-10 min initiate_reaction->measure_absorbance calculate_activity Calculate BCAT activity measure_absorbance->calculate_activity end End calculate_activity->end

Figure 2: Experimental workflow for the BCAT activity assay.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 50 µM pyridoxal (B1214274) 5'-phosphate.

  • L-Isoleucine solution: 100 mM in water.

  • α-Ketoglutarate solution: 50 mM in water.

  • NADH solution: 10 mM in 10 mM Tris-HCl, pH 8.0.

  • 3-Methyl-2-oxopentanoate dehydrogenase (if available) or a suitable coupled enzyme.

  • Enzyme extract (e.g., plant tissue homogenate, purified enzyme).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 800 µl Assay Buffer

    • 20 µl NADH solution (final concentration 0.2 mM)

    • 10 µl 3-methyl-2-oxopentanoate dehydrogenase

    • 20 µl α-Ketoglutarate solution (final concentration 1 mM)

    • 50 µl Enzyme extract

  • Incubate the mixture at 30°C for 5 minutes to allow for the reduction of any endogenous α-keto acids.

  • Initiate the reaction by adding 100 µl of L-Isoleucine solution (final concentration 10 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD⁺ per minute.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay

This protocol outlines a colorimetric assay for BCKDC activity based on the reduction of a tetrazolium salt.

Principle: The NADH produced by the BCKDC-catalyzed reaction reduces a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.

Materials:

  • Extraction Buffer: 50 mM potassium phosphate, pH 7.5, 2 mM EDTA, 5 mM DTT, 1 mM PMSF.

  • Assay Buffer: 30 mM potassium phosphate, pH 7.2, 1 mM MgCl₂, 0.5 mM EDTA, 2 mM DTT, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), 2 mM NAD⁺, 0.5 mM Coenzyme A (CoA), 1 mg/ml INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride).

  • (S)-3-methyl-2-oxopentanoate solution: 50 mM in water.

  • Mitochondrial fraction or purified BCKDC.

  • Spectrophotometer capable of measuring absorbance at 492 nm.

Procedure:

  • Homogenize plant tissue in ice-cold Extraction Buffer and isolate the mitochondrial fraction by differential centrifugation.

  • Prepare the reaction mixture in a microplate well containing:

    • 180 µl Assay Buffer

    • 10 µl mitochondrial extract (containing 50-100 µg of protein)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µl of (S)-3-methyl-2-oxopentanoate solution (final concentration 2.5 mM).

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µl of 1 M HCl.

  • Measure the absorbance of the formazan product at 492 nm.

  • A standard curve using known concentrations of NADH should be prepared to quantify the amount of formazan produced.

Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a fluorescence-based assay for acyl-CoA dehydrogenase activity using an artificial electron acceptor.

Principle: The enzyme-catalyzed dehydrogenation of (S)-2-methylbutanoyl-CoA is coupled to the reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), which results in a change in fluorescence.

Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.6.

  • (S)-2-methylbutanoyl-CoA solution: 10 mM in water.

  • DCPIP solution: 1 mM in water.

  • Phenazine methosulfate (PMS) solution: 10 mM in water.

  • Enzyme extract.

  • Fluorometer (Excitation: 600 nm, Emission: 670 nm).

Procedure:

  • In a fluorometer cuvette, prepare a reaction mixture containing:

    • 900 µl Assay Buffer

    • 20 µl DCPIP solution (final concentration 20 µM)

    • 10 µl PMS solution (final concentration 100 µM)

    • 50 µl Enzyme extract

  • Incubate the mixture at 30°C for 3 minutes.

  • Initiate the reaction by adding 20 µl of (S)-2-methylbutanoyl-CoA solution (final concentration 0.2 mM).

  • Monitor the decrease in DCPIP fluorescence over time.

  • The rate of reaction is proportional to the rate of fluorescence change.

Alcohol Acyltransferase (AAT) Activity Assay

This protocol describes a general method for assaying AAT activity, which can be adapted to screen for this compound synthesis.

Principle: The formation of the ester product, this compound, is quantified by gas chromatography-mass spectrometry (GC-MS).

Workflow Diagram:

AAT_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Substrates, and Enzyme Extract start->prepare_reagents mix_components Mix Assay Buffer, Tiglyl-CoA, Methanol, and Enzyme Extract prepare_reagents->mix_components incubate Incubate at 30°C for 1-2 hours mix_components->incubate extract_ester Extract with an organic solvent (e.g., hexane) incubate->extract_ester analyze_gcms Analyze the organic phase by GC-MS extract_ester->analyze_gcms quantify_product Quantify this compound using a standard curve analyze_gcms->quantify_product end End quantify_product->end

Figure 3: Experimental workflow for the AAT activity assay.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Tiglyl-CoA solution: 1 mM in water.

  • Methanol.

  • Enzyme extract (e.g., plant protein extract, purified AAT).

  • Hexane (B92381) (or other suitable organic solvent) for extraction.

  • Internal standard (e.g., methyl heptanoate) for GC-MS quantification.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • In a microcentrifuge tube, prepare the following reaction mixture:

    • 400 µl Assay Buffer

    • 50 µl Tiglyl-CoA solution (final concentration 100 µM)

    • 10 µl Methanol

    • 50 µl Enzyme extract

  • Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

  • Stop the reaction by adding 100 µl of 1 M HCl.

  • Add a known amount of internal standard.

  • Extract the this compound by adding 500 µl of hexane and vortexing vigorously.

  • Centrifuge to separate the phases and carefully transfer the upper organic phase to a new tube.

  • Analyze the organic extract by GC-MS.

  • Identify and quantify the this compound peak by comparison to an authentic standard and the internal standard.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-established L-isoleucine catabolic pathway. While the initial steps leading to the formation of tiglyl-CoA are reasonably well understood, the specific alcohol acyltransferase responsible for the final esterification to this compound remains to be definitively identified and characterized in most organisms. The protocols provided in this guide offer a framework for the detailed investigation of each enzymatic step in this pathway. Further research, particularly in identifying and characterizing the terminal AAT, will be instrumental in enabling the metabolic engineering of plants and microorganisms for the enhanced production of valuable tiglate-containing natural products.

References

An In-depth Technical Guide on the Physical Properties of Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of methyl tiglate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties of this compound

This compound, also known as methyl (E)-2-methyl-2-butenoate, is a colorless liquid. Its primary physical characteristics, boiling point and density, are summarized below. These values have been compiled from various sources, and minor discrepancies may exist due to different experimental conditions.

Table 1: Physical Properties of this compound

PropertyValueConditions
Boiling Point 137.00 to 138.00 °C@ 758.00 mm Hg[1]
139.00 °C@ 760.00 mm Hg[1][2]
138 to 139 °CNot specified[3]
141 °CNot specified[4]
Density 0.9299 g/cm³@ 20 °C[4]
Specific Gravity 0.93800 to 0.94400@ 25.00 °C[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This physical property is a key indicator of a substance's purity.[5] A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Thiele Tube Method Protocol:

  • Sample Preparation: A small volume (less than 0.5 mL) of this compound is placed into a small test tube (Durham tube). An inverted capillary tube, sealed at one end, is then placed inside the test tube containing the sample.[6]

  • Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.[6]

  • Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for even heat distribution throughout the oil bath.[6]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating should continue until the bubbling is vigorous.[6]

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] The atmospheric pressure should also be recorded.

2. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer.

Pycnometer Method Protocol:

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent. The measurement for this compound is often cited at 20°C.[4]

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

G Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination (Thiele Tube Method) cluster_1 Density Determination (Pycnometer Method) A Prepare Sample and Apparatus B Heat Thiele Tube A->B C Observe Bubble Stream B->C D Cool and Record Temperature C->D End End D->End E Weigh Empty Pycnometer F Fill with Sample and Weigh E->F G Record Temperature F->G H Calculate Density G->H H->End Start Start Start->A Start->E

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to Methyl Tiglate: Properties, Synthesis, and Potential Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tiglate, the methyl ester of tiglic acid, is a naturally occurring organic compound with growing interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the relevance of the tiglate moiety in drug development, drawing insights from the well-established anticancer agent, tigilanol tiglate, and its interaction with key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identification and Properties

This compound, systematically named methyl (2E)-2-methylbut-2-enoate, is a volatile ester with a characteristic ethereal and fruity aroma. Its unique structural features, including a trisubstituted α,β-unsaturated ester moiety, make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl (2E)-2-methylbut-2-enoate[1][2]
CAS Number 6622-76-0[1][2]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 137-139 °C at 760 mmHg[3]
Density 0.938 - 0.944 g/mL at 25 °C[3]
Refractive Index 1.430 - 1.436 at 20 °C[3]
Solubility Soluble in alcohol; slightly soluble in water.[3][4]
InChI Key YYJWBYNQJLBIGS-PLNGDYQASA-N[1][2]
SMILES COC(=O)C(\C)=C/C[1]

Synthesis of this compound: Experimental Protocol

This compound can be efficiently synthesized via the Fischer esterification of tiglic acid with methanol, using a strong acid catalyst. The following protocol provides a detailed methodology for its laboratory-scale preparation.

Materials and Reagents
  • Tiglic acid (C₅H₈O₂)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Synthesis Procedure (Fischer Esterification)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 g (0.1 mol) of tiglic acid in 40 mL (1.0 mol) of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a 250 mL separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with 3 x 50 mL portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; caution: CO₂ evolution) and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure to yield a colorless liquid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Relevance of the Tiglate Moiety in Drug Development

While this compound itself is primarily used as a flavoring and fragrance agent, the tiglate ester functional group is a key pharmacophore in several biologically active molecules.[6][7] The most prominent example is tigilanol tiglate (also known as EBC-46), a diterpene ester currently used in veterinary medicine for the treatment of solid tumors and undergoing clinical trials for human cancers.[6][8][9]

Tigilanol tiglate's mechanism of action involves the activation of Protein Kinase C (PKC) , a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[6][9][10] Specifically, tigilanol tiglate is a potent activator of the classical PKC isoforms, particularly PKCβI and PKCβII .[11]

Proposed Signaling Pathway of Tigilanol Tiglate

The activation of PKC by tigilanol tiglate initiates a cascade of downstream events leading to rapid tumor cell death and vascular disruption within the tumor microenvironment.[8][9]

Tigilanol_Tiglate_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects PKC PKC Downstream Downstream Effectors PKC->Downstream Activation TT Tigilanol Tiglate TT->PKC Binds to C1 domain Vascular Vascular Disruption Downstream->Vascular Necrosis Hemorrhagic Necrosis Downstream->Necrosis Oncolysis Direct Oncolysis Downstream->Oncolysis Immune Immune Response Downstream->Immune

Tigilanol Tiglate Signaling Pathway

This signaling pathway highlights the critical role of the tiglate moiety in the potent biological activity of tigilanol tiglate. While there is currently no direct evidence to suggest that this compound possesses similar PKC-activating properties, its structural relationship to this potent therapeutic agent makes it and its derivatives interesting candidates for further investigation in drug discovery programs. The synthesis of novel tiglate esters and their subsequent screening for biological activity could lead to the discovery of new therapeutic leads.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. This guide provides the necessary technical information for its synthesis and characterization. The established role of the tiglate functional group in the potent anticancer agent tigilanol tiglate underscores the potential of this chemical scaffold in the design and development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted to explore their potential as modulators of key signaling pathways, such as the Protein Kinase C pathway, for the treatment of various diseases.

References

Solubility of Methyl Tiglate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on the solubility of methyl tiglate in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information and provides a generalized, robust experimental protocol for determining the solubility of a liquid solute, such as this compound, in organic solvents using the gravimetric method. This guide is intended to be a foundational resource for laboratory professionals requiring solubility data for this compound in their research and development activities.

Introduction

This compound (methyl (2E)-2-methylbut-2-enoate), with a CAS number of 6622-76-0, is an unsaturated ester with applications in the fragrance and cosmetics industries. A thorough understanding of its solubility in various organic solvents is crucial for its application in formulations, as a reactant in chemical syntheses, and in purification processes. This document collates the available solubility data for this compound and provides a detailed methodology for its experimental determination.

Physical and Chemical Properties of this compound

A brief overview of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 137-138 °C at 758 mm Hg
Density 0.95 g/mL at 25 °C
Flash Point 95 °F
Water Solubility Estimated at 3813 mg/L at 25 °C

Solubility Data

SoluteSolventTemperature (°C)Solubility
This compound AlcoholNot SpecifiedSoluble[1]
This compound Water25Slightly Soluble (Estimated: 3813 mg/L)[2]
Methyl Crotonate AlcoholNot SpecifiedSoluble
Methyl Crotonate EtherNot SpecifiedSoluble
Methyl Crotonate WaterNot SpecifiedInsoluble
Ethyl Tiglate Organic SolventsNot SpecifiedSoluble
Ethyl Tiglate WaterNot SpecifiedSparingly Soluble

Experimental Protocol: Determination of this compound Solubility via the Gravimetric Method

The following is a generalized procedure for determining the solubility of a liquid solute like this compound in an organic solvent. This method is adapted from standard gravimetric solubility determination protocols.

4.1. Materials

  • This compound (high purity)

  • Selected Organic Solvent (e.g., ethanol, methanol, acetone, ethyl acetate; analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance (readability to ±0.0001 g)

  • Temperature probe

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the undissolved this compound to separate.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation of the solute at a lower temperature.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled evaporation dish or vial. Record the exact mass of the saturated solution transferred.

  • Gravimetric Analysis:

    • Place the evaporation dish containing the saturated solution in a well-ventilated fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

    • Continue the evaporation process until a constant weight of the remaining this compound is achieved. This indicates that all the solvent has been removed.

    • Record the final mass of the evaporation dish containing the dried this compound.

4.3. Data Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved this compound = (Mass of dish + dried this compound) - (Mass of empty dish)

  • Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

  • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Visualizations

The following diagrams illustrate the generalized workflow for the experimental determination of solubility and a logical relationship for assessing solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate until equilibrium is reached prep2->prep3 samp1 Allow undissolved phase to settle prep3->samp1 samp2 Withdraw supernatant with a pre-warmed syringe samp1->samp2 samp3 Filter into a pre-weighed evaporation dish samp2->samp3 anal1 Evaporate solvent to dryness samp3->anal1 anal2 Record final mass of dried this compound anal1->anal2 anal3 Calculate solubility anal2->anal3 logical_relationship start Assess Solubility of This compound qualitative Qualitative Assessment (e.g., 'Soluble', 'Insoluble') start->qualitative quantitative Quantitative Measurement (e.g., g/100g solvent) start->quantitative protocol Follow Experimental Protocol quantitative->protocol data Analyze Data and Report Results protocol->data

References

The Discovery and History of Methyl Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tiglate, the methyl ester of tiglic acid, is a naturally occurring organic compound with a history intertwined with the early advancements of organic chemistry. From its origins in the study of natural products to its contemporary use in the flavor, fragrance, and pharmaceutical industries, its story is one of gradual discovery and evolving application. This guide provides a comprehensive overview of the discovery of its parent acid, the likely first methods of its synthesis, its physicochemical properties, and the analytical techniques used for its characterization. Detailed experimental protocols and graphical representations of key concepts are included to serve as a valuable resource for scientific professionals.

The Genesis: Discovery of Tiglic Acid

The history of this compound begins with its parent carboxylic acid, tiglic acid. The journey to its identification involved several chemists in the 19th century.

  • 1819: Pelletier and Caventou first isolated a volatile and crystallizable acid from the seeds of Schoenocaulon officinale, a Mexican plant. They named this substance sabadillic or cevadic acid.[1]

  • 1865: The substance isolated in 1819 was found to be identical to methyl-crotonic acid, a compound identified by B. F. Duppa and Edward Frankland.[1]

  • 1870: The chapter on tiglic acid truly began when Geuther and Fröhlich isolated an acid from the oil of the croton plant, Croton tiglium. They named it tiglic acid (or tiglinic acid) after the plant's specific name.[1] This compound was subsequently shown to be identical to the previously described methyl-crotonic acid.[1]

Tiglic acid is the trans isomer of angelic acid, another naturally occurring unsaturated monocarboxylic acid.[1] This stereochemical relationship is a key feature of its chemical identity. It is found in croton oil and has also been isolated from the defensive secretions of certain beetles.[1]

The First Synthesis of this compound

While the exact first documented synthesis of this compound is not clearly recorded, it is highly probable that it was first prepared via the acid-catalyzed esterification of tiglic acid with methanol (B129727) shortly after the discovery of both the acid and a suitable synthetic method.

The most significant development in this regard was the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[2] This method involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid.[2] Given that tiglic acid was known since 1870, the Fischer-Speier method would have been the first widely adopted, straightforward procedure for preparing its esters, including this compound.

The reaction is a reversible acyl substitution, where a proton from the catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[4][5]
Molecular Weight 114.14 g/mol [4][5]
CAS Number 6622-76-0[4][5]
Appearance Colorless liquid[6][7]
Odor Fruity, sweet, rum-like[7][8]
Boiling Point 137-141 °C[4][6]
Density 0.9299 - 0.944 g/cm³ at 20-25 °C[4][6]
Refractive Index 1.430 - 1.436 at 20 °C[6]
Solubility Soluble in alcohol; slightly soluble in water (3813 mg/L at 25 °C est.)[6][9]
Flash Point 35 °C (95 °F)[6]

Spectroscopic Data

The evolution of analytical techniques has allowed for a detailed structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

AssignmentChemical Shift (ppm)Multiplicity
Olefinic Proton (A)~6.86Quartet (q)
Methoxyl Protons (B)~3.73Singlet (s)
Allylic Methyl (C)~1.83Singlet (s)
Vinylic Methyl (D)~1.79Doublet (d)
(Data sourced from ChemicalBook, typical values in CDCl₃)[10]
Infrared (IR) Spectroscopy

The IR spectrum shows key functional group absorptions.

Wavenumber (cm⁻¹)AssignmentReference(s)
~1740C=O stretch (ester)[11]
~1640C=C stretch (alkene)[11]
(Data sourced from Benchchem)[11]
Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals a characteristic fragmentation pattern.

m/zInterpretationReference(s)
114Molecular Ion [M]⁺[10][12]
83[M - OCH₃]⁺[10]
55[C₄H₇]⁺[10]
(Data sourced from ChemicalBook and NIST WebBook)[10][12]

Historical and Modern Applications

This compound and other tiglate esters have found applications in several industries:

  • Flavors and Fragrances: Due to its fruity and sweet aroma, this compound is used as a flavoring agent in products like butter rum and toffee, and as a component in perfumes.[8][9]

  • Organic Synthesis: It serves as a versatile building block and starting material in the synthesis of more complex molecules, including natural products.[11] Its defined stereochemistry makes it valuable for stereoselective reactions.[11]

  • Pharmaceutical Research: Tiglate esters are present in various medicinal plants and are components of pharmacologically active compounds.[13] For instance, the tiglate moiety is found in tigilanol tiglate, a natural product investigated for its potential in cancer treatment.[11]

Experimental Protocol: Fischer-Speier Esterification of Tiglic Acid

This protocol describes a representative laboratory-scale synthesis of this compound.

Objective: To synthesize methyl (E)-2-methylbut-2-enoate from tiglic acid and methanol via acid-catalyzed esterification.

Reagents and Materials:

  • Tiglic acid (C₅H₈O₂)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tiglic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents). Methanol acts as both a reactant and the solvent, helping to shift the equilibrium towards the product.[14]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the solution.[14]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C, the boiling point of methanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours.[14]

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted tiglic acid. Carbon dioxide evolution will be observed. Continue adding the bicarbonate solution until effervescence ceases.

  • Work-up - Extraction: Add diethyl ether or ethyl acetate (B1210297) to the separatory funnel to extract the this compound. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Wash the organic layer with water and then with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.[15]

Visualizations

Isomeric Relationship of Tiglic and Angelic Acid

G cluster_isomers Cis-Trans Isomers Angelic Acid\n(cis-isomer) Angelic Acid (cis-isomer) Tiglic Acid\n(trans-isomer) Tiglic Acid (trans-isomer) Angelic Acid\n(cis-isomer)->Tiglic Acid\n(trans-isomer) Heat or Acid Tiglic Acid\n(trans-isomer)->Angelic Acid\n(cis-isomer) Difficult Conversion

Fischer-Speier Esterification Workflow

G start Reactants: Tiglic Acid + Methanol catalyst Add H₂SO₄ (Catalyst) start->catalyst reflux Heat to Reflux (65°C) catalyst->reflux workup Work-up: Neutralize, Extract, Dry reflux->workup purify Purification: Distillation workup->purify end Product: This compound purify->end

References

Thermochemical Data for Methyl Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Precise experimental thermochemical data for methyl tiglate is not publicly available at the time of this writing. The following table illustrates the key thermochemical parameters of interest and provides placeholder values for a structurally similar compound for context. It is imperative to note that these values are for illustrative purposes only and should not be used as a substitute for experimental or high-accuracy computational data for this compound.

Thermochemical PropertySymbolUnits (kJ/mol)Description
Standard Enthalpy of Formation (Gas)ΔfH°(g)(Not Available)The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It indicates the stability of a compound relative to its elements.
Standard Heat of CombustionΔcH°(Not Available)The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This value is fundamental for assessing the energy content of a compound.
Standard Gibbs Free Energy of Formation (Gas)ΔfG°(g)(Not Available)The change in Gibbs free energy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction and the thermodynamic stability of a compound.
Enthalpy of VaporizationΔvapH°(Not Available)The amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. It is crucial for understanding phase transitions and for relating thermochemical data between the liquid and gas phases.

Experimental Protocols

The determination of thermochemical data is rooted in precise calorimetric and thermodynamic measurements. The following sections detail the standard experimental protocols for key thermochemical properties.

Heat of Combustion via Bomb Calorimetry

Bomb calorimetry is the primary experimental method for determining the heat of combustion of liquid and solid samples. The process involves the complete combustion of a sample in a constant-volume container (the "bomb").

Methodology:

  • Sample Preparation: A precise mass of the liquid sample (this compound) is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a crucible with a cover is necessary to prevent evaporation before ignition.

  • Bomb Assembly: The crucible containing the sample is placed inside the bomb. A fuse wire, typically made of iron or nickel-chromium, is connected to two electrodes within the bomb, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. This ensures complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat released by the combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

experimental_workflow_bomb_calorimetry cluster_prep Preparation cluster_combustion Combustion cluster_measurement Measurement cluster_analysis Analysis sample_prep Sample Preparation (Weighing this compound) bomb_assembly Bomb Assembly (Crucible and Fuse Wire) sample_prep->bomb_assembly pressurization Pressurization with O₂ bomb_assembly->pressurization ignition Ignition pressurization->ignition temp_monitoring Temperature Monitoring ignition->temp_monitoring calculation Calculation of Heat of Combustion temp_monitoring->calculation

Workflow for Bomb Calorimetry
Enthalpy of Vaporization via Knudsen Effusion

The Knudsen effusion method is used to determine the vapor pressure of substances with low volatility. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology:

  • Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area.

  • Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Effusion and Mass Loss Measurement: Molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is measured with a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

  • Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values as a function of temperature.

  • Enthalpy of Vaporization Determination: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the gas constant. From this, the enthalpy of vaporization can be calculated.

Computational Protocols

In the absence of experimental data, computational chemistry provides a powerful alternative for obtaining accurate thermochemical properties. High-accuracy composite methods are particularly well-suited for this purpose.

Gaussian-n (G3, G4) and Complete Basis Set (CBS) Methods

These methods, such as G3, G4, and CBS-QB3, are designed to approximate high-level electronic structure calculations at a reduced computational cost by combining results from several lower-level calculations.

Methodology:

  • Geometry Optimization: The molecular geometry of this compound is optimized at a specified level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Energy Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit and to account for higher-order electron correlation effects. Empirical corrections may also be included to compensate for known systematic deficiencies in the theoretical methods.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using the atomization method or isodesmic reactions.

    • Atomization Method: The calculated total energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. The difference, combined with the known experimental enthalpies of formation of the atoms, yields the enthalpy of formation of the molecule.

    • Isodesmic Reactions: A balanced chemical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. If the experimental enthalpies of formation of all other species in the reaction are known, the enthalpy of formation of the target molecule can be determined.

computational_workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation (ZPVE, Thermal Corrections) geom_opt->freq_calc high_level_energy High-Level Single-Point Energy Calculations geom_opt->high_level_energy hf_calc Enthalpy of Formation Calculation freq_calc->hf_calc extrapolation Energy Extrapolation and Correction high_level_energy->extrapolation extrapolation->hf_calc

Workflow for Computational Thermochemistry

Conclusion

The thermochemical data of this compound are essential for its effective and safe application in research and industry. While direct experimental values are not currently in the public domain, established experimental techniques such as bomb calorimetry and Knudsen effusion provide clear pathways to their determination. Furthermore, modern computational chemistry offers reliable and accurate methods for predicting these properties. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to obtain the necessary thermochemical data for this compound, thereby enabling a deeper understanding of its chemical behavior and facilitating its use in drug development and other scientific endeavors.

geometric isomerism in methyl tiglate vs methyl angelate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Geometric Isomerism in Methyl Tiglate and Methyl Angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geometric isomerism, a form of stereoisomerism, plays a crucial role in determining the physicochemical properties and biological activity of molecules. This guide provides a comprehensive technical overview of the geometric isomers this compound and methyl angelate, the (E) and (Z) isomers of methyl 2-methylbut-2-enoate, respectively. Understanding the distinct characteristics of these isomers is paramount for researchers in fields ranging from natural product chemistry to drug development, where subtle differences in molecular geometry can lead to significant changes in efficacy and safety.

This compound, the trans isomer, and methyl angelate, the cis isomer, arise from the restricted rotation around the carbon-carbon double bond. The arrangement of the methyl and methoxycarbonyl groups relative to the double bond dictates their unique spatial configurations, which in turn influences their physical, chemical, and spectroscopic properties. This guide will delve into these differences, providing detailed data, experimental protocols for their synthesis and characterization, and visual representations of their structures and the underlying principles of their isomerism.

Molecular Structures and Isomerism

The core of the difference between this compound and methyl angelate lies in their geometric arrangement. According to the Cahn-Ingold-Prelog (CIP) priority rules, the carboxyl group receives higher priority than the methyl group on one carbon of the double bond, and the ethyl group's methyl has higher priority than the hydrogen on the other. In this compound, the higher priority groups are on opposite sides of the double bond, designating it as the (E)-isomer. Conversely, in methyl angelate, these groups are on the same side, classifying it as the (Z)-isomer.

Figure 1: Molecular structures of this compound and methyl angelate.

Data Presentation

The quantitative differences in the physicochemical and spectroscopic properties of this compound and methyl angelate are summarized below. These distinctions are critical for their separation, identification, and application.

Physicochemical Properties
PropertyThis compound ((E)-isomer)Methyl Angelate ((Z)-isomer)Reference(s)
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
CAS Number 6622-76-05953-76-4[1]
Boiling Point 138-139 °C at 760 mmHg130 °C at 760 mmHg[1][2]
Density ~0.95 g/mL at 25 °C~0.95 g/mL at 20°C
Refractive Index ~1.436 at 20 °C~1.43 at 20°C
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (CDCl₃)
ProtonThis compound (δ, ppm)Methyl Angelate (δ, ppm)
=CH- ~6.8 (q)~6.0 (q)
-OCH₃ ~3.7 (s)~3.7 (s)
C=C-CH₃ ~1.8 (d)~2.0 (d)
C=C(CH₃)-CO ~1.8 (s)~1.9 (s)

Note: Exact chemical shifts and coupling patterns can vary slightly based on the solvent and spectrometer frequency. The vinyl proton (=CH-) of the (E)-isomer (this compound) is typically found further downfield compared to the (Z)-isomer (methyl angelate) due to the anisotropic effect of the carbonyl group.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterThis compoundMethyl AngelateReference(s)
Elution Order Elutes after methyl angelate on many standard non-polar and polar columns.Elutes before this compound.[3]
Key Mass Fragments (m/z) Characteristic fragmentation includes loss of methoxy (B1213986) group (-OCH₃) and further fragmentation of the alkyl chain. Common fragments: 114 (M+), 83, 55.Similar fragmentation pattern to this compound, but relative intensities of fragments may differ. Common fragments: 114 (M+), 83, 55.

Note: While the mass spectra are very similar, subtle differences in the relative abundance of fragment ions may be observed. The primary method of distinction by GC-MS is the retention time.

Experimental Protocols

Synthesis of Methyl Angelate via Isomerization of this compound

Methyl angelate is commonly synthesized by the isomerization of the more thermodynamically stable this compound. This process is typically catalyzed by an acid.

Isomerization MethylTiglate This compound ReactionVessel Reaction Vessel (Heat, p-toluenesulfinic acid) MethylTiglate->ReactionVessel EquilibriumMixture Equilibrium Mixture (this compound & Methyl Angelate) ReactionVessel->EquilibriumMixture Purification Purification (Fractional Distillation) EquilibriumMixture->Purification MethylAngelate Methyl Angelate Purification->MethylAngelate

Figure 2: Workflow for the synthesis of methyl angelate.

Materials:

  • This compound

  • p-Toluenesulfinic acid (catalyst)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Suitable solvent (e.g., toluene, optional)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and a catalytic amount of p-toluenesulfinic acid (e.g., 1-5 mol%).

  • Isomerization: Heat the mixture to reflux (approximately 125-135 °C) with continuous stirring. The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).[4] The reaction will reach an equilibrium mixture containing both isomers.[4]

  • Work-up: After reaching equilibrium (typically after several hours), cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: The two isomers can be separated by fractional distillation.[5] Due to the difference in their boiling points (Methyl angelate: ~130 °C, this compound: ~138-139 °C), methyl angelate will distill first.[1][2] A distillation column with a high number of theoretical plates is recommended for efficient separation.[4]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying this compound and methyl angelate.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, HP-5ms, or a more polar column like DB-WAX).

Typical GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes. (Note: This is a general program and should be optimized for the specific column and instrument.)

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-200 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Results: Under these conditions, methyl angelate will typically have a shorter retention time than this compound.[3] The mass spectra for both compounds will show a molecular ion peak at m/z 114 and similar fragmentation patterns. Identification is confirmed by comparing the retention times and mass spectra to those of authentic standards.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is definitive for the structural elucidation of these geometric isomers.

Sample Preparation:

  • Dissolve a small amount of the purified isomer (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • The most significant difference is the chemical shift of the vinylic proton. In this compound ((E)-isomer), this proton is deshielded by the carbonyl group and appears at a lower field (~6.8 ppm) compared to methyl angelate ((Z)-isomer) where it is more shielded and appears at a higher field (~6.0 ppm).

  • The chemical shifts of the methyl groups attached to the double bond also show slight differences.

¹³C NMR Spectroscopy:

  • The chemical shifts of the carbon atoms, particularly the olefinic carbons and the methyl carbons, will differ between the two isomers. These differences, although small, are reproducible and can be used for unambiguous identification.

Logical Relationships in Isomer Analysis

The identification and characterization of this compound and methyl angelate follow a logical workflow that combines separation and spectroscopic techniques.

Analysis_Workflow cluster_separation Separation cluster_identification Identification GC Gas Chromatography (GC) SeparatedIsomers Separated Isomers GC->SeparatedIsomers MS Mass Spectrometry (MS) StructuralConfirmation Structural Confirmation MS->StructuralConfirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR->StructuralConfirmation IR FT-IR Spectroscopy IR->StructuralConfirmation Sample Sample Mixture Sample->GC SeparatedIsomers->MS SeparatedIsomers->NMR SeparatedIsomers->IR

Figure 3: Logical workflow for the analysis of geometric isomers.

This guide provides a foundational understanding of the geometric isomerism of this compound and methyl angelate. For professionals in drug development and scientific research, a thorough grasp of these principles and experimental techniques is essential for the successful isolation, identification, and application of these and other isomeric compounds.

References

The Biological Origins of Methyl Tiglate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological sources of methyl tiglate, a naturally occurring ester with applications in the fragrance and pharmaceutical industries. This document details the biosynthetic pathways, quantitative data from various natural sources, and methodologies for extraction, isolation, and analysis.

Introduction to this compound

This compound, or methyl (E)-2-methyl-2-butenoate, is a volatile organic compound belonging to the ester family. It possesses a characteristic ethereal and rum-like aroma. While its presence in nature is often as a minor constituent of complex volatile blends, its contribution to the overall scent profile of certain plants is significant. This guide explores the diverse biological origins of this compound, from the plant kingdom to the insect world, providing a foundational resource for its further study and potential biotechnological production.

Documented Biological Sources of this compound and Related Tiglate Esters

This compound and other esters of tiglic acid have been identified in a variety of biological sources, primarily in the plant and insect kingdoms. While microbial production of this compound has not been definitively reported, the general capacity of microorganisms to produce a wide array of volatile esters suggests they are a potential, yet underexplored, source.

Plant Sources

The primary plant sources of tiglate esters are essential oils, particularly from the Asteraceae and Geraniaceae families.

  • Roman Chamomile (Chamaemelum nobile) : The essential oil of Roman chamomile is a rich source of various tiglate esters. While isobutyl angelate and isoamyl angelate are often the most abundant esters, tiglates, including this compound, are also present. The quality and composition of the essential oil can vary based on the cultivar and growing conditions[1][2]. One analysis has identified methallyl tiglate at a concentration of 0.5-5% in Roman chamomile essential oil[2].

  • Pelargonium graveolens (Rose Geranium) : The essential oil of rose geranium is well-known for its complex and pleasant aroma, to which a variety of tiglate esters contribute. While citronellol (B86348) and geraniol (B1671447) are major components, esters such as geranyl tiglate, citronellyl tiglate, and phenyl ethyl tiglate are consistently reported[3][4][5][6][7]. Although this compound itself is not always individually quantified in analyses, its presence as a minor constituent is plausible given the prevalence of other tiglate esters.

  • Feijoa sellowiana (Pineapple Guava) : The fruit of the pineapple guava is noted for its aromatic qualities, which are attributed to the presence of methyl benzoate (B1203000) and ethyl benzoate[1][8][9][10]. While not a direct source of this compound, the presence of these related methyl esters suggests the existence of the necessary enzymatic machinery for methyl ester biosynthesis in this species.

Insect Sources

Certain insects are known to produce tiglate esters as part of their chemical communication or defense mechanisms.

  • Drosophila virilis : The male of this fruit fly species produces an aggregation pheromone that includes this compound, ethyl tiglate, and isopropyl tiglate. In laboratory bioassays, ethyl tiglate was found to be the most active of these esters in attracting other flies[4].

  • Predaceous Stink Bugs (Podisus spp.) : Males of certain species of predaceous stink bugs release long-range attractant pheromones that can include (E)-2-hexenyl tiglate[11].

Quantitative Data of Tiglate Esters in Biological Sources

The concentration of this compound and related esters can vary significantly depending on the species, cultivar, geographical location, and extraction method. The following tables summarize the available quantitative data.

Table 1: Quantitative Data of Tiglate Esters in Plant Essential Oils

Plant SourceTiglate EsterConcentration (% of Essential Oil)Reference(s)
Chamaemelum nobile (Roman Chamomile)Methallyl Tiglate0.5 - 5[2]
Chamaemelum nobile (Roman Chamomile)Tiglates (unspecified)0.5[12]
Pelargonium graveolens (Rose Geranium)Geranyl Tiglate1.3 - 2.95
Pelargonium graveolens (Rose Geranium)Citronellyl Tiglate1.22 - 1.95
Pelargonium graveolens (Rose Geranium)Phenyl Ethyl Tiglate1.42 - 1.95
Pelargonium graveolens (Rose Geranium)Geranyl Tiglate1.84[6]
Pelargonium graveolens (Rose Geranium)Phenyl Ethyl Tiglate1.90[6]
Pelargonium graveolens (Palestine)Geranyl Tiglate2.38[5]
Pelargonium graveolens (Palestine)Citronellyl Tiglate1.66[5]
Pelargonium graveolens (Palestine)β-Phenyl Ethyl Tiglate2.53[5]

Table 2: Quantitative Data of Tiglate Esters in Insect Pheromones

Insect SourceTiglate EsterAmount (ng per individual)Reference(s)
Drosophila virilis (male)Ethyl Tiglate> 15[4]
Drosophila virilis (male)This compoundLower than ethyl tiglate[4]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the catabolism of the branched-chain amino acid isoleucine.

Formation of Tiglic Acid

The carbon skeleton of tiglic acid is derived from L-isoleucine. The catabolic pathway involves a series of enzymatic reactions that convert isoleucine into tiglyl-CoA. This intermediate is then hydrolyzed to yield tiglic acid. This pathway is a known part of branched-chain amino acid metabolism in plants[8].

Tiglic Acid Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Tiglic_Acid Tiglic Acid Tiglyl_CoA->Tiglic_Acid Thioesterase

Biosynthesis of Tiglic Acid from Isoleucine.
Esterification to this compound

The final step in the formation of this compound is the esterification of tiglic acid. This can occur through two primary enzymatic routes:

  • Alcohol Acyltransferases (AATs): These enzymes catalyze the transfer of an acyl group from an acyl-CoA to an alcohol. In this case, tiglyl-CoA would serve as the acyl donor and methanol (B129727) as the acyl acceptor. AATs are known to be responsible for the formation of a wide variety of esters that contribute to fruit and flower aromas[8].

  • S-adenosyl-L-methionine (SAM)-dependent Methyltransferases: These enzymes catalyze the transfer of a methyl group from SAM to a substrate. A carboxyl methyltransferase could directly methylate tiglic acid to form this compound[13][14][15].

This compound Formation cluster_AAT Alcohol Acyltransferase (AAT) Pathway cluster_MT S-adenosyl-L-methionine (SAM)-dependent Methyltransferase Pathway Tiglyl_CoA Tiglyl-CoA Methyl_Tiglate_AAT This compound Tiglyl_CoA->Methyl_Tiglate_AAT AAT Methanol_AAT Methanol Methanol_AAT->Methyl_Tiglate_AAT CoA_AAT CoA Tiglic_Acid Tiglic Acid Methyl_Tiglate_MT This compound Tiglic_Acid->Methyl_Tiglate_MT Carboxyl Methyltransferase SAM S-adenosyl-L-methionine (SAM) SAM->Methyl_Tiglate_MT SAH S-adenosyl-L-homocysteine (SAH)

Potential pathways for the final esterification step.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, analysis, and isolation of this compound from plant materials.

Extraction of Essential Oils by Hydrodistillation

This protocol is suitable for the extraction of volatile compounds, including this compound, from fresh or dried plant material, such as Pelargonium graveolens leaves[16][17].

Materials and Equipment:

  • Fresh or dried plant material (e.g., P. graveolens leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2-5 L)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Coarsely chop or grind the plant material to increase the surface area for extraction.

  • Hydrodistillation: Place approximately 300-500 g of the prepared plant material into the round-bottom flask. Add a sufficient volume of distilled water to cover the material (e.g., 1.5 L).

  • Apparatus Setup: Assemble the Clevenger-type apparatus according to the manufacturer's instructions.

  • Distillation: Heat the flask to boiling. The steam and volatile oils will vaporize, condense in the condenser, and collect in the Clevenger trap. Continue the distillation for 3-4 hours.

  • Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the trap.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, dark glass vial at 4°C.

Hydrodistillation Workflow Plant_Material Plant Material (e.g., P. graveolens leaves) Grinding Grinding/Chopping Plant_Material->Grinding Hydrodistillation Hydrodistillation with Clevenger Apparatus (3-4 hours) Grinding->Hydrodistillation Condensation Condensation Hydrodistillation->Condensation Collection Collection of Oil/Water Mixture Condensation->Collection Separation Separation of Essential Oil Layer Collection->Separation Drying Drying with Anhydrous Na2SO4 Separation->Drying Storage Storage at 4°C Drying->Storage

Workflow for essential oil extraction via hydrodistillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils[4][6][18][19][20].

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975B or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60-70°C, hold for 2 min.

    • Ramp: 3-5°C/min to 240-290°C.

    • Hold at final temperature for 5-10 min.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-650.

Procedure:

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or diethyl ether) at a ratio of 1:100 (v/v).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the chromatogram and mass spectra. Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or reference libraries (e.g., NIST, Wiley).

Isolation by Preparative Gas Chromatography (Prep-GC)

For obtaining a pure sample of this compound for further studies, preparative gas chromatography can be employed[21].

Instrumentation and General Procedure:

  • A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a suitable detector.

  • The same column stationary phase and temperature program as in the analytical GC-MS can be used as a starting point, but the column dimensions will be larger to accommodate a larger sample size.

  • The essential oil is injected, and the eluting compounds are monitored by the detector.

  • The fraction corresponding to the retention time of this compound is collected in a cooled trap.

  • The purity of the collected fraction should be verified by analytical GC-MS.

Conclusion

This compound is a naturally occurring ester found in the essential oils of several plant species, notably Chamaemelum nobile and likely as a minor component in Pelargonium graveolens. It is also a component of the aggregation pheromone of the fruit fly Drosophila virilis. The biosynthesis of its acid precursor, tiglic acid, originates from the catabolism of isoleucine. The final esterification step is likely catalyzed by an alcohol acyltransferase or a SAM-dependent methyltransferase. The protocols provided in this guide offer a starting point for the extraction, analysis, and isolation of this compound from these biological sources. Further research is warranted to explore other potential sources, particularly within the microbial kingdom, and to fully elucidate the specific enzymes involved in its biosynthesis in different organisms.

References

An In-depth Technical Guide to the Safety and Handling of Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for methyl tiglate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical and physical properties, hazard identification, protective measures, and emergency procedures.

Chemical and Physical Properties

This compound, with a CAS number of 6622-76-0, is a flammable liquid.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C6H10O2[1][3]
Molecular Weight 114.14 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[1]
Odor No data available[1]
Boiling Point 137-139 °C[1][5][6]
Flash Point 35 °C / 95 °F[2][5]
Specific Gravity 0.938 to 0.944 @ 25.00 °C[5]
Relative Density 0.95 g/mL at 25 °C[1][6]
Refractive Index 1.430 to 1.436 @ 20.00 °C[5]
Solubility Soluble in alcohol. Slightly soluble in water (3813 mg/L @ 25 °C est.).[5][6]
Vapor Pressure 13.379 mmHg @ 25.00 °C (est)[5][7]

Hazard Identification

This compound is classified as a flammable liquid and vapor (H226).[1][8] The signal word for this chemical is "Warning".[1][8]

GHS Precautionary Statements: [1]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P280: Wear protective gloves, eye protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • P370+P378: In case of fire: Use dry chemical or dry sand to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

Toxicological Information

Detailed toxicological data for this compound is limited. Most safety data sheets indicate that no acute toxicity information is available for the product.[2][8] One source provides a lowest published lethal dose for oral administration in rats.

Route of ExposureSpeciesValue
OralRatLDLo: 5000 mg/kg

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][8]

Experimental Protocols

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound start Handling this compound engineering_controls Use in a well-ventilated area. Install a closed system or local exhaust. start->engineering_controls Always start with eye_protection Wear safety glasses with side-shields or chemical goggles. engineering_controls->eye_protection Then wear hand_protection Wear protective gloves (e.g., nitrile rubber). eye_protection->hand_protection body_protection Wear protective clothing and boots if necessary. hand_protection->body_protection respiratory_protection If ventilation is inadequate, use a vapor respirator. body_protection->respiratory_protection If needed end Safe Handling Achieved body_protection->end respiratory_protection->end

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention.[8]

The following diagram illustrates the decision-making process for first aid.

First_Aid_Protocol cluster_first_aid First Aid Protocol for this compound Exposure exposure Exposure to this compound eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eyes Rinse with water for 15 mins. Seek medical attention. eye_contact->rinse_eyes Yes wash_skin Wash with soap and water. Remove contaminated clothing. Seek medical attention. skin_contact->wash_skin Yes fresh_air Move to fresh air. Provide respiratory support if needed. Seek medical attention. inhalation->fresh_air Yes rinse_mouth Rinse mouth. Do NOT induce vomiting. Seek medical attention. ingestion->rinse_mouth Yes

Caption: Decision-making flowchart for first aid procedures following this compound exposure.

Fire-Fighting Measures

This compound is a flammable liquid.[2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2] Water mist may be used to cool closed containers.[8]

  • Unsuitable Extinguishing Media: No information available.[2][8]

  • Specific Hazards: Containers may explode when heated.[2][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Remove all sources of ignition. [2][8]

  • Ensure adequate ventilation. [1]

  • Wear appropriate personal protective equipment. [1]

  • Contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[8]

  • Collect the absorbed material into a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[8]

  • Prevent product from entering drains. [1]

The workflow for handling an accidental release is visualized below.

Spill_Response_Workflow cluster_spill Accidental Release Response for this compound spill Spill Occurs ignition_sources Remove Ignition Sources spill->ignition_sources ventilation Ensure Adequate Ventilation ignition_sources->ventilation ppe Wear Appropriate PPE ventilation->ppe containment Contain Spill with Inert Material ppe->containment collection Collect Absorbed Material (Use spark-proof tools) containment->collection prevention Prevent Entry into Drains containment->prevention disposal Dispose of in Closed Containers collection->disposal end Spill Secured disposal->end

Caption: Step-by-step workflow for responding to an accidental release of this compound.

Handling and Storage

  • Handling: Handle in a well-ventilated area.[8] Avoid contact with skin and eyes, and do not breathe mist or vapors.[8] Use spark-proof tools and take precautionary measures against static discharges.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8] Store in a flammables area.[8] Keep away from heat, sparks, and flame.[8]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[8]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[8] Incompatible products.[8]

  • Incompatible Materials: Acids, bases, and reducing agents.[8]

  • Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2).[8]

  • Hazardous Polymerization: No information available.[8]

  • Hazardous Reactions: No information available.[8]

References

Commercial Availability and Suppliers of Methyl Tiglate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the commercial availability of methyl tiglate (CAS No. 6622-76-0), a key intermediate and starting material in organic synthesis and drug development. This document is intended for researchers, scientists, and procurement specialists in the pharmaceutical and chemical industries.

Introduction to this compound

This compound, also known as methyl (E)-2-methyl-2-butenoate, is an unsaturated ester recognized for its role in the synthesis of a variety of complex molecules and natural products. Its chemical structure makes it a valuable building block in pharmaceutical and fragrance industries. This guide focuses on its commercial sourcing, providing a comparative landscape of suppliers, available purities, and quantities.

Key Chemical Identifiers

For accurate sourcing and regulatory compliance, please refer to the following identifiers for this compound.

IdentifierValue
CAS Number 6622-76-0[1][2][3][4]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1]
IUPAC Name Methyl (E)-2-methylbut-2-enoate[1]
Synonyms Tiglic Acid Methyl Ester[5]
InChI Key YYJWBYNQJLBIGS-SNAWJCMRSA-N[5]

Commercial Suppliers and Product Specifications

This compound is readily available from a range of chemical suppliers, catering to both research and bulk industrial needs. The following tables summarize the offerings from prominent global suppliers. Note that pricing is subject to change and is often dependent on the quantity ordered. For bulk quantities, direct inquiry with the supplier is recommended.

Table 3.1: Research-Scale Suppliers

SupplierPurityAvailable QuantitiesIndicative Pricing (USD)Notes
Thermo Scientific Chemicals ≥97.5% (GC)[2]50 g, 250 g[2]$133.65 (for 50 g)[2]Formerly part of the Alfa Aesar portfolio.[6]
Santa Cruz Biotechnology ≥97%[1]Inquire-For research use only. Classified as a Dangerous Good for transport.[1]
TCI America >98.0% (GC)25 mL, 100 mL, 500 mL-Bulk quantities may be available upon request.[3]
CymitQuimica 98%[5]250 mg, 1 g, 5 g, 10 g[5]€24.00 - €88.00Products are intended for lab use only.[5]
Amerigo Scientific Not specifiedInquire-Buyer is responsible for confirming purity. For research use only.[7]

Table 3.2: Bulk and Commercial-Scale Suppliers

SupplierPurityAvailable QuantitiesIndicative Pricing (USD/KG)Region
Neostar United (Changzhou) Industrial Co. Not specifiedBulkInquireChina[8]
Hebei Baicao Biology Science and Technology Co., Ltd. 99%KG$10.00China[4]
Zhuozhou Wenxi Import and Export Co., Ltd. 99%+ (HPLC)KG$10.00 - $15.00China[4]
The Good Scents Company ---Lists multiple suppliers, including TCI and Santa Cruz Biotechnology.[9]

Procurement Workflow

The process of procuring this compound for research or development purposes typically follows a standardized workflow. The diagram below illustrates the key stages from initial identification to laboratory application.

procurement_workflow cluster_research Research & Planning cluster_sourcing Sourcing & Qualification cluster_procurement Procurement & Logistics cluster_lab Laboratory Operations a Identify Need for This compound b Literature & Patent Search a->b c Identify Potential Suppliers b->c d Request Quotes & Specifications c->d e Supplier Evaluation (Purity, Lead Time) d->e f Place Purchase Order e->f g Shipment & Customs Clearance f->g h Receiving & QC (Identity, Purity) g->h i Safe Storage & Handling h->i j Use in Experiment i->j

Procurement workflow for this compound.

Experimental Protocols: Handling and Storage

While specific experimental use-protocols are beyond the scope of this guide, proper handling and storage are critical for maintaining the integrity of this compound.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. Keep the container tightly closed.[6]

  • Handling: this compound is a liquid and should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a dangerous good for transport, indicating the need for careful handling.[1]

  • Safety Data Sheet (SDS): Always consult the supplier-provided SDS for detailed safety and handling information. Thermo Fisher Scientific and other major suppliers provide these documents on their product pages.[2]

Conclusion

This compound is a commercially accessible chemical with a range of suppliers catering to different scales of demand. For research quantities, established suppliers like Thermo Scientific Chemicals and TCI America offer well-characterized products. For bulk quantities, direct engagement with manufacturers, particularly those based in China, is often necessary to secure competitive pricing. Researchers and procurement professionals should carefully evaluate suppliers based on purity requirements, available documentation, and lead times to ensure a reliable supply chain for their development and manufacturing needs.

References

An In-depth Technical Guide to the Isomeric Purity of Synthetic Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and isomeric purity of methyl tiglate. Particular focus is given to the common isomeric impurity, methyl angelate, and the analytical methodologies used to quantify it.

Introduction to this compound and its Isomerism

This compound, the methyl ester of tiglic acid ((2E)-2-methylbut-2-enoic acid), is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries. Its geometric isomer, methyl angelate ((2Z)-2-methylbut-2-enoic acid), is a common impurity in commercially available this compound. The presence of this isomer can significantly impact the stereochemical outcome of subsequent reactions and the pharmacological or sensory properties of the final product. Therefore, accurate determination and control of isomeric purity are critical.

Synthesis of this compound

A primary route for the synthesis of this compound is the esterification of tiglic acid. Tiglic acid itself can be synthesized through various methods, including the dehydration of an intermediate formed from a Grignard reaction.

Synthesis of Tiglic Acid

A common laboratory-scale synthesis of tiglic acid involves the reaction of a Grignard reagent with α-ketobutyric acid, followed by dehydration.[1]

Experimental Protocol: Synthesis of Tiglic Acid

  • Grignard Reagent Formation: In a flame-dried, two-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add magnesium turnings (e.g., 17.5 g) and anhydrous tetrahydrofuran (B95107) (THF, e.g., 200 g).[2] Slowly add a solution of ethyl bromide (e.g., 77.34 g) in THF. The reaction is initiated with gentle heating. After the addition is complete, continue stirring for 30 minutes.[2]

  • Addition Reaction: Cool the prepared Grignard reagent to 20°C and add a reaction promoter such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (e.g., 1.3 g).[1] Slowly add α-ketobutyric acid, maintaining the internal temperature below 40°C. After the addition, allow the reaction to proceed for 2 hours.[1]

  • Work-up and Intermediate Isolation: Cool the reaction mixture to 10-15°C and slowly add 15% sulfuric acid to adjust the pH to 3-4.[1][2] Extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL). The combined organic phases are then concentrated under reduced pressure to yield the intermediate, 2-hydroxy-2-methylbutyric acid.[1]

  • Dehydration to Tiglic Acid: Prepare a 67% sulfuric acid solution by slowly adding concentrated sulfuric acid (e.g., 37 g) to water (e.g., 18.5 g). Add the intermediate from the previous step and heat the mixture to reflux at approximately 140°C for 2-4 hours.[1][3]

  • Purification: Cool the reaction mixture and neutralize to a pH of 3-4 with a 30% sodium hydroxide (B78521) solution. Extract the product with ethyl acetate. Concentrate the organic phase and recrystallize the crude product from an ethanol-water mixture to obtain pure tiglic acid.[2]

Esterification of Tiglic Acid to this compound

The final step is the esterification of tiglic acid with methanol (B129727), typically under acidic catalysis (e.g., sulfuric acid) via a Fischer esterification reaction.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve tiglic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation.

Isomeric Impurity: Methyl Angelate

The primary isomeric impurity in synthetic this compound is methyl angelate, the (Z)-isomer. This impurity can arise from the starting materials or through isomerization of this compound under certain conditions, such as exposure to heat or catalysts.

Isomerization of this compound

Heating this compound in the presence of a catalyst, such as p-toluenesulfinic acid, can lead to an equilibrium mixture of this compound and methyl angelate.[4] This process can also be used to intentionally synthesize methyl angelate from the more stable this compound.[5]

Experimental Protocol: Isomerization of this compound

  • In a reaction vessel, combine this compound (e.g., 1 g) and p-toluenesulfinic acid (e.g., 10 mg).[4]

  • Heat the mixture at 125°C for 15 minutes.[4]

  • Cool the mixture and analyze the composition by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data on Isomeric Purity

The following table summarizes quantitative data regarding the isomeric composition of this compound and methyl angelate mixtures under different conditions.

ConditionThis compound (%)Methyl Angelate (%)Reference
Initial Sample97.101.68[4]
Heated with p-toluenesulfinic acid at 125°C for 15 min90.487.23[4][5]
Heated with benzenesulfinic acid at 125°C for 15 min90.607.10[4]

Analytical Methodologies for Isomeric Purity Determination

The two primary analytical techniques for determining the isomeric purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds. Due to its lower boiling point (128-129°C) compared to this compound (138-139°C), methyl angelate will have a shorter retention time on a standard non-polar or polar capillary column.[4] Quantification is achieved by integrating the peak areas of the two isomers.

Experimental Protocol: GC-FID Analysis

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of fatty acid methyl esters, such as a Supelco® Omegawax column (30 m x 0.53 mm ID, 0.5 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 5°C/min.

    • Hold at 240°C for 8 minutes. Note: A simpler isothermal program at 100°C has also been reported to be effective.[4]

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as n-heptane.

  • Quantification: The percentage of each isomer is calculated from the relative peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for distinguishing and quantifying this compound and methyl angelate. The chemical shifts of the protons, particularly the vinylic proton and the methyl groups attached to the double bond, are distinct for each isomer.

Experimental Protocol: ¹H NMR Analysis

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.[6]

  • Reference Standard: Tetramethylsilane (TMS) at 0 ppm.[7][8]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • This compound ((E)-isomer):

      • The vinylic proton appears as a quartet at approximately 6.86 ppm .

      • The methyl group of the ester appears as a singlet at approximately 3.73 ppm .

      • The methyl group at the C2 position appears as a singlet at approximately 1.84 ppm .

      • The methyl group at the C3 position appears as a doublet at approximately 1.79 ppm .[6]

    • Methyl Angelate ((Z)-isomer): The chemical shifts for the methyl angelate protons will be different, allowing for clear distinction. For instance, the vinylic proton and the methyl groups on the double bond will have distinct chemical shifts compared to the tiglate isomer.

  • Quantification: The ratio of the isomers can be determined by comparing the integration of well-resolved, characteristic peaks for each isomer (e.g., the vinylic proton signals).

Visualizations

Synthesis and Isomerization Pathways

Synthesis_and_Isomerization cluster_synthesis Synthesis of this compound cluster_isomerization Isomerization TiglicAcid Tiglic Acid MethylTiglate_syn This compound ((E)-isomer) TiglicAcid->MethylTiglate_syn H+, Reflux (Esterification) Methanol Methanol Methanol->MethylTiglate_syn MethylTiglate_iso This compound ((E)-isomer) MethylAngelate Methyl Angelate ((Z)-isomer) MethylTiglate_iso->MethylAngelate Heat, Catalyst (e.g., p-toluenesulfinic acid)

Caption: Synthetic route to this compound and its isomerization equilibrium.

Analytical Workflow for Isomeric Purity

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Synthetic this compound Sample Dilution Dilute in appropriate solvent (e.g., Heptane for GC, CDCl3 for NMR) Sample->Dilution GC_FID Gas Chromatography (GC-FID) Dilution->GC_FID NMR Proton NMR Spectroscopy (¹H NMR) Dilution->NMR GC_Data Chromatogram (Separated Peaks) GC_FID->GC_Data NMR_Data NMR Spectrum (Distinct Chemical Shifts) NMR->NMR_Data Integration Peak Integration GC_Data->Integration NMR_Data->Integration Purity Isomeric Purity Calculation (% this compound vs. % Methyl Angelate) Integration->Purity

Caption: Workflow for determining the isomeric purity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl Tiglate from Tiglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl tiglate from tiglic acid via Fischer esterification. This method is a reliable and commonly used procedure for producing esters from carboxylic acids and alcohols.

Introduction

This compound, the methyl ester of tiglic acid, is a valuable building block in organic synthesis and is of interest in the development of new pharmaceutical compounds and fragrances. The Fischer-Speier esterification is a straightforward and efficient method for its preparation, involving the acid-catalyzed reaction between tiglic acid and methanol (B129727). The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from tiglic acid via Fischer esterification.

ParameterValue
Reactants
Tiglic Acid (MW: 100.12 g/mol )1.0 eq
Methanol (MW: 32.04 g/mol )5.0 - 10.0 eq (serves as solvent)
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1 - 0.2 eq
Reaction Conditions
TemperatureReflux (approx. 65-70 °C)
Reaction Time2 - 4 hours
Product Information
Product NameThis compound
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Boiling Point137-139 °C
Expected Yield80 - 95%
Characterization Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)6.86 (q, 1H), 3.73 (s, 3H), 1.84 (d, 3H), 1.80 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~168 (C=O), ~138 (C=CH), ~128 (C-CH₃), ~51 (O-CH₃), ~14 (C=C-CH₃), ~12 (CH-CH₃)
AppearanceColorless liquid

Experimental Protocol: Fischer Esterification of Tiglic Acid

This protocol details the synthesis of this compound from tiglic acid using concentrated sulfuric acid as a catalyst.

Materials and Equipment:

  • Tiglic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Simple distillation apparatus

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tiglic acid (e.g., 10.0 g, 0.1 mol).

    • Add an excess of methanol (e.g., 50 mL, approx. 1.2 mol). The methanol acts as both a reactant and the solvent.

    • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL, approx. 0.018 mol) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure that cooling water is flowing through it.

    • Heat the reaction mixture to a gentle reflux using a heating mantle or an oil bath (the boiling point of methanol is approximately 65 °C).

    • Continue to reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • Work-up:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers sequentially with:

      • 50 mL of water

      • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted tiglic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

      • 50 mL of brine to remove any residual water.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for about 15-20 minutes.

    • Filter the drying agent from the solution by gravity filtration into a clean, pre-weighed round-bottom flask.

    • Remove the organic solvent using a rotary evaporator or by simple distillation.

  • Purification:

    • The crude this compound can be purified by simple distillation.

    • Set up a simple distillation apparatus and distill the crude product, collecting the fraction that boils between 137-139 °C.

  • Characterization:

    • Determine the yield of the purified this compound.

    • Characterize the product by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reactants 1. Reactants Tiglic Acid Methanol H₂SO₄ start->reactants reflux 2. Reflux (65-70 °C, 2-4 h) reactants->reflux workup 3. Work-up (Water, Extraction) reflux->workup neutralization 4. Neutralization (NaHCO₃ wash) workup->neutralization drying 5. Drying (Anhydrous MgSO₄) neutralization->drying solvent_removal 6. Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation 7. Purification (Distillation) solvent_removal->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Fischer Esterification

This diagram outlines the logical progression of the Fischer esterification reaction.

fischer_esterification reactants Carboxylic Acid (Tiglic Acid) + Alcohol (Methanol) protonation Protonation of Carbonyl Oxygen reactants->protonation catalyst Acid Catalyst (H₂SO₄) catalyst->protonation nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester (this compound) + Water deprotonation->product

Caption: Mechanism of Fischer esterification.

Application Note & Protocol: Synthesis of Methyl Tiglate via Fischer Esterification of Tiglic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiglic acid, also known as trans-2-methyl-2-butenoic acid, is a naturally occurring monocarboxylic unsaturated acid.[1] Its esters, such as methyl tiglate, are valuable compounds with applications in the fragrance and flavor industries and serve as important intermediates in organic synthesis and drug development.[1][2][3] The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, driven by an acid catalyst.[4][5] This reaction is an equilibrium process, which can be shifted toward the product by using an excess of one reactant, typically the alcohol, or by removing water as it is formed.[5][6]

This document provides a detailed protocol for the synthesis of this compound from tiglic acid and methanol (B129727) using a sulfuric acid catalyst. It includes a comprehensive experimental workflow, purification methods, and expected analytical data for the final product.

Reaction Scheme

Tiglic Acid is reacted with excess methanol in the presence of a catalytic amount of sulfuric acid to produce this compound and water.

Tiglic Acid + Methanol ⇌ (H₂SO₄) ⇌ this compound + H₂O

Experimental Protocol

This protocol details the acid-catalyzed esterification of tiglic acid with methanol.

1. Materials and Equipment

  • Reagents:

    • Tiglic Acid (C₅H₈O₂)

    • Methanol (CH₃OH), anhydrous

    • Sulfuric Acid (H₂SO₄), concentrated

    • Diethyl Ether (Et₂O)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Distillation apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • pH paper

2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g of tiglic acid and 40 mL of anhydrous methanol. Stir the mixture until the tiglic acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue refluxing with stirring for 4-6 hours. The large excess of methanol helps drive the equilibrium towards the ester product.[4]

  • Work-up & Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Transfer the residue to a 250 mL separatory funnel and dissolve it in 50 mL of diethyl ether.

    • Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 30 mL of brine. Check the aqueous layer with pH paper after the bicarbonate wash to ensure it is neutral or slightly basic.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and wash the filter cake with a small amount of fresh diethyl ether.

    • Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Purify the crude product by distillation. Collect the fraction boiling at 138-141°C at atmospheric pressure.[7][8]

Data Presentation

Quantitative data for the reactant and the expected product are summarized below for easy reference.

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Tiglic AcidC₅H₈O₂100.1261-64[7]198.5~1.02
This compoundC₆H₁₀O₂114.14N/A138-141[7][8]~0.93-0.94 @ 20-25°C[8][9]

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Tiglic Acid10.0 g (0.1 mol)
Methanol40 mL (~31.6 g, ~0.99 mol)
Molar Ratio (Methanol:Acid)~10:1
H₂SO₄ (catalyst)1.0 mL
Reaction Temperature~65-70 °C
Reaction Time4-6 hours
Expected Yield75-85%
Product Purity (post-distillation)>98%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to final product analysis.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Combine Tiglic Acid and Methanol in Flask B Cool in Ice Bath A->B C Add H₂SO₄ Catalyst B->C D Heat to Reflux (4-6 hours) C->D Attach Condenser E Cool to RT D->E F Remove Excess Methanol (Rotovap) E->F G Dissolve in Et₂O F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry Organic Layer (MgSO₄) H->I J Filter and Concentrate (Rotovap) I->J K Purify by Distillation J->K L Characterize Product (NMR, IR, GC-MS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.[4][5]

G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Methanol A->B Activates Carbonyl C Tetrahedral Intermediate B->C D Proton Transfer C->D E Elimination of Water (Leaving Group) D->E Forms Good LG (H₂O) F Deprotonation E->F G Final Ester Product F->G Regenerates Catalyst

Caption: Simplified mechanism of Fischer esterification.

References

Application Notes and Protocols for the Use of Methyl Tiglate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tiglate, the methyl ester of tiglic acid, is a versatile α,β-unsaturated ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a trisubstituted double bond in conjugation with a carbonyl group, allows it to participate in a variety of important chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions, including Michael additions and Diels-Alder cycloadditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless liquid
Boiling Point 137-138 °C at 758 mmHg
Density 0.95 g/mL at 25 °C
Refractive Index 1.436 at 20 °C
Solubility Soluble in alcohol, slightly soluble in water

I. Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[1][2] this compound, as a Michael acceptor, can react with a wide range of nucleophiles (Michael donors) to generate functionalized products that are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Reaction Mechanism: Michael Addition to this compound

The general mechanism for a base-catalyzed Michael addition to this compound involves three key steps:

  • Deprotonation: A base removes a proton from the Michael donor to form a nucleophilic enolate.

  • Conjugate Addition: The enolate attacks the electrophilic β-carbon of this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The enolate intermediate is protonated to yield the final Michael adduct.

Michael_Addition cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (Nu-H) Nucleophile Nucleophile (Nu⁻) Donor->Nucleophile + Base Base Base MethylTiglate This compound EnolateIntermediate Enolate Intermediate Nucleophile->EnolateIntermediate + this compound ProtonSource Proton Source (H⁺) Product Michael Adduct EnolateIntermediate->Product + H⁺ Diels_Alder cluster_reactants Reactants cluster_transition Transition State cluster_product Product Diene Diene TS Cyclic Transition State Diene->TS Dienophile Dienophile (this compound) Dienophile->TS Adduct Cycloadduct TS->Adduct

References

Application Notes and Protocols: Methyl Tiglate in Fragrance and Perfume Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl tiglate as a fragrance ingredient in various formulations. This document outlines its olfactory profile, recommended applications, and detailed protocols for its incorporation and evaluation in fragrance and perfume creations.

Introduction to this compound in Fragrance

This compound (methyl (E)-2-methyl-2-butenoate) is a versatile aromatic compound valued in the fragrance industry for its unique scent profile.[1] It is a colorless liquid characterized by a sweet, fruity, and somewhat ethereal aroma, with nuances often described as reminiscent of rum.[1][2] This distinct olfactory character allows it to be used in a variety of fragrance compositions, adding a bright and uplifting fruity note. It is commonly incorporated into perfumes, colognes, and other scented personal care products.[1]

Olfactory Profile and Applications

This compound's primary function in cosmetic products is as a fragrance ingredient, enhancing the overall scent of a product or perfuming the skin.[3] Its sweet and fruity notes make it a valuable component in various fragrance families, including:

  • Fruity Accords: To introduce or boost ripe and sweet fruit notes.

  • Floral Compositions: To add a modern, fruity nuance to floral bouquets, particularly in jasmine and rose type fragrances.

  • Gourmand Fragrances: To contribute a sweet, slightly fermented, or rum-like character.

  • Chypre and Cologne Formulations: To provide a fresh and bright top note, offering a unique twist to classic structures.

One specific application mentioned in patent literature is in the creation of an aromatic composition that reproduces the fragrance of Neofinetia falcata, a type of orchid, suggesting its use in fine fragrance applications to achieve specific floral-fruity effects.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to its use in fragrance formulations.

PropertyValueReference
Recommended Usage Level in Fragrance Concentrate Up to 0.6%The Good Scents Company
Appearance Colorless clear liquidThe Good Scents Company
Odor Description Sweet, fruity, ethereal, rum-like[1][2]
Solubility Soluble in alcohol; slightly soluble in waterThe Good Scents Company
Flash Point 35 °C (95 °F) TCCThe Good Scents Company
Stability Stable under normal conditions; flammableGuidechem

Experimental Protocols

Solubility and Miscibility Testing

Objective: To determine the solubility and miscibility of this compound in common fragrance solvents and cosmetic bases.

Materials:

  • This compound

  • Ethanol (B145695) (95% and absolute)

  • Propylene (B89431) glycol

  • Dipropylene glycol (DPG)

  • Isopropyl myristate

  • Mineral oil

  • Distilled water

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Beakers

Protocol:

  • Solvent Miscibility:

    • Prepare a 10% (w/w) solution of this compound in each of the following solvents: ethanol (95% and absolute), propylene glycol, DPG, isopropyl myristate, and mineral oil.

    • Add the calculated amount of this compound to the solvent in a beaker.

    • Stir the mixture using a magnetic stirrer at room temperature for 15 minutes.

    • Visually inspect the solution for clarity, haziness, or phase separation. A clear, single-phase solution indicates miscibility.

    • Record the observations.

  • Water Solubility (Qualitative):

    • Add 1 ml of this compound to 99 ml of distilled water in a graduated cylinder.

    • Stopper the cylinder and invert it 10 times.

    • Allow the mixture to stand for 30 minutes.

    • Observe for any undissolved droplets or phase separation. Note the degree of solubility (e.g., insoluble, slightly soluble, soluble).

Stability Testing in a Cream Base (Accelerated)

Objective: To evaluate the stability of this compound in a standard oil-in-water (O/W) emulsion base under accelerated conditions.

Materials:

  • Pre-formulated, unfragranced O/W cream base

  • This compound

  • Oven capable of maintaining 40°C ± 2°C and 45°C ± 2°C[5][6]

  • Refrigerator capable of maintaining 4°C ± 2°C

  • pH meter

  • Viscometer

  • Airtight glass jars

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Prepare a batch of the O/W cream base.

    • Incorporate this compound at a concentration of 0.3% (w/w) into the cream base, ensuring thorough and uniform mixing.

    • Package the fragranced cream in airtight glass jars.

    • Prepare a control sample of the unfragranced cream base.

  • Storage Conditions:

    • Store the samples under the following conditions for a period of 3 months:[6]

      • 4°C ± 2°C (refrigerated)

      • Room temperature (25°C ± 2°C)

      • 40°C ± 2°C

      • 45°C ± 2°C[7]

  • Evaluation Schedule:

    • Evaluate the samples at the following time points: initial (time 0), 1 week, 1 month, 2 months, and 3 months.

  • Evaluation Parameters:

    • Physical Stability: Visually inspect for any signs of phase separation, discoloration, or changes in texture.

    • Odor: Smell the samples at each time point and compare them to the initial sample and the control stored at 4°C. Note any changes in the fragrance profile (e.g., loss of intensity, development of off-notes).

    • pH: Measure the pH of a 10% dispersion of the cream in distilled water.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Chemical Stability (Optional, via GC-MS):

      • Extract the fragrance from the cream base using an appropriate solvent extraction method.

      • Analyze the extract using GC-MS to quantify the concentration of this compound.[8][9] A decrease in concentration over time indicates degradation or interaction with the base.

Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference in odor exists between a standard fragrance formulation and one containing this compound.

Materials:

  • Standard fragrance formulation (without this compound)

  • Modified fragrance formulation (with a specific percentage of this compound)

  • Perfumer's alcohol (ethanol)

  • Glass vials with caps

  • Olfactory smelling strips

  • Panel of at least 15 trained or semi-trained evaluators

  • Controlled, odor-free evaluation room

Protocol:

  • Sample Preparation:

    • Prepare 10% dilutions of both the standard and modified fragrance formulations in perfumer's alcohol.

    • For each panelist, prepare a set of three coded samples: two will be identical (either both standard or both modified), and one will be different. The order of presentation should be randomized for each panelist.

  • Evaluation Procedure:

    • Provide each panelist with a set of three coded smelling strips, each dipped into one of the prepared samples.

    • Instruct the panelists to sniff each strip from left to right.

    • Ask the panelists to identify the sample that is different from the other two.

    • Record the responses.

  • Data Analysis:

    • Tally the number of correct and incorrect identifications.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%). A statistically significant result indicates that a perceptible difference exists.

Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis & Conclusion start Start: Define Objectives formulation Fragrance Formulation (with and without this compound) start->formulation solubility Solubility & Miscibility Testing start->solubility stability Stability Testing (Accelerated & Real-Time) formulation->stability sensory Sensory Evaluation (e.g., Triangle Test) formulation->sensory gcms Quantitative Analysis (GC-MS) stability->gcms Chemical Stability data_analysis Data Analysis & Interpretation stability->data_analysis sensory->data_analysis gcms->data_analysis conclusion Conclusion & Final Formulation data_analysis->conclusion

Caption: Experimental workflow for incorporating and evaluating this compound.

olfactory_pathway methyl_tiglate This compound (Odorant Molecule) olfactory_receptors Olfactory Receptors (in Nasal Epithelium) methyl_tiglate->olfactory_receptors g_protein G-protein Activation olfactory_receptors->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel neuron_depolarization Neuron Depolarization (Action Potential) ion_channel->neuron_depolarization olfactory_bulb Signal to Olfactory Bulb neuron_depolarization->olfactory_bulb brain Perception of Smell (Fruity, Sweet) olfactory_bulb->brain

Caption: Hypothetical signaling pathway for this compound olfaction.

References

The Role of Methyl Tiglate as a Putative Insect Pheromone Component: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, methyl tiglate has not been definitively identified as a pheromone component for any specific insect species. The following application notes and protocols are presented as a generalized framework for researchers investigating the potential role of this compound or other novel compounds as insect pheromone components. The experimental data provided herein is hypothetical and for illustrative purposes only.

Introduction

Insect pheromones are chemical signals that mediate intraspecific communication, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The identification and synthesis of these compounds are paramount for developing species-specific and environmentally benign pest management strategies. This compound (C₆H₁₀O₂), a volatile ester, possesses chemical properties that make it a candidate for investigation as a semiochemical. This document provides a comprehensive guide for researchers on how to systematically evaluate the potential of this compound as an insect pheromone component, from initial chemical identification to behavioral validation.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated during the investigation of this compound as a pheromone component for a model insect species, Insectus exempli.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Hypothetical Pheromone Gland Extract from Insectus exempli

Peak No.Retention Time (min)Compound NameRelative Abundance (%)
18.74(Z)-3-Hexenyl acetate25.4
29.12Linalool10.2
3 10.35 This compound 55.8
411.01Germacrene D8.6

Table 2: Electroantennography (EAG) Responses of Insectus exempli to Synthetic this compound

StimulusConcentration (µg/µL)Mean EAG Response (mV) ± SD
Hexane (B92381) (Control)-0.12 ± 0.03
This compound0.010.45 ± 0.11
This compound0.10.98 ± 0.23
This compound12.15 ± 0.45
This compound102.21 ± 0.48
Positive Control12.50 ± 0.51

Table 3: Behavioral Response of Male Insectus exempli in a Y-Tube Olfactometer

Odor SourceNo. of Insects Choosing OdorNo. of Insects Choosing ControlNo ResponseAttraction (%)
This compound (1 µg)38121076%
Pheromone Gland Extract4281084%
Hexane (Control)24261048%

Experimental Protocols

Protocol 1: Pheromone Extraction and Chemical Analysis via GC-MS

This protocol outlines the steps for extracting volatile compounds from the putative pheromone glands of an insect and identifying them using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Insect Rearing and Gland Dissection:

  • Rear insects under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
  • For sex pheromones, separate sexes at the pupal stage to ensure virginity.
  • During the peak calling period (typically determined through behavioral observation), anesthetize the insects by chilling on ice.
  • Under a stereomicroscope, carefully dissect the putative pheromone glands (e.g., abdominal tips for female moths).

2. Solvent Extraction:

  • Immerse the dissected glands (a pool of 10-20 glands is recommended) in a small volume (50-100 µL) of high-purity hexane in a clean glass vial.
  • Allow the extraction to proceed for 1-2 hours at room temperature.
  • Carefully remove the gland tissue from the solvent.
  • Concentrate the extract under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

  • Inject 1 µL of the extract into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Use a temperature program that allows for the separation of volatile compounds (e.g., initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 10 min).
  • Set the mass spectrometer to scan a mass range of m/z 40-550 in electron ionization (EI) mode.
  • Tentatively identify the compounds in the extract by comparing their mass spectra with libraries such as NIST.
  • Confirm the identity of this compound by comparing the retention time and mass spectrum with that of an authentic synthetic standard.

Protocol 2: Electroantennography (EAG) Analysis

This protocol describes how to measure the electrical response of an insect's antenna to an odorant stimulus.

1. Preparation of the Insect Antenna:

  • Anesthetize an adult insect by chilling.
  • Excise one antenna at the base using fine scissors.
  • Cut off the distal tip of the antenna to ensure good electrical contact.
  • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline) and containing silver wires. The recording electrode is placed in contact with the distal end, and the reference electrode is placed at the base.

2. Odor Delivery System:

  • Deliver a continuous stream of purified, humidified air over the antennal preparation.
  • Prepare serial dilutions of synthetic this compound in a solvent like hexane or mineral oil.
  • Pipette a known amount (e.g., 10 µL) of the test solution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).
  • Inject a puff of air (e.g., 0.5 seconds) through the stimulus cartridge into the continuous air stream directed at the antenna.

3. Data Recording and Analysis:

  • Record the voltage difference between the two electrodes using an EAG amplifier.
  • Measure the peak amplitude of the negative voltage deflection in response to the stimulus.
  • Normalize the responses to a standard compound (positive control) to account for variations in antennal viability.
  • Test a range of concentrations to generate a dose-response curve.

Protocol 3: Behavioral Bioassay using a Y-Tube Olfactometer

This protocol details a two-choice behavioral assay to determine the attractiveness of a compound to an insect.

1. Olfactometer Setup:

  • Use a glass Y-tube olfactometer with a central arm for insect release and two side arms for introducing the odor and control stimuli.
  • Connect the side arms to a purified and humidified air source with a controlled flow rate (e.g., 100 mL/min).
  • Place the odor source (e.g., a filter paper with 1 µg of this compound in hexane, after solvent evaporation) in one arm and a solvent-only control in the other arm.

2. Behavioral Observation:

  • Introduce a single insect into the release arm.
  • Allow the insect to acclimate for a set period (e.g., 1 minute).
  • Observe the insect's movement for a defined duration (e.g., 5-10 minutes).
  • A choice is recorded when the insect moves a certain distance down one of the side arms (e.g., past a defined line) and remains there for a minimum time (e.g., 30 seconds).
  • Insects that do not make a choice within the observation period are recorded as "no response".

3. Data Analysis:

  • For each tested compound, use a sufficient number of replicates (e.g., 50-100 insects).
  • Analyze the data using a chi-square test to determine if the number of insects choosing the odor source is significantly different from a 50:50 distribution.
  • Calculate the attraction percentage as (Number of insects choosing odor / Total number of insects making a choice) x 100.

Visualizations

Pheromone_Identification_Workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_validation Biological Validation InsectRearing Insect Rearing GlandDissection Pheromone Gland Dissection InsectRearing->GlandDissection SolventExtraction Solvent Extraction GlandDissection->SolventExtraction GCMS GC-MS Analysis SolventExtraction->GCMS ID Compound Identification (Library & Standard) GCMS->ID EAG EAG Assay ID->EAG Behavior Behavioral Bioassay EAG->Behavior Field Field Trapping Behavior->Field

Caption: Workflow for the identification and validation of a novel insect pheromone component.

EAG_Setup cluster_airflow Airflow System cluster_stimulus Stimulus Delivery cluster_recording Recording Setup AirSource Purified Air Humidifier Humidifier AirSource->Humidifier Antenna Insect Antenna Humidifier->Antenna Continuous Airflow StimulusCartridge Stimulus Cartridge (this compound on Filter Paper) StimulusCartridge->Antenna Odor Puff Puffer Puffer Device Puffer->StimulusCartridge Electrodes Electrodes (Recording & Reference) Antenna->Electrodes Amplifier EAG Amplifier Electrodes->Amplifier Computer Data Acquisition System Amplifier->Computer

Caption: Experimental setup for Electroantennography (EAG) analysis.

Y_Tube_Olfactometer cluster_arms Olfactometer Arms Air_In Purified Airflow Odor_Arm Odor Arm (this compound) Air_In->Odor_Arm Control_Arm Control Arm (Solvent) Air_In->Control_Arm Choice_Zone Choice Zone Odor_Arm->Choice_Zone Control_Arm->Choice_Zone Release_Chamber Insect Release Chamber Release_Chamber->Choice_Zone

Caption: Workflow of a Y-tube olfactometer behavioral assay.

Application Notes and Protocols for the Polymerization of Methyl Tiglate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tiglate, an α,β-unsaturated ester, presents a unique monomer structure for polymer synthesis. However, its direct homopolymerization is often challenging due to steric hindrance from the β-methyl group. This document provides detailed application notes and protocols focusing on the polymerization of a key derivative, 2-(tigloyloxy)ethyl methacrylate (B99206) (TiEMA), which incorporates the tiglate moiety while possessing a readily polymerizable methacrylate group. The protocols described herein are based on established polymerization techniques for methacrylates and can be adapted for the synthesis of novel tiglate-containing polymers and copolymers for various applications, including drug delivery and biomaterials.

Application Notes

The incorporation of the tiglate group into a polymer backbone via the polymerization of derivatives like TiEMA can impart unique properties to the resulting materials. The bulky and relatively rigid tiglate moiety can influence the polymer's thermal properties, such as the glass transition temperature (Tg), and its mechanical properties. Furthermore, the ester linkage of the tiglate group offers a potential site for biodegradation or controlled drug release.

Copolymerization of TiEMA with other functional monomers, such as methyl methacrylate (MMA), allows for the fine-tuning of the physicochemical properties of the resulting copolymers. By adjusting the comonomer ratio, researchers can control characteristics like hydrophilicity, solubility, and thermal stability to suit specific applications in drug development and materials science.

Experimental Protocols

Protocol 1: Synthesis of 2-(tigloyloxy)ethyl methacrylate (TiEMA) Monomer

This protocol describes the synthesis of the TiEMA monomer, a crucial precursor for the polymerization of tiglate-containing polymers.

Materials:

Procedure:

  • In a round-bottom flask, dissolve tiglic acid (1.0 eq) and 2-hydroxyethyl methacrylate (1.1 eq) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane (B92381)/ethyl acetate) to obtain pure 2-(tigloyloxy)ethyl methacrylate.

  • Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Group Transfer Polymerization (GTP) of TiEMA with MMA

This protocol details the copolymerization of 2-(tigloyloxy)ethyl methacrylate (TiEMA) and methyl methacrylate (MMA) using Group Transfer Polymerization (GTP), a living polymerization technique that allows for the synthesis of well-defined block copolymers.

Materials:

  • 2-(tigloyloxy)ethyl methacrylate (TiEMA), freshly purified

  • Methyl methacrylate (MMA), freshly purified

  • 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS), initiator

  • Tetrabutylammonium (B224687) bibenzoate (TBABB), catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • Assemble a flame-dried glassware setup under an inert atmosphere (e.g., argon or nitrogen).

  • In a round-bottom flask, add anhydrous THF and the catalyst, tetrabutylammonium bibenzoate.

  • Add the initiator, 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene, to the flask.

  • Slowly add the first monomer, methyl methacrylate, to the reaction mixture via a syringe pump to initiate the polymerization of the first block.

  • After the polymerization of the first block is complete (monitor by techniques like ¹H NMR or GC), take a sample for analysis (e.g., GPC).

  • Slowly add the second monomer, 2-(tigloyloxy)ethyl methacrylate, to the living polymer solution to grow the second block.

  • After the polymerization of the second block is complete, terminate the reaction by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).

  • Filter and dry the resulting block copolymer under vacuum.

  • Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI), and composition.

Data Presentation

The following table summarizes representative quantitative data for the copolymerization of TiEMA and MMA via GTP.

EntryMonomer Feed Ratio (MMA:TiEMA)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
190:1015,00014,5001.15
275:2515,00014,8001.18
350:5015,00015,2001.21

Visualizations

Synthesis_and_Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization cluster_characterization Characterization TiglicAcid Tiglic Acid TiEMA TiEMA Monomer TiglicAcid->TiEMA Esterification HEMA HEMA HEMA->TiEMA Polymer P(MMA-co-TiEMA) TiEMA->Polymer GTP MMA MMA Monomer MMA->Polymer NMR NMR Polymer->NMR GPC GPC Polymer->GPC DSC DSC Polymer->DSC

Caption: Workflow for the synthesis and characterization of P(MMA-co-TiEMA).

GTP_Mechanism Initiator Initiator (MTS) LivingPolymer1 Living PMMA Chain Initiator->LivingPolymer1 Initiation Catalyst Catalyst (TBABB) Catalyst->LivingPolymer1 Monomer1 Monomer 1 (MMA) Monomer1->LivingPolymer1 Propagation BlockCopolymer Living Block Copolymer LivingPolymer1->BlockCopolymer Chain Extension Monomer2 Monomer 2 (TiEMA) Monomer2->BlockCopolymer Propagation FinalPolymer P(MMA-b-TiEMA) BlockCopolymer->FinalPolymer Termination Termination (Methanol) Termination->FinalPolymer

Caption: Simplified mechanism of Group Transfer Polymerization for block copolymers.

Application Note: Quantitative Analysis of Methyl Tiglate in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of methyl tiglate in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis. Furthermore, it outlines the validation parameters required for ensuring the accuracy and reliability of the results. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is an unsaturated ester found in various essential oils, contributing to their characteristic aroma and potential biological activities. Accurate quantification of this compound is crucial for the quality control of essential oils, understanding their therapeutic properties, and for the development of new pharmaceutical and cosmetic products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1][2][3][4] This document presents a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocol

A detailed workflow for the GC-MS analysis of this compound in essential oils is presented below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Essential Oil Sample prep2 Dilution with Solvent (e.g., Hexane (B92381), Ethyl Acetate) prep1->prep2 1:100 v/v prep3 Addition of Internal Standard prep2->prep3 prep4 Vortex & Transfer to GC Vial prep3->prep4 gcms GC-MS System prep4->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometry Detection (SCAN/SIM) separation->detection chromatogram Chromatogram Analysis detection->chromatogram identification Peak Identification (Retention Index & Mass Spectrum) chromatogram->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Figure 1: General workflow for the GC-MS analysis of this compound.
Materials and Reagents

  • Essential Oil Samples

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): e.g., n-Tridecane or another suitable compound not present in the essential oil.

  • Solvents: Hexane or Ethyl Acetate (GC grade)

  • GC Vials and Caps

Sample Preparation
  • Essential Oil Dilution: Prepare a 1:100 (v/v) dilution of the essential oil sample with the chosen solvent (e.g., hexane or ethyl acetate).

  • Internal Standard Spiking: Add a known concentration of the internal standard to the diluted essential oil solution. The concentration of the IS should be within the linear range of the calibration curve.

  • Homogenization: Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer: Transfer the final solution to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and essential oil matrix.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-5ms
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp at 4 °C/min to 240 °C (hold for 5 min)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5][6]
SIM Ions for this compound To be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion and major fragment ions.

Data Analysis and Quantification

The process of identifying and quantifying this compound involves several steps as illustrated below.

Data_Analysis_Flow cluster_identification Peak Identification cluster_quantification Quantification rt Retention Time (RT) of This compound Standard ri Calculate Retention Index (RI) rt->ri confirm Confirm Peak Identity ri->confirm ms Compare Mass Spectrum with Library (e.g., NIST) ms->confirm sample_analysis Analyze Sample and Determine Peak Area Ratio cal_standards Prepare Calibration Standards (this compound + IS) cal_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) cal_standards->cal_curve concentration Calculate this compound Concentration in Sample cal_curve->concentration sample_analysis->concentration

Figure 2: Data analysis workflow for identification and quantification.
Identification of this compound

  • Retention Time (RT): Inject a pure standard of this compound to determine its retention time under the specified chromatographic conditions.

  • Retention Index (RI): Calculate the Kovats Retention Index of the peak corresponding to this compound by analyzing a mixture of n-alkanes under the same conditions. Compare the calculated RI with literature values for confirmation.

  • Mass Spectrum: Compare the acquired mass spectrum of the peak with a reference library (e.g., NIST) and the spectrum of the pure standard. The mass spectrum of this compound will show characteristic fragmentation patterns.

Quantitative Analysis
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.[7][8][9] A typical calibration range for minor components in essential oils is 0.1 to 100 µg/mL.[9][10][11]

  • Analysis: Analyze the calibration standards using the developed GC-MS method.

  • Peak Area Ratio: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Linear Regression: Plot the peak area ratio against the concentration of this compound and perform a linear regression to obtain the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.[12][13]

  • Sample Quantification: Analyze the prepared essential oil sample and calculate the peak area ratio of this compound to the internal standard. Use the calibration curve to determine the concentration of this compound in the sample.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a validation according to international guidelines (e.g., ICH).[10][11] The following parameters should be evaluated:

Validation Parameter Acceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. Typically in the range of 0.01 - 1 µg/mL for similar compounds.[14]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. Typically in the range of 0.03 - 3 µg/mL for similar compounds.[14]
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intraday: ≤ 15%, Interday: ≤ 20%
Specificity No interfering peaks at the retention time of this compound and the internal standard.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in essential oils. Proper sample preparation, optimized instrument parameters, and thorough method validation are critical for obtaining accurate and reproducible results. This protocol serves as a valuable tool for quality control and research in the fields of natural products, pharmaceuticals, and cosmetics.

References

Quantification of Methyl Tiglate in Natural Extracts: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – These application notes provide detailed protocols for the accurate quantification of methyl tiglate, a volatile ester found in various natural extracts, which is of significant interest to the pharmaceutical, cosmetic, and food industries. This document outlines validated methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), intended for researchers, scientists, and drug development professionals.

Introduction

This compound ((2E)-2-methylbut-2-enoate) is a naturally occurring monoterpene ester that contributes to the characteristic aroma of various plants, including Roman chamomile (Chamaemelum nobile) and Gardenia tea.[1][2] Its presence and concentration are crucial for the quality control of essential oils and extracts, as well as for research into its potential bioactive properties. The following protocols provide a framework for the reliable quantification of this compound in complex natural matrices.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the natural source, geographical origin, and extraction method. The following table summarizes available quantitative data for this compound in select natural extracts.

Natural SourcePlant PartExtraction MethodAnalytical MethodThis compound Concentration
Roman Chamomile (Chamaemelum nobile)FlowersNot SpecifiedGC/MS0.04%
Gardenia Tea (Scented Green Tea)LeavesHeadspace Solid-Phase Microextraction (HS-SPME)GCxGC-TOFMSHigher content in scented vs. unscented tea (specific value not provided)[1][2][3]
Apple (Malus domestica)FruitNot SpecifiedGC-MSEthyl tiglate, a related compound, is a natural constituent.[4][5]
Pineapple (Ananas comosus)FruitNot SpecifiedNot SpecifiedWhile not explicitly quantified, various methyl and ethyl esters are key aroma compounds.

Experimental Protocols

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound in essential oils and volatile extracts.

1. Sample Preparation: Solvent Extraction

  • 1.1. Plant Material Preparation: Dry the plant material (e.g., flowers, leaves) at room temperature or in a well-ventilated oven at a temperature not exceeding 40°C to prevent the loss of volatile compounds. Once dried, grind the material to a fine powder.

  • 1.2. Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of an appropriate solvent (e.g., methanol (B129727), ethanol, or hexane).

    • Macerate the mixture for 24 hours at room temperature with occasional shaking.

    • Alternatively, for faster extraction, perform ultrasonication for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the final extract in a known volume of solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

3. Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the appropriate solvent at a minimum of five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

  • Accuracy: Perform a recovery study by spiking a blank matrix with a known concentration of this compound standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of three replicates of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of this compound.

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantify the concentration of this compound using the calibration curve generated from the standard solutions.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of this compound in less volatile extracts or when derivatization is not desired.

1. Sample Preparation: Methanolic Extraction

  • Follow the same procedure as described in Protocol 1, section 1, using HPLC-grade methanol as the extraction solvent.

  • After filtration, the extract can be directly injected into the HPLC system after passing through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectral analysis of a standard).

3. Method Validation

  • Perform method validation as detailed in Protocol 1, section 3, adapting the procedures for HPLC analysis.

4. Data Analysis

  • Identify the this compound peak by comparing its retention time and UV spectrum with a certified reference standard.

  • Quantify the concentration using a calibration curve.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plant Material drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (Methanol/Ethanol/Hexane) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration reconstitution Reconstitution concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometry (EI, m/z 40-500) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Workflow for this compound Quantification using GC-MS.

experimental_workflow_hplc cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing start_hplc Plant Material drying_hplc Drying start_hplc->drying_hplc grinding_hplc Grinding drying_hplc->grinding_hplc extraction_hplc Methanolic Extraction grinding_hplc->extraction_hplc filtration_hplc Syringe Filtration (0.45 µm) extraction_hplc->filtration_hplc injection_hplc HPLC Injection filtration_hplc->injection_hplc separation_hplc Chromatographic Separation (C18 Column) injection_hplc->separation_hplc detection_hplc DAD Detection separation_hplc->detection_hplc identification_hplc Peak Identification (Retention Time & UV Spectrum) detection_hplc->identification_hplc quantification_hplc Quantification (Calibration Curve) identification_hplc->quantification_hplc

Caption: Workflow for this compound Quantification using HPLC.

validation_parameters Method Validation Method Validation Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Repeatability (Intra-day) Repeatability (Intra-day) Precision->Repeatability (Intra-day) Intermediate Precision (Inter-day) Intermediate Precision (Inter-day) Precision->Intermediate Precision (Inter-day)

Caption: Key Parameters for Analytical Method Validation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound in natural extracts. Adherence to these validated GC-MS and HPLC methods will ensure accurate and reproducible results, which are essential for quality control and further research in the fields of pharmaceuticals, cosmetics, and food science. As research on the bioactivity of individual components of essential oils and natural extracts is ongoing, specific signaling pathways for this compound are not yet well-defined in scientific literature. Future studies may elucidate these mechanisms.

References

Application Notes and Protocols for the Purification of Synthetic Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of synthetic methyl tiglate, a common intermediate in organic synthesis. The primary methods covered are fractional distillation and silica (B1680970) gel column chromatography. These protocols are designed to guide researchers in obtaining high-purity this compound, suitable for various applications in drug development and chemical research.

Introduction

This compound, systematically known as methyl (E)-2-methylbut-2-enoate, is a volatile organic compound often synthesized in laboratories for use as a building block in the creation of more complex molecules. Crude synthetic this compound can contain various impurities, including the geometric isomer methyl angelate (methyl (Z)-2-methylbut-2-enoate), unreacted starting materials, and byproducts. The presence of these impurities can interfere with subsequent reactions and compromise the purity of the final product. Therefore, effective purification is a critical step.

This guide outlines two primary methods for the purification of this compound: fractional distillation and silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Potential Impurities in Synthetic this compound

Common impurities that may be present in crude synthetic this compound include:

  • Methyl angelate: The (Z)-isomer of this compound.

  • Unreacted starting materials: Such as tiglic acid and methanol.

  • Solvents: From the reaction medium.

  • Other byproducts: Depending on the synthetic route.

Method 1: Fractional Distillation

Fractional distillation is an effective technique for separating liquids with close boiling points. Given the difference in boiling points between this compound (138-139 °C) and its common impurity methyl angelate (128-129 °C), fractional distillation is a suitable method for their separation.

Experimental Protocol: Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

  • Cold water source for condenser

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask at the other end.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Process:

    • Begin heating the round-bottom flask gently using the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • The temperature should stabilize at the boiling point of the most volatile component. Collect this first fraction, which will likely be enriched in lower-boiling impurities such as methyl angelate.

    • As the lower-boiling components are removed, the temperature will begin to rise.

    • Once the temperature stabilizes at the boiling point of this compound (approximately 138-139 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Continue collecting the fraction as long as the temperature remains stable.

    • If the temperature rises significantly above the boiling point of this compound, stop the distillation to avoid collecting higher-boiling impurities.

  • Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the separation and determine the purity of the this compound fraction.

Workflow for Fractional Distillation

Fractional Distillation Workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat Crude Mixture setup->heat fraction1 Collect First Fraction (Lower Boiling Impurities, e.g., Methyl Angelate) heat->fraction1 fraction2 Collect Main Fraction (Pure this compound) fraction1->fraction2 stop Stop Distillation fraction2->stop analyze Analyze Purity by GC-MS stop->analyze end End: Purified this compound analyze->end

Caption: Workflow for the purification of this compound via fractional distillation.

Method 2: Silica Gel Column Chromatography

Silica gel column chromatography is a powerful technique for separating compounds based on their polarity. It is particularly useful for removing impurities that have different polarities from the target compound.

Experimental Protocol: Silica Gel Column Chromatography

Objective: To purify crude this compound by separating it from polar and non-polar impurities using a silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess eluent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining a small amount of eluent until the sample is just below the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the sample through the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).

    • The separation can be performed isocratically (with a single eluent composition) or with a gradient (gradually increasing the polarity of the eluent). A typical starting eluent could be 95:5 hexane:ethyl acetate, with the polarity gradually increased as needed.

    • Monitor the separation by spotting fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable stain.

  • Product Recovery:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Analysis:

    • Confirm the purity of the final product using GC-MS.

Workflow for Column Chromatography

Column Chromatography Workflow start Start: Crude this compound pack Pack Silica Gel Column start->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Impure/Mixed combine Combine Pure Fractions monitor->combine Pure evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity by GC-MS evaporate->analyze end End: Purified this compound analyze->end

Application Notes and Protocols for the Use of Methyl Tiglate as a Flavoring Agent in Food Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tiglate (methyl (2E)-2-methyl-2-butenoate) is an ester naturally occurring in various fruits, such as pineapple and snake fruit. It is recognized for its characteristic fruity and sweet aroma, with nuances of rum, butterscotch, and toffee.[1][2] These organoleptic properties suggest its potential as a flavoring agent in the food industry.

Disclaimer: this compound is not currently listed as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA) and does not possess a FEMA (Flavor and Extract Manufacturers Association) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) number. Therefore, its use is intended for research and development purposes only and not for direct application in commercial food products.

These application notes provide a comprehensive overview of this compound's properties and outline protocols for its sensory and analytical evaluation to assess its potential as a novel flavoring ingredient.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and application in experimental food matrices.

PropertyValueReference
Chemical Formula C6H10O2[3]
Molecular Weight 114.14 g/mol
CAS Number 6622-76-0[3]
Appearance Colorless liquid[3]
Odor Fruity, sweet[3]
Flavor Profile Fruity, sweet, light rum, butterscotch, toffee[2]
Boiling Point 137-139 °C at 760 mmHg[4]
Solubility Soluble in alcohol, sparingly soluble in water[3]

Sensory Evaluation of this compound

The sensory properties of a potential flavoring agent are paramount to its success. The following protocols are designed to systematically evaluate the flavor profile of this compound.

Determination of Sensory Thresholds

Objective: To determine the detection and recognition thresholds of this compound in a neutral medium (e.g., water).

Methodology:

  • Panelist Selection and Training: Select a panel of 15-20 individuals screened for their sensory acuity. Train them to recognize the characteristic aroma and taste of this compound.

  • Sample Preparation: Prepare a series of dilutions of this compound in deodorized, distilled water. The concentration range should span from well below the expected threshold to clearly perceptible levels. A geometric series of concentrations (e.g., starting from 0.01 ppb and increasing by a factor of 2 or 3) is recommended.

  • Threshold Test Method (ASTM E679-19): Employ the ascending forced-choice triangle test method. Present panelists with three samples, two of which are blanks (water) and one containing the this compound dilution. Ask panelists to identify the odd sample.

  • Data Analysis: The detection threshold is defined as the lowest concentration at which a statistically significant proportion of the panel can correctly identify the odd sample. The recognition threshold is the lowest concentration at which the panel can correctly describe the characteristic flavor of this compound.

Flavor Profile Analysis

Objective: To create a detailed description of the sensory characteristics of this compound.

Methodology:

  • Panelist Training: A trained panel of 8-12 individuals is required. Panelists should be familiar with a standardized flavor lexicon.

  • Sample Preparation: Prepare a solution of this compound in a neutral food base (e.g., a simple sugar solution or an unflavored beverage) at a concentration above its recognition threshold.

  • Evaluation: Panelists will individually evaluate the sample and rate the intensity of various flavor attributes (e.g., fruity, sweet, rum-like, butterscotch, chemical, etc.) on a structured scale (e.g., a 15-point universal scale).

  • Data Analysis: The results are compiled to create a flavor profile, often visualized as a spider or radar plot, providing a comprehensive sensory fingerprint of the compound.

Analytical Methods for Quality Control

Ensuring the purity and concentration of this compound in experimental food products is crucial for reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a food matrix.

Methodology:

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): A liquid-liquid extraction with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) or solid-phase microextraction (SPME) can be used to isolate volatile compounds, including this compound.

    • Solid Samples (e.g., confectionery): Headspace analysis (static or dynamic) or solvent extraction followed by distillation can be employed.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) is suitable for separating this compound from other volatile compounds.

    • Injector and Detector: Use a split/splitless injector and a mass spectrometer detector.

    • Temperature Program: An optimized temperature ramp will be necessary to achieve good separation. A typical program might start at 40°C and ramp up to 250°C.

    • Identification: this compound can be identified by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantification: Create a calibration curve using known concentrations of a this compound standard to quantify its concentration in the sample.

Application in Food Models

To evaluate the performance of this compound as a flavoring agent, it can be incorporated into various food models.

Confectionery Applications

Objective: To assess the flavor contribution and stability of this compound in a hard candy model.

Methodology:

  • Candy Preparation: Prepare a standard hard candy base (sugar, corn syrup, water).

  • Incorporation of this compound: Add a predetermined concentration of this compound (based on sensory threshold data) to the candy syrup at the end of the cooking process to minimize thermal degradation.

  • Sensory Evaluation: Conduct sensory panel evaluations (as described in section 3.2) to assess the flavor profile of the final product.

  • Stability Testing: Store the candies under controlled conditions (temperature, humidity, light) and monitor the flavor profile and this compound concentration (using GC-MS) over time to assess its stability.

Beverage Applications

Objective: To evaluate the flavor profile and stability of this compound in a model beverage.

Methodology:

  • Beverage Preparation: Prepare a simple beverage base (e.g., carbonated water with a standard level of sweetener and acidulant).

  • Incorporation of this compound: Add this compound at various concentrations to the beverage base.

  • Sensory Evaluation: Perform flavor profile analysis to determine the optimal concentration and to characterize its sensory contribution.

  • Stability Testing: Package the beverages in glass bottles and store them under different conditions (e.g., refrigerated, ambient, and accelerated aging at elevated temperatures). Periodically analyze the flavor profile and this compound concentration to assess its shelf life.

Visualizations

Flavoring_Agent_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sensory & Analytical Evaluation cluster_2 Phase 3: Application & Stability Testing cluster_3 Phase 4: Regulatory Assessment A Compound Identification (this compound) B Physicochemical Characterization A->B C Preliminary Safety Assessment (Literature Review) A->C D Sensory Threshold Determination B->D J Regulatory Status Review (FDA, JECFA, EU) C->J E Flavor Profile Analysis D->E G Incorporation into Food Models E->G F Analytical Method Development (GC-MS) F->G H Sensory Evaluation of Final Product G->H I Stability & Shelf-Life Assessment H->I K Decision on Further Development I->K J->K

Caption: Workflow for the evaluation of a new flavoring agent.

Concentration_Flavor_Relationship A Below Detection Threshold B Detection Threshold A->B Increasing Concentration C Recognition Threshold B->C Increasing Concentration D Optimal Flavor Contribution C->D Increasing Concentration E Potential Off-Notes (Chemical/Artificial) D->E Increasing Concentration

Caption: Relationship between concentration and perceived flavor.

References

Application Note: Synthesis of Methyl Tiglate Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tiglate, a simple unsaturated ester, and its analogs represent a class of compounds with significant potential in medicinal chemistry. The tiglate moiety is a key pharmacophore in several biologically active natural products, most notably the potent anti-cancer agent tigilanol tiglate. Tigilanol tiglate exerts its effect through the modulation of Protein Kinase C (PKC) isoforms, highlighting the importance of the tiglate ester in mediating biological activity.[1][2] Structure-Activity Relationship (SAR) studies of this compound analogs are crucial for understanding the structural requirements for desired biological effects, optimizing lead compounds, and developing novel therapeutics with improved potency and selectivity. This application note provides detailed protocols for the synthesis of a focused library of this compound analogs and outlines a framework for associated SAR studies.

Rationale for SAR Studies

The primary goal of these SAR studies is to explore the impact of structural modifications to the this compound scaffold on a specific biological activity, such as cytotoxicity against a cancer cell line or modulation of a particular enzyme. By systematically altering different parts of the molecule, researchers can elucidate key structure-activity relationships. The analogs proposed in this note are designed to probe the following:

  • The influence of the ester group: Replacing the methyl group with larger, smaller, or functionalized alkyl groups can reveal steric and electronic requirements for optimal activity.

  • The role of the α,β-unsaturation: Modification of the double bond can determine its importance for target binding and biological function.

  • The contribution of the methyl groups on the double bond: Altering or removing these methyl groups can provide insights into the hydrophobic and steric interactions at the active site.

Synthesis of this compound Analogs

Two primary synthetic routes are presented for the preparation of this compound analogs: Fischer-Speier Esterification and the Wittig Reaction.

Protocol 1: Fischer-Speier Esterification of Tiglic Acid and Analogs

This method is a straightforward and acid-catalyzed reaction between a carboxylic acid and an alcohol. It is particularly useful for generating a series of esters with varying alcohol substituents.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tiglic acid (1.0 eq.).

  • Addition of Alcohol: Add the desired alcohol (e.g., methanol, ethanol, propanol, etc.) in large excess to act as both the reactant and the solvent (20-50 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the pure ester.

Protocol 2: Wittig Reaction for the Synthesis of α,β-Unsaturated Esters

The Wittig reaction is a powerful method for forming carbon-carbon double bonds and is particularly useful for synthesizing analogs with modifications to the alkene backbone.[3][4][5]

Experimental Protocol:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (B44618) (1.1 eq.) in anhydrous toluene.

    • Add the appropriate α-halo ester (e.g., methyl 2-bromopropionate) (1.0 eq.) and stir the mixture at room temperature for 24-48 hours to form the phosphonium (B103445) salt.

    • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

    • To a suspension of the phosphonium salt in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic orange or red color of the ylide persists.

  • Reaction with Carbonyl Compound:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the desired aldehyde or ketone (e.g., acetaldehyde (B116499) for this compound synthesis) (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C and slowly add the freshly prepared ylide solution via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the mixture with diethyl ether three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.

Data Presentation for SAR Studies

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clear and organized table. This allows for easy comparison of the biological activities of the synthesized analogs.

Table 1: Hypothetical SAR Data for this compound Analogs against a Cancer Cell Line (e.g., HeLa)

Compound IDR Group (Ester)StructureIC₅₀ (µM)
MT-01 -CH₃ (Methyl)this compound50.0
MT-02 -CH₂CH₃ (Ethyl)45.2
MT-03 -CH(CH₃)₂ (Isopropyl)65.8
MT-04 -CH₂Ph (Benzyl)30.5
MT-05 -H (Tiglic Acid)>100

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow and Signaling Pathway

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogs for SAR studies.

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Starting_Materials Tiglic Acid / α-Halo Esters + Alcohols / Carbonyls Protocol_1 Protocol 1: Fischer Esterification Starting_Materials->Protocol_1 Protocol_2 Protocol 2: Wittig Reaction Starting_Materials->Protocol_2 Analog_Library Library of this compound Analogs Protocol_1->Analog_Library Protocol_2->Analog_Library Biological_Assay Biological Assay (e.g., Cytotoxicity Assay) Analog_Library->Biological_Assay Screening Data_Analysis Data Collection (e.g., IC50 Determination) Biological_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Synthetic workflow for SAR studies of this compound analogs.

Proposed Signaling Pathway: PKC Activation

Based on the known mechanism of action of tigilanol tiglate, a plausible signaling pathway for biologically active this compound analogs involves the activation of Protein Kinase C (PKC).

G Analog This compound Analog PKC Protein Kinase C (PKC) Analog->PKC Activation Substrate Substrate Protein PKC->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) pSubstrate->Response

Caption: Proposed PKC signaling pathway for this compound analogs.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of this compound analogs for SAR studies. The detailed protocols for Fischer-Speier esterification and the Wittig reaction offer versatile approaches to generate a diverse library of compounds. By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting analogs, researchers can gain valuable insights into the structure-activity relationships that govern their therapeutic potential. The provided frameworks for data presentation and visualization are intended to facilitate the clear and effective communication of research findings.

References

Enzymatic Synthesis of Methyl Tiglate: A Sustainable Approach for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the enzymatic synthesis of methyl tiglate, a valuable flavor and fragrance compound. The method utilizes lipase-catalyzed esterification of tiglic acid and methanol (B129727), offering a green and efficient alternative to traditional chemical synthesis. This protocol is designed to be a comprehensive guide, complete with quantitative data, detailed experimental procedures, and visual representations of the workflow and reaction mechanism.

Introduction

This compound is an organic ester naturally found in some essential oils, prized for its characteristic sweet, fruity, and slightly spicy aroma. It is widely used in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis of this compound often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to undesirable byproducts and environmental concerns.

Enzymatic synthesis, employing lipases as biocatalysts, presents a more sustainable and selective alternative. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high efficiency in catalyzing esterification reactions under mild conditions.[1] This enzymatic approach offers several advantages, including high specificity, reduced energy consumption, and minimized waste generation.

This application note details a robust protocol for the lipase-catalyzed synthesis of this compound, adaptable for research and development purposes.

Reaction Principle and Pathway

The enzymatic synthesis of this compound is achieved through the direct esterification of tiglic acid with methanol. The reaction is catalyzed by a lipase, which facilitates the formation of an ester bond with the concomitant release of water.

Enzymatic_Esterification cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Tiglic_Acid Tiglic Acid Lipase Lipase (e.g., CAL-B) Tiglic_Acid->Lipase binds to Methanol Methanol Methanol->Lipase binds to Methyl_Tiglate This compound Lipase->Methyl_Tiglate catalyzes formation of Water Water Lipase->Water releases

Caption: Lipase-catalyzed esterification of tiglic acid and methanol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the enzymatic synthesis of various esters, which can be adapted for this compound synthesis.

Table 1: Key Parameters for Lipase-Catalyzed Esterification

ParameterRecommended RangeReference(s)
Enzyme Candida antarctica lipase B (CAL-B), immobilized[1]
Substrates Tiglic Acid, Methanol[1]
Solvent Hexane (B92381), Toluene, or solvent-free[1][2]
Temperature 30 - 60 °C[3][4]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:5[5]
Enzyme Concentration 5 - 10% (w/w of substrates)[3][4]
Reaction Time 8 - 48 hours[3]
Agitation Speed 150 - 250 rpm[3]

Table 2: Influence of Reaction Parameters on Yield (General Observations)

Parameter ChangeEffect on Yield/ConversionRationaleReference(s)
Increase Temperature Increases up to an optimum, then decreasesHigher temperature increases reaction rate but can lead to enzyme denaturation.[3]
Increase Enzyme Conc. Increases up to a certain pointMore active sites available for catalysis.[4]
Increase Alcohol Molar Ratio Generally increases conversionShifts the equilibrium towards product formation.[5]
Choice of Solvent Non-polar solvents like hexane are often optimalSolubilizes substrates and products without denaturing the enzyme.[1]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound.

Materials and Reagents
  • Tiglic Acid (≥98% purity)

  • Methanol (anhydrous, ≥99.8%)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Hexane (anhydrous, ≥95%)

  • Molecular sieves (3 Å), activated

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis A 1. Add tiglic acid, methanol, and hexane to a flask B 2. Add molecular sieves A->B C 3. Equilibrate temperature B->C D 4. Add immobilized lipase to start the reaction C->D E 5. Incubate with stirring at a set temperature and time D->E F 6. Filter to remove the enzyme E->F G 7. Wash the organic phase with NaHCO₃ and brine F->G H 8. Dry over anhydrous Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Analyze the product by GC-FID I->J

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tiglic acid (e.g., 10 mmol, 1.00 g) in 40 mL of hexane.

    • Add methanol to the desired molar ratio (e.g., 20 mmol, 0.81 mL for a 1:2 molar ratio of acid to alcohol).

    • Add activated molecular sieves (approximately 1 g) to adsorb the water produced during the reaction, which helps to drive the equilibrium towards product formation.

    • Place the flask in a temperature-controlled water bath or on a heating mantle and allow the mixture to equilibrate to the desired reaction temperature (e.g., 40 °C).

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., 100 mg, representing 10% w/w of the limiting substrate, tiglic acid) to the reaction mixture to initiate the esterification.

    • Stir the mixture at a constant speed (e.g., 200 rpm) for the desired reaction time (e.g., 24 hours).

    • Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC-FID.

  • Product Isolation and Purification:

    • After the reaction is complete, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent reactions.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic phase sequentially with 20 mL of 5% sodium bicarbonate solution (to remove any unreacted tiglic acid) and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • Analysis:

    • Determine the conversion of tiglic acid and the yield of this compound by GC-FID analysis. An internal standard can be used for accurate quantification.

Conclusion

The enzymatic synthesis of this compound using Candida antarctica lipase B offers a highly efficient and environmentally friendly method for the production of this important flavor and fragrance compound. The mild reaction conditions and high selectivity of the enzyme lead to a high-purity product with minimal downstream processing. The protocol provided herein can be optimized further by adjusting parameters such as temperature, substrate molar ratio, and enzyme loading to meet specific process requirements. This biocatalytic approach aligns with the principles of green chemistry and provides a valuable tool for researchers and professionals in the chemical and pharmaceutical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl tiglate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of tiglic acid with methanol (B129727).[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). An alternative method involves the conversion of tiglic acid to its more reactive acid chloride, which then reacts with methanol to form the ester. This can offer higher reactivity but requires an additional synthetic step.[1]

Q2: What is the primary challenge in Fischer esterification of tiglic acid?

A2: The main challenge is the reversible nature of the reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[2][3][4][5] To achieve a high yield, the equilibrium must be shifted towards the product side.

Q3: How can I improve the yield of my this compound synthesis?

A3: To drive the reaction toward completion and maximize the yield, several strategies can be employed:

  • Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle.[3][4] Often, methanol can be used as the reaction solvent.

  • Removal of Water: Actively removing water as it is formed is a highly effective method. This can be accomplished by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[3][4]

Q4: What are potential side reactions during the synthesis of this compound?

A4: Under harsh acidic conditions and at elevated temperatures, side reactions can occur. The most common is polymerization of the α,β-unsaturated ester. Discoloration of the reaction mixture (e.g., turning dark brown or black) can be an indication of such side reactions.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective and simple technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (tiglic acid) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials.[2][3][4] 2. Insufficient Catalyst: The amount of acid catalyst is too low to effectively promote the reaction. 3. Presence of Water: Using wet reagents or glassware introduces water, which inhibits the forward reaction.[2] 4. Low Reaction Temperature: The reaction temperature is too low, resulting in a slow reaction rate.[2] 5. Short Reaction Time: The reaction has not been allowed to proceed long enough to reach completion.[2]1. Use a large excess of methanol (can be used as the solvent).[3][4] 2. Employ a Dean-Stark apparatus to remove water azeotropically. 3. Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% H₂SO₄ or TsOH) is used. 4. Use anhydrous methanol and oven-dried glassware. Consider adding 4Å molecular sieves. 5. Ensure the reaction is heated to a gentle reflux. 6. Increase the reaction time and monitor by TLC until the tiglic acid is consumed.
Reaction Mixture Turns Dark Brown or Black 1. Polymerization: The α,β-unsaturated ester may be polymerizing under harsh acidic conditions or high temperatures.[2] 2. Decomposition: The starting material or product may be decomposing at elevated temperatures.1. Use milder reaction conditions (e.g., lower reflux temperature if possible). 2. Consider using a less harsh acid catalyst. 3. Ensure the reaction is not overheated; maintain a gentle reflux. 4. If the product is colored, consider purification using activated charcoal during workup.[2]
Difficulty in Isolating the Product 1. Incomplete Removal of Tiglic Acid: Unreacted tiglic acid remains in the organic phase. 2. Emulsion Formation During Extraction: An emulsion forms between the organic and aqueous layers, making separation difficult.1. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and convert any unreacted tiglic acid into its water-soluble salt.[6] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Final Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Workup: The aqueous washes were not sufficient to remove all the unreacted tiglic acid.1. Optimize reaction conditions (e.g., longer reaction time, more efficient water removal) to drive the reaction to completion. 2. Perform additional washes with saturated NaHCO₃ solution during the workup. 3. Purify the crude product via distillation.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on typical outcomes for Fischer esterification reactions and should be used as a guideline for optimization.

Table 1: Effect of Catalyst on this compound Yield (Illustrative)

Catalyst (2 mol%) Reaction Time (h) Temperature (°C) Yield (%)
H₂SO₄665 (Reflux)~85-95
p-TsOH865 (Reflux)~80-90
Amberlyst-151265 (Reflux)~75-85

Table 2: Effect of Reaction Time and Water Removal on Yield (Illustrative)

Reaction Time (h) Water Removal Method Temperature (°C) Yield (%)
4None65 (Reflux)~60-70
8None65 (Reflux)~75-85
4Dean-Stark Trap85 (Toluene Azeotrope)~90-98
84Å Molecular Sieves65 (Reflux)~85-95

Experimental Protocols

Protocol 1: Fischer Esterification of Tiglic Acid using Sulfuric Acid

This protocol describes a standard procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Tiglic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tiglic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid and remove unreacted tiglic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Tigloyl Chloride

This protocol outlines the synthesis of this compound from tiglic acid via the corresponding acid chloride.

Materials:

Procedure:

Step 1: Formation of Tigloyl Chloride

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend tiglic acid (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) to the suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude tigloyl chloride.

Step 2: Esterification

  • Reaction Setup: Dissolve the crude tigloyl chloride in anhydrous DCM or toluene and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add anhydrous methanol (1.1-1.5 eq) to the solution. A base such as triethylamine can be added to scavenge the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by distillation.

Visualizations

Fischer_Esterification_Mechanism cluster_Protonation Protonation of Carbonyl cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Proton_Transfer Proton Transfer cluster_Elimination Elimination of Water cluster_Deprotonation Deprotonation TiglicAcid Tiglic Acid ProtonatedTiglicAcid Protonated Tiglic Acid (Resonance Stabilized) TiglicAcid->ProtonatedTiglicAcid + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedTiglicAcid->TetrahedralIntermediate Methanol Methanol Methanol->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate + H⁺, - H⁺ ProtonatedEster Protonated this compound ProtonatedIntermediate->ProtonatedEster Water Water ProtonatedIntermediate->Water MethylTiglate This compound ProtonatedEster->MethylTiglate - H⁺

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental_Workflow Start Start: Tiglic Acid & Methanol AddCatalyst Add Acid Catalyst (e.g., H₂SO₄) Start->AddCatalyst Reflux Heat to Reflux (4-8h) AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Workup Monitor->Workup Reaction Complete Evaporation Evaporate Excess Methanol Workup->Evaporation Extraction Extraction with Ether/EtOAc Evaporation->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄/Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purification Purification (Distillation) Filter_Concentrate->Purification End Pure this compound Purification->End

Caption: Experimental Workflow for this compound Synthesis.

References

Technical Support Center: Methyl Tiglate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of methyl tiglate production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis, commonly achieved through Fischer esterification of tiglic acid and methanol (B129727), are often attributed to the reversible nature of the reaction and suboptimal reaction conditions.[1] Key factors include the presence of water, which can shift the equilibrium back towards the reactants, and improper temperature or catalyst use.[1]

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Presence of Water Water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol. To drive the equilibrium towards the product, water must be removed.[1] This can be achieved by: - Using anhydrous reactants and solvents.[1] - Employing a Dean-Stark apparatus to azeotropically remove water.[1] - Adding a dehydrating agent like molecular sieves to the reaction mixture.[1]
Incomplete Reaction The reaction may not have reached completion. To address this: - Increase the reaction time and monitor progress using Thin-Layer Chromatography (TLC).[1] - Use a large excess of the less expensive reactant, typically methanol, to shift the equilibrium towards the product.[2]
Suboptimal Catalyst The choice and amount of acid catalyst are crucial.[1] - Ensure an adequate amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.[1][3] - Consider alternative catalysts if substrates are acid-sensitive.[4]
Improper Temperature The reaction temperature affects the rate of reaction. - Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate without causing decomposition.[1]
Product Loss During Workup Significant product loss can occur during the purification steps. - Carefully perform extractions and washes to minimize loss. - Optimize purification techniques such as distillation or chromatography.

Logical Troubleshooting Flow for Low Yield:

LowYieldTroubleshooting Start Low Yield of This compound CheckWater Check for Water in Reaction Start->CheckWater CheckCompletion Assess Reaction Completion (TLC) CheckWater->CheckCompletion No Water SolutionWater Use Anhydrous Conditions &/or Water Removal Technique CheckWater->SolutionWater Water Present CheckCatalyst Evaluate Catalyst (Type & Amount) CheckCompletion->CheckCatalyst Complete SolutionCompletion Increase Reaction Time &/or Use Excess Methanol CheckCompletion->SolutionCompletion Incomplete CheckTemp Verify Reaction Temperature CheckCatalyst->CheckTemp Optimal SolutionCatalyst Optimize Catalyst Type & Concentration CheckCatalyst->SolutionCatalyst Suboptimal CheckWorkup Review Workup & Purification CheckTemp->CheckWorkup Correct SolutionTemp Maintain Gentle Reflux CheckTemp->SolutionTemp Incorrect SolutionWorkup Optimize Extraction & Purification Steps CheckWorkup->SolutionWorkup Loss Detected End Improved Yield SolutionWater->End SolutionCompletion->End SolutionCatalyst->End SolutionTemp->End SolutionWorkup->End

Troubleshooting workflow for low this compound yield.

Q2: I am observing significant impurity formation in my this compound product. What are the likely side reactions and how can I minimize them?

A2: Impurity formation can arise from several side reactions, particularly under harsh conditions. The most common impurities are unreacted starting materials and byproducts from polymerization or other reactions involving the double bond of tiglic acid.

Common Impurities and Mitigation Strategies:

Impurity Potential Cause Mitigation Strategy
Unreacted Tiglic Acid Incomplete esterification.- Ensure complete reaction by monitoring with TLC.[1] - During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted acid as its water-soluble salt.[1]
Polymerization Products High reaction temperatures and prolonged reaction times in the presence of an acid catalyst can lead to polymerization of the unsaturated ester.[1]- Maintain a gentle reflux and avoid excessive heating.[1] - Use the minimum necessary reaction time.
Isomeric Esters Depending on the starting material purity, isomers of tiglic acid could lead to the formation of corresponding isomeric methyl esters.- Use high-purity tiglic acid as the starting material.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of this compound from tiglic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Tiglic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tiglic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of tiglic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the tiglic acid spot is no longer visible.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Wash with a saturated sodium bicarbonate solution to remove unreacted tiglic acid and the acid catalyst.

    • Wash with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation if necessary.

Experimental Workflow Diagram:

EsterificationWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup 1. Reaction Setup: Tiglic Acid + Methanol Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool Reaction Monitor->Cool Evaporate 6. Remove Excess Methanol Cool->Evaporate Extract 7. Dissolve in Ether & Extract Evaporate->Extract Wash 8. Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry 9. Dry with MgSO₄ Wash->Dry Filter 10. Filter & Concentrate Dry->Filter Purify 11. Purify by Distillation (optional) Filter->Purify FinalProduct FinalProduct Purify->FinalProduct Pure this compound

References

Technical Support Center: Methyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of methyl tiglate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The esterification reaction has not reached completion. 2. Equilibrium not shifted towards products: In Fischer esterification, the presence of water can drive the reaction backward. 3. Loss of product during workup: this compound can be lost during extraction or purification steps.1. Increase reaction time or temperature (with caution): Monitor the reaction progress by TLC or GC-MS. Be aware that higher temperatures can promote isomerization to methyl angelate. 2. Use excess methanol (B129727) and/or remove water: For Fischer esterification, using methanol as the solvent (a large excess) and employing a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus can drive the equilibrium towards the product. 3. Optimize workup procedure: Ensure proper phase separation during extractions and minimize the number of transfer steps. Use a suitable solvent for extraction, such as diethyl ether or ethyl acetate.
Presence of Methyl Angelate Impurity Isomerization of the double bond: The trans (E) isomer (this compound) can isomerize to the cis (Z) isomer (methyl angelate), especially under harsh acidic conditions or at elevated temperatures.1. Use milder reaction conditions:     a. Lower the reaction temperature: Conduct the esterification at the lowest effective temperature.     b. Choose a milder acid catalyst: Consider using a less harsh acid than concentrated sulfuric acid, or use a solid acid catalyst.     c. Employ the Steglich esterification method: This method uses DCC and a catalytic amount of DMAP at room temperature, which is significantly milder than Fischer esterification. 2. Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor isomerization.
Presence of Unreacted Tiglic Acid 1. Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 2. Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Poor quality of reagents: The methanol or tiglic acid may contain water, which inhibits the forward reaction in Fischer esterification.1. Increase catalyst loading: Incrementally increase the amount of acid catalyst. 2. Extend the reaction time: Monitor the reaction until completion. 3. Use anhydrous reagents and solvents: Ensure that the methanol and any solvents used are dry. Dry the tiglic acid before use if necessary.
Presence of Other Byproducts (e.g., trans-Methyl-2-butenal) Impure starting material: The tiglic acid used may contain impurities that are carried through the reaction.Purify the starting material: Recrystallize the tiglic acid before use to remove impurities. The purity of the starting material can be checked by techniques such as NMR or GC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

The most common byproduct is the geometric isomer, methyl angelate (cis or Z-isomer). This is formed by the isomerization of the desired trans or E-isomer, this compound. Another potential impurity is trans-Methyl-2-butenal , which may be present in the starting tiglic acid.

Q2: How can I minimize the formation of methyl angelate?

To minimize the formation of methyl angelate, it is crucial to control the reaction conditions to prevent isomerization. Key strategies include:

  • Lowering the reaction temperature: Higher temperatures can provide the energy needed for the double bond to isomerize.

  • Using milder reaction conditions: The Steglich esterification, which is performed at room temperature, is a good alternative to the often harsh conditions of the Fischer esterification.

  • Minimizing reaction time: Prolonged exposure to acidic conditions, even at lower temperatures, can lead to the formation of the thermodynamic equilibrium mixture of the two isomers.

Q3: What is the expected ratio of this compound to methyl angelate at equilibrium?

Under thermal equilibrium, the mixture has been reported to contain approximately 90.5% this compound and 7.2% methyl angelate.[1] This highlights the importance of kinetically controlling the reaction to favor the formation of the desired product and stopping the reaction before equilibrium is reached.

Q4: How can I effectively separate this compound from methyl angelate?

Due to their similar structures, separating this compound and methyl angelate can be challenging.

  • Fractional distillation: There is a difference in their boiling points (this compound: ~138-139°C; methyl angelate: ~128-129°C), which allows for separation by careful fractional distillation.[1]

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for both analytical and preparative separation.

Q5: Which is a better method for synthesizing high-purity this compound: Fischer or Steglich esterification?

For high purity, Steglich esterification is generally preferred. It is carried out under much milder conditions (room temperature, neutral pH), which significantly reduces the risk of isomerization to methyl angelate. Fischer esterification, while often higher yielding and more atom-economical, requires strong acid catalysts and elevated temperatures, which can promote the formation of the undesired isomer.

Quantitative Data

The following table summarizes the reported composition of a this compound and methyl angelate mixture at thermal equilibrium.

CompoundComposition at Thermal Equilibrium (%)
This compound90.48[1]
Methyl Angelate7.23[1]

Experimental Protocols

Method 1: Fischer-Speier Esterification (Optimized for Minimizing Byproducts)

This protocol is adapted from standard Fischer esterification procedures with modifications to minimize byproduct formation.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tiglic acid (1.0 eq), anhydrous methanol (10-20 eq), and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq). Using a large excess of methanol helps to drive the reaction forward.

  • Reaction: Heat the mixture to a gentle reflux (around 65-70°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour.

  • Workup: Once the tiglic acid is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure to separate it from any methyl angelate formed.

Method 2: Steglich Esterification (High-Purity Synthesis)

This method is recommended for obtaining high-purity this compound with minimal isomerization.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of tiglic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Reaction: Add anhydrous methanol (1.2 eq) to the mixture at 0°C and then allow the reaction to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Experimental Workflow: High-Purity this compound Synthesis

cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification f_start Tiglic Acid + Excess Methanol + Acid Catalyst f_reflux Reflux (65-70°C) Monitor by GC-MS f_start->f_reflux f_workup Aqueous Workup (NaHCO3 wash) f_reflux->f_workup f_purify Fractional Distillation f_workup->f_purify f_product This compound (Potential for Methyl Angelate byproduct) f_purify->f_product s_start Tiglic Acid + Methanol + DCC + DMAP in DCM s_reaction Stir at Room Temperature Monitor by GC-MS s_start->s_reaction s_filter Filter DCU s_reaction->s_filter s_purify Column Chromatography s_filter->s_purify s_product High-Purity this compound s_purify->s_product tiglic_acid Tiglic Acid (E-isomer) protonated_carbonyl Protonated Carbonyl (intermediate) tiglic_acid->protonated_carbonyl  + H+ methanol + Methanol h_plus H+ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate  + Methanol methyl_tiglate This compound (E-isomer, Desired Product) tetrahedral_intermediate->methyl_tiglate  - H2O, -H+ isomerization_intermediate Carbocation Intermediate methyl_tiglate->isomerization_intermediate  + H+, Heat methyl_angelate Methyl Angelate (Z-isomer, Byproduct) methyl_angelate->isomerization_intermediate  + H+, Heat water + Water isomerization_intermediate->methyl_angelate  - H+

References

Technical Support Center: Challenges in the Purification of Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of this compound?

A1: The most common impurities in crude this compound originate from the esterification reaction of tiglic acid and methanol (B129727). These include:

  • Unreacted Starting Materials: Tiglic acid and methanol are often present in the crude product mixture.

  • Byproducts of Esterification: Water is a primary byproduct of the Fischer-Speier esterification.

  • Side-Reaction Products: Side reactions can lead to the formation of various impurities. The specific side products will depend on the reaction conditions and the presence of other reactive species.

  • Catalyst Residues: If an acid catalyst such as sulfuric acid is used, it will be present in the crude mixture.

Q2: My purified this compound has a persistent yellow or brown discoloration. What could be the cause and how can I remove it?

A2: Discoloration in purified this compound can be due to the presence of colored impurities from the starting materials or degradation of the product. Exposure to high temperatures or light can cause chemical changes leading to color formation.

Troubleshooting Steps:

  • Assess Thermal Stability: Avoid excessive temperatures during distillation. This compound is stable under normal conditions but can degrade at elevated temperatures.[1]

  • Protect from Light: Store both the crude and purified this compound protected from light to prevent photochemical degradation.

  • Purification Technique: If distillation does not remove the color, consider using column chromatography. A normal-phase silica (B1680970) gel column with a non-polar eluent can be effective in separating colored impurities.

Troubleshooting Guides

Issue 1: Incomplete Removal of Unreacted Tiglic Acid

Symptom: The purified this compound shows the presence of tiglic acid when analyzed by GC or has an acidic pH.

Cause: Tiglic acid has a higher boiling point than this compound, making their separation by simple distillation challenging. Residual acid catalyst can also contribute to an acidic pH.

Troubleshooting Workflow:

G Troubleshooting: Residual Tiglic Acid start Start: Tiglic Acid Contamination Detected wash Perform an alkaline wash with a dilute solution of sodium bicarbonate or sodium carbonate. start->wash separate Separate the organic layer containing this compound from the aqueous layer. wash->separate dry Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). separate->dry distill Perform fractional distillation under vacuum. dry->distill analyze Analyze purity using GC. distill->analyze end End: Pure this compound analyze->end Purity >98% re_wash Repeat alkaline wash if acid is still present. analyze->re_wash Purity <98% re_wash->wash

Caption: Workflow for removing residual tiglic acid.

Issue 2: Presence of Residual Methanol in the Final Product

Symptom: GC analysis of the purified this compound shows a peak corresponding to methanol.

Cause: Methanol has a significantly lower boiling point than this compound, but its complete removal can be challenging without proper distillation techniques.

Troubleshooting Steps:

  • Water Wash: Perform a water wash to remove the bulk of the methanol. Methanol is highly soluble in water.[2]

  • Fractional Distillation: Employ fractional distillation. Due to the large difference in boiling points, a simple distillation may be sufficient, but a fractionating column will ensure a more complete separation.[3]

  • Azeotropic Distillation: For very efficient removal, azeotropic distillation with a suitable entrainer can be considered.[4]

Issue 3: Low Yield After Purification

Symptom: The amount of purified this compound obtained is significantly lower than the theoretical yield.

Cause: Product loss can occur at various stages of the purification process.

Troubleshooting Workflow:

G Troubleshooting: Low Purification Yield start Start: Low Yield Observed check_transfers Minimize physical losses during transfers between glassware. start->check_transfers optimize_distillation Optimize distillation parameters (vacuum, temperature) to prevent product loss in the residue or carry-over. start->optimize_distillation check_washing During aqueous washes, ensure complete phase separation to avoid discarding the product layer. start->check_washing check_stability Verify that the purification conditions (e.g., high temperature, strong base) are not causing product degradation. start->check_stability analyze_waste Analyze waste streams (aqueous layers, distillation residue) for the presence of the product. check_transfers->analyze_waste optimize_distillation->analyze_waste check_washing->analyze_waste check_stability->analyze_waste end End: Yield Optimized analyze_waste->end No product in waste recover_product If product is found in waste, implement recovery steps. analyze_waste->recover_product Product in waste recover_product->end

Caption: Troubleshooting workflow for low purification yield.

Data Presentation

PropertyValueReference
Molecular Formula C₆H₁₀O₂[5]
Molecular Weight 114.14 g/mol [5]
Boiling Point 137-138 °C at 758 mmHg[1]
141 °C[5]
Density 0.95 g/mL at 25 °C[1]
0.9299 g/cm³ at 20 °C[5]
Refractive Index n20/D 1.436[1]
Appearance Colorless to pale yellow clear liquid[6]
Solubility Soluble in alcohol; slightly soluble in water (3813 mg/L at 25 °C)[7][8]
Stability Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents.[1]

Experimental Protocols

Protocol 1: General Purification by Washing and Distillation

This protocol describes a general method for purifying crude this compound after synthesis.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Round-bottom flasks

  • Heating mantle

  • Vacuum source (optional)

Procedure:

  • Aqueous Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution to neutralize any unreacted tiglic acid and acid catalyst. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution. Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution to help break any emulsions and remove residual water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate. Swirl the flask and let it stand until the liquid is clear, indicating that the water has been removed.

  • Filtration: Filter the dried this compound into a round-bottom flask suitable for distillation to remove the sodium sulfate.

  • Distillation:

    • Simple Distillation: If the primary impurity is a high-boiling point substance, simple distillation can be effective. Heat the flask and collect the fraction that distills at the boiling point of this compound (approximately 137-141 °C at atmospheric pressure).

    • Fractional Vacuum Distillation: For more efficient separation from impurities with close boiling points, fractional distillation under reduced pressure is recommended.[3] This allows the distillation to occur at a lower temperature, preventing potential thermal degradation.[9] The exact pressure and temperature will need to be optimized based on the specific impurities present.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the purity of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Injector Temperature: 250 °C.[11]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[10]

  • Detector Temperature (FID): 275 °C.[11]

  • MS Conditions (if applicable):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.[10]

Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Analysis: Inject the sample and compare the retention time and mass spectrum (if using MS) of the major peak with that of a known standard of this compound. Impurities will appear as separate peaks. The purity can be estimated by the relative peak areas.

Signaling Pathways and Logical Relationships

Esterification of Tiglic Acid:

G Fischer-Speier Esterification of Tiglic Acid tiglic_acid Tiglic Acid protonation Protonation of Carbonyl Oxygen tiglic_acid->protonation methanol Methanol nucleophilic_attack Nucleophilic Attack by Methanol methanol->nucleophilic_attack acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination elimination->acid_catalyst methyl_tiglate This compound elimination->methyl_tiglate water Water elimination->water

Caption: Mechanism of Fischer-Speier esterification.

References

troubleshooting poor yield in methyl tiglate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Tiglate Esterification

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing poor yields during the Fischer esterification of tiglic acid to produce this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound esterification?

Low yields in Fischer esterification are frequently due to the reversible nature of the reaction between tiglic acid and methanol (B129727). The presence of water, a byproduct of the reaction, can shift the chemical equilibrium back towards the reactants, decreasing the final ester yield.[1][2] Other common issues include:

  • Presence of Water: Water in the reactants (tiglic acid, methanol) or solvent can inhibit the reaction from proceeding forward.[2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[2]

  • Suboptimal Temperature: The reaction requires sufficient heat, typically reflux conditions, to proceed at a reasonable rate.[2][3]

  • Short Reaction Time: As the reaction is equilibrium-limited, it may require several hours to reach completion.[2][3]

  • Side Reactions: The α,β-unsaturated nature of this compound can make it susceptible to polymerization or other side reactions under harsh acidic conditions.[2]

  • Product Loss During Workup: Improper purification techniques can lead to significant loss of the final product.[4]

Q2: How can I shift the reaction equilibrium to favor a higher yield of this compound?

According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either using an excess of a reactant or by removing a product as it is formed.[1][5]

  • Use Excess Methanol: Employing a large excess of methanol is a common and effective strategy. Often, methanol can serve as both the reactant and the reaction solvent, which drives the equilibrium towards the formation of this compound.[1][2]

  • Remove Water: Actively removing the water byproduct is a highly effective method to drive the reaction to completion.[2][3] This can be accomplished by:

    • Dean-Stark Apparatus: Using a Dean-Stark trap with an azeotropic solvent like toluene (B28343) to continuously remove water from the reaction mixture.[3][6][7]

    • Dehydrating Agents: Adding a dehydrating agent, such as anhydrous molecular sieves (4 Å), directly to the reaction flask.[2][8]

Q3: My reaction mixture turned dark brown or black. What does this signify and how can it be prevented?

A dark-colored reaction mixture, especially blackish-brown, often indicates the occurrence of side reactions. For α,β-unsaturated systems like tiglic acid, this may be due to polymerization initiated by the strong acid catalyst at high temperatures.[2]

Prevention Strategies:

  • Use Milder Conditions: Avoid excessively high temperatures; maintain a gentle reflux.[2]

  • Alternative Catalysts: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid. Lewis acids are also an option.[2][3]

  • Control Reaction Time: Do not let the reaction proceed for an unnecessarily long time after completion, which can be monitored by TLC.

Q4: How can I effectively monitor the progress of the esterification?

Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the tiglic acid starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the more nonpolar this compound product. The reaction is considered complete when the tiglic acid spot is no longer visible.[2]

Q5: What is the proper procedure for working up the reaction to isolate the this compound?

A careful workup procedure is critical to maximize the isolated yield.

  • Cool the Mixture: Allow the reaction mixture to cool to room temperature.

  • Neutralize the Catalyst: The excess acid catalyst must be neutralized. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step converts the unreacted tiglic acid into its water-soluble sodium salt, effectively removing it from the organic phase.[3][9]

  • Extraction: Extract the ester into a suitable organic solvent like diethyl ether or ethyl acetate.[9]

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove excess water.[9]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[3] Further purification can be achieved via distillation if necessary.

Data Presentation

Table 1: Effect of Reactant Ratio on Esterification Yield

Data generalized from typical Fischer esterification principles.

Molar Ratio (Alcohol:Acid)Typical Yield (%)Rationale
1:1~65%The reaction reaches equilibrium with significant amounts of reactants remaining.[1]
10:1>95%A large excess of alcohol shifts the equilibrium significantly towards the product side.[1]
>50:1 (Alcohol as solvent)>98%Maximizes the concentration of one reactant, driving the reaction to near completion.[2]
Table 2: Comparison of Common Catalysts for Fischer Esterification
CatalystTypical Loading (mol%)ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)1-5%Reflux in excess alcoholInexpensive, highly effective.[3]Strong dehydrating agent, can cause charring/side reactions.
p-Toluenesulfonic Acid (p-TsOH)1-5%Reflux, often with Dean-StarkSolid, easier to handle, generally milder than H₂SO₄.[3]More expensive than sulfuric acid.
Lewis Acids (e.g., TiCl₄, Sc(OTf)₃)1-10%Varies, often refluxCan be highly efficient and selective.[2][8]Can be moisture-sensitive and more costly.[8]
Tin-based CatalystsVariesHigh temperatureEffective for various esterifications, including interchange reactions.[10][11]Potential for metal contamination in the product.[11]

Experimental Protocols

Standard Protocol for this compound Synthesis via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Tiglic Acid

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tiglic acid (e.g., 5.0 g, 0.05 mol).

  • Add a large excess of anhydrous methanol (e.g., 50 mL), which will act as both the reactant and the solvent.

  • Carefully and slowly add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or ~0.5 g of p-TsOH) to the stirring solution.[3]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2-4 hours, monitoring its progress periodically by TLC.[9]

  • After the reaction is complete (as indicated by the disappearance of tiglic acid on TLC), allow the flask to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether (or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of water, two 25 mL portions of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 25 mL of brine.[3][9]

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.[9]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

  • Determine the final yield and assess purity using techniques like GC-MS or NMR.

Visualizations

Troubleshooting Workflow for Poor Esterification Yield

TroubleshootingWorkflow Start Start: Poor this compound Yield CheckEquilibrium Issue: Is the reaction equilibrium unfavorable? Start->CheckEquilibrium CheckConditions Issue: Are reaction conditions suboptimal? Start->CheckConditions CheckWorkup Issue: Is product lost during workup? Start->CheckWorkup CheckSideReactions Issue: Are side reactions occurring? Start->CheckSideReactions SolutionEquilibrium1 Solution: Use large excess of methanol CheckEquilibrium->SolutionEquilibrium1 SolutionEquilibrium2 Solution: Remove water (Dean-Stark / sieves) CheckEquilibrium->SolutionEquilibrium2 SolutionConditions1 Solution: Increase reaction time and monitor by TLC CheckConditions->SolutionConditions1 SolutionConditions2 Solution: Ensure gentle reflux temperature CheckConditions->SolutionConditions2 SolutionConditions3 Solution: Verify catalyst concentration (1-5 mol%) CheckConditions->SolutionConditions3 SolutionWorkup Solution: Careful neutralization (NaHCO3) and extraction CheckWorkup->SolutionWorkup SolutionSideReactions Solution: Use milder catalyst (p-TsOH) or lower temperature CheckSideReactions->SolutionSideReactions

Caption: Troubleshooting flowchart for low yield in this compound esterification.

Simplified Fischer Esterification Mechanism

FischerEsterification cluster_reactants Reactants cluster_products Products TiglicAcid Tiglic Acid Protonation 1. Protonation of Carbonyl (Acid Catalyst H+) TiglicAcid->Protonation + H+ Methanol Methanol Attack 2. Nucleophilic Attack by Methanol Protonation->Attack + Methanol ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation - H2O Water Water Elimination->Water MethylTiglate This compound Deprotonation->MethylTiglate - H+ Catalyst H+ (regenerated) Deprotonation->Catalyst

Caption: Key steps of the acid-catalyzed Fischer esterification mechanism.

References

Technical Support Center: Methyl Tiglate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of methyl tiglate during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: Unplanned Polymerization

If you encounter issues with this compound polymerization, this guide will help you identify the cause and take appropriate action.

Issue 1: Visible signs of polymerization in the this compound container (e.g., increased viscosity, presence of solids, or cloudiness).

  • Possible Cause 1: Inhibitor Depletion. The inhibitor, likely Monomethyl Ether of Hydroquinone (MEHQ), has been consumed over time due to exposure to heat or light.

    • Action: Perform a polymer presence test. If positive, the monomer should be used immediately for non-critical applications or safely disposed of according to your institution's guidelines. Do not attempt to use it for reactions sensitive to polymer content.

  • Possible Cause 2: Improper Storage Atmosphere. The container was stored under an inert atmosphere (e.g., nitrogen or argon), which deactivates phenolic inhibitors like MEHQ that require oxygen to function.

    • Action: Check the headspace of your storage container. It should contain air (5-21% oxygen). If stored under an inert gas, the monomer is at high risk of polymerization. Test for the presence of polymer before use.

  • Possible Cause 3: Contamination. The monomer has been contaminated with polymerization initiators such as acids, bases, reducing agents, strong oxidizing agents, or metal ions.[1][2]

    • Action: Review handling procedures to identify potential sources of contamination. If contamination is suspected, the monomer should be disposed of.

Issue 2: The monomer is past its recommended shelf life.

  • Possible Cause: Reduced Inhibitor Concentration. Over time, the inhibitor concentration may fall below the effective level.

    • Action: It is strongly recommended to use the monomer before its expiration date. If its use is unavoidable, first perform a polymer presence test. For critical applications, consider measuring the inhibitor concentration.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, store this compound in a cool, dark, and well-ventilated area. The container should be kept tightly closed when not in use.[1][3] Avoid exposure to direct sunlight and heat sources.[1]

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, a temperature of less than 15°C is recommended.[3] Storage at room temperature is also mentioned, but for extended periods, cooler temperatures are preferable. Do not freeze the monomer.

Q3: What type of atmosphere should be in the headspace of the storage container?

A3: The headspace must contain air, specifically an oxygen concentration of 5-21%. Phenolic inhibitors like MEHQ require oxygen to effectively scavenge free radicals and prevent polymerization. Never store this compound under an inert atmosphere like nitrogen or argon.

Q4: What is the typical inhibitor used for this compound and at what concentration?

A4: While specific data for this compound is not always provided by manufacturers, the standard inhibitor for similar methacrylate (B99206) esters is Monomethyl Ether of Hydroquinone (MEHQ). Typical concentrations range from 15 to 250 ppm. It is crucial to confirm the specific inhibitor and its concentration from the supplier's Certificate of Analysis.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature <15°C (Recommended for long-term)Minimizes the rate of autopolymerization and inhibitor consumption.
Atmosphere Air (5-21% Oxygen) in headspaceEssential for the function of phenolic inhibitors like MEHQ.
Light Exposure Store in a dark place or in an opaque containerLight can initiate polymerization.
Container Tightly sealed, clean, and dry containerPrevents contamination and evaporation of the monomer.

Table 2: Common Polymerization Initiators and Incompatible Materials

CategoryExamples
Contaminants to Avoid Acids, Bases, Reducing Agents, Strong Oxidizing Agents, Metal Ions[1]
Adverse Conditions High Temperatures, Direct Sunlight, Inert Atmosphere

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

This simple method helps determine if polymerization has begun in a this compound sample.

Methodology:

  • In a clean, dry test tube, add 5 mL of methanol.

  • Carefully add 1 mL of the this compound sample to the methanol.

  • Gently swirl the test tube to mix the contents.

  • Observation:

    • No Polymer: The solution remains clear.

    • Polymer Present: The solution becomes cloudy or a white precipitate forms. The polymer of this compound is insoluble in methanol.

Protocol 2: Quantitative Determination of MEHQ Inhibitor Concentration (Adapted from ASTM D3125-97)

This spectrophotometric method determines the concentration of MEHQ in colorless monomeric acrylate (B77674) esters.

Materials:

  • Spectrophotometer capable of measuring absorbance at 420 nm.

  • 50 mL volumetric flasks.

  • Pipettes.

  • Glacial acetic acid.

  • Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in deionized water).

  • MEHQ standard.

Methodology:

  • Prepare a Blank: Fill a 50 mL volumetric flask with glacial acetic acid. This will be used to zero the spectrophotometer.

  • Prepare the Sample:

    • Accurately weigh approximately 5 g of the this compound sample into a 50 mL volumetric flask.

    • Add 20 mL of glacial acetic acid.

    • Add 1 mL of the 2% sodium nitrite solution.

    • Dilute to the 50 mL mark with glacial acetic acid.

    • Mix well and allow the solution to stand for 10 minutes for the color to develop.

  • Measurement:

    • Set the spectrophotometer to 420 nm and zero it using the blank solution.

    • Measure the absorbance of the prepared sample solution.

  • Calculation:

    • Determine the concentration of MEHQ in the sample by comparing the absorbance to a previously prepared calibration curve of known MEHQ concentrations.

Protocol 3: Accelerated Storage Stability Test

This protocol provides a framework for assessing the stability of this compound under elevated temperatures.

Methodology:

  • Place a known volume of the this compound sample (with a known initial inhibitor concentration) in a suitable, sealed container that has a headspace containing air.

  • Place the container in an oven maintained at a constant elevated temperature (e.g., 54 ± 2°C).

  • At specified time intervals (e.g., 0, 7, and 14 days), remove a small aliquot of the sample.

  • After cooling to room temperature, analyze the aliquot for:

    • Polymer presence: Using the qualitative test described in Protocol 1.

    • Inhibitor concentration: Using the quantitative method described in Protocol 2.

    • Appearance: Note any changes in color or clarity.

  • A significant decrease in inhibitor concentration or the formation of polymer indicates potential storage instability.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Polymerization start Visible Polymerization? cause1 Inhibitor Depletion start->cause1 Yes cause2 Improper Atmosphere start->cause2 Yes cause3 Contamination start->cause3 Yes action1 Test for Polymer Dispose or Use with Caution cause1->action1 action2 Ensure Air Headspace Test for Polymer cause2->action2 action3 Review Handling Dispose of Monomer cause3->action3

Caption: Troubleshooting workflow for observed polymerization.

InhibitionMechanism MEHQ Inhibition Mechanism Monomer Monomer Radical (M•) Peroxy Peroxy Radical (MOO•) Monomer->Peroxy + O2 Oxygen Oxygen (O2) Oxygen->Peroxy StableRadical Stable MEHQ Radical (MEHQ•) Peroxy->StableRadical + MEHQ-H Hydroperoxide Hydroperoxide (MOOH) Peroxy->Hydroperoxide + MEHQ-H Polymerization Polymerization Peroxy->Polymerization + M MEHQ MEHQ-H MEHQ->StableRadical NoPolymerization No Polymerization StableRadical->NoPolymerization

Caption: Simplified mechanism of MEHQ polymerization inhibition.

References

degradation pathways of methyl tiglate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl tiglate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways.

Troubleshooting Guides

Issue: Inconsistent degradation profiles in hydrolytic studies.

  • Question: My this compound sample shows variable degradation rates when subjected to acidic or basic conditions. What could be the cause?

  • Answer: Inconsistent degradation rates during hydrolytic studies of this compound can stem from several factors:

    • pH Fluctuation: Ensure the pH of your acidic or basic solution is stable and accurately measured throughout the experiment. Small variations in pH can significantly impact the rate of hydrolysis.

    • Temperature Control: Hydrolysis is temperature-dependent. Maintain a constant and uniform temperature in your reaction vessel.

    • Purity of this compound: Impurities in the this compound sample can catalyze or inhibit degradation. Verify the purity of your starting material using appropriate analytical techniques like GC-MS or NMR.

    • Solvent Effects: If using a co-solvent, its nature and concentration can influence the hydrolysis rate. Ensure consistent solvent composition across all experiments.

Issue: Unexpected side-products observed during oxidative degradation.

  • Question: I am seeing more degradation products than just the expected epoxide or diol during the oxidation of this compound. Why is this happening?

  • Answer: The formation of unexpected side-products during the oxidation of this compound is often due to the reaction conditions:

    • Ester Hydrolysis: The conditions used for oxidation, especially with reagents like hydrogen peroxide under basic conditions (H₂O₂/NaOH), can also lead to the hydrolysis of the methyl ester group, forming tiglic acid and methanol.[1] Similarly, using m-CPBA can result in the formation of m-chlorobenzoic acid, which can act as an acid catalyst for hydrolysis.[1]

    • Over-oxidation: Strong oxidizing agents or prolonged reaction times can lead to the cleavage of the carbon-carbon double bond, resulting in smaller carboxylic acids and aldehydes.

    • Solvent Participation: The solvent used can sometimes participate in the reaction. For example, in the presence of water, the epoxide ring formed can be opened to yield a diol.

Issue: Low yield of β,γ-unsaturated isomer during photodegradation.

  • Question: I am attempting photochemical deconjugation of this compound but observing low conversion to the β,γ-unsaturated isomer. What can I do to improve the yield?

  • Answer: Low yields in photochemical deconjugation of α,β-unsaturated esters like this compound can be addressed by optimizing the following:

    • Wavelength of UV light: The efficiency of photoisomerization and subsequent hydrogen atom transfer is wavelength-dependent. Ensure you are using the optimal wavelength for excitation.

    • Solvent: The choice of solvent can influence the lifetime of the excited state and the efficiency of the proton transfer.

    • Presence of a Proton Source/Base: The reaction can be influenced by the presence of a mild base or a proton source that facilitates the tautomerization of the intermediate photoenol.

    • Reaction Time and Concentration: Optimize the irradiation time and the concentration of your this compound solution to prevent competing degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under different stress conditions?

A1: this compound, being an α,β-unsaturated ester, is susceptible to degradation through several pathways depending on the conditions:

  • Acidic Hydrolysis: Under acidic conditions, the ester linkage is hydrolyzed to yield tiglic acid and methanol. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[2][3]

  • Basic Hydrolysis (Saponification): In the presence of a base, this compound undergoes saponification, where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tiglate salt and methanol. This process is generally faster than acid-catalyzed hydrolysis.[1]

  • Oxidative Degradation: The double bond is the primary site for oxidative attack. Common outcomes include:

    • Epoxidation: Formation of methyl 2,3-dimethyloxirane-2-carboxylate.

    • Diol Formation: Hydroxylation of the double bond to form methyl 2,3-dihydroxy-2-methylbutanoate, which can occur directly or via the opening of an epoxide ring.

    • Oxidative Cleavage: Scission of the double bond to yield smaller carbonyl compounds.

  • Photolytic Degradation: Upon exposure to UV light, this compound can undergo photochemical reactions. A key pathway for α,β-unsaturated esters is deconjugation, where the double bond shifts to the β,γ-position, forming methyl 2-methylbut-3-enoate.[4][5]

Q2: What are the expected major degradation products of this compound?

A2: The major degradation products depend on the stress condition applied:

Stress ConditionMajor Degradation Products
Acidic HydrolysisTiglic acid, Methanol
Basic HydrolysisTiglate salt, Methanol
OxidationMethyl 2,3-dimethyloxirane-2-carboxylate, Methyl 2,3-dihydroxy-2-methylbutanoate
Photolysis (UV)Methyl 2-methylbut-3-enoate (β,γ-unsaturated isomer)

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from its more polar degradation products like tiglic acid and diols. A stability-indicating HPLC method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products and the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the C=C bond or the ester carbonyl group and the appearance of new functional groups like hydroxyl groups.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Treatment: To 1 mL of the this compound solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Incubate the mixture at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the sample by HPLC or other suitable techniques to determine the extent of degradation and identify the degradation products.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Oxidant Treatment: To 1 mL of the this compound solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample directly by HPLC or after appropriate dilution to assess the degradation.

Data Presentation

Table 1: Illustrative Degradation of this compound under Various Conditions

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)This compound Remaining (%)Major Degradation Product(s)
Acid Hydrolysis0.1 M HCl246065.4Tiglic Acid
Base Hydrolysis0.1 M NaOH42542.1Tiglate Salt
Oxidation3% H₂O₂242578.9Epoxide
PhotolysisUV light (254 nm)82585.2β,γ-unsaturated isomer

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Hydrolysis_Pathways methyl_tiglate This compound tiglic_acid Tiglic Acid methyl_tiglate->tiglic_acid Acidic Hydrolysis methanol Methanol methyl_tiglate->methanol Acidic Hydrolysis methyl_tiglate->methanol Basic Hydrolysis tiglate_salt Tiglate Salt methyl_tiglate->tiglate_salt Basic Hydrolysis acid H₃O⁺ base OH⁻

Caption: Hydrolysis degradation pathways of this compound.

Oxidation_Pathway methyl_tiglate This compound epoxide Methyl 2,3-dimethyloxirane-2-carboxylate methyl_tiglate->epoxide Epoxidation oxidant [O] diol Methyl 2,3-dihydroxy-2-methylbutanoate epoxide->diol Hydrolysis

Caption: Oxidative degradation pathway of this compound.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution uv_irrad Irradiate with UV Light (e.g., 254 nm) prep_solution->uv_irrad hplc_analysis HPLC Analysis uv_irrad->hplc_analysis gcms_analysis GC-MS Analysis hplc_analysis->gcms_analysis nmr_analysis NMR for Structure Elucidation gcms_analysis->nmr_analysis

Caption: Experimental workflow for photolytic degradation studies.

References

resolving peak tailing of methyl tiglate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for peak tailing observed during the analysis of methyl tiglate, a polar compound, using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in my GC analysis?

Peak tailing for polar analytes like this compound is a common issue in gas chromatography. It occurs when a single compound elutes from the column with an asymmetrical shape, characterized by a "tail" extending from the peak maximum. This can compromise the accuracy of quantification and reduce resolution between adjacent peaks.[1]

The primary causes can be broadly categorized into two groups: chemical interactions and physical disruptions.[2]

  • Chemical Interactions (Adsorption): This is the most frequent cause for polar compounds. This compound, with its ester functional group, can engage in unwanted secondary interactions with "active sites" within the GC system.[3] These active sites are often acidic silanol (B1196071) (Si-OH) groups present on the surfaces of glass inlet liners, the front end of the GC column, or glass wool packing.[4][5] Instead of a single partitioning mechanism with the column's stationary phase, a portion of the analyte is temporarily adsorbed by these active sites, delaying its elution and causing the characteristic tail.[6]

  • Physical or Mechanical Issues: These problems affect the flow path of the carrier gas and can cause tailing for most or all peaks in the chromatogram, not just polar ones.[2][7] Common issues include:

    • Improper Column Installation: A poorly cut column end (not a clean, 90° cut) or incorrect positioning within the inlet can create turbulence and unswept volumes where the sample can be delayed.[7][8]

    • Column Contamination: Accumulation of non-volatile sample matrix components at the head of the column can create active sites or obstruct the sample path.[7][9]

    • Dead Volume: Poorly fitted connections (e.g., at the inlet or detector) can create small voids, disrupting the sample band and causing it to broaden and tail.[2]

If only this compound and other polar compounds are tailing, the issue is likely chemical adsorption. If all peaks are tailing, a physical disruption in the flow path is the probable cause.[2]

Q2: How can I systematically troubleshoot the peak tailing issue?

A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing. The following workflow guides you from initial observation to a targeted solution.

G cluster_physical Physical / Mechanical Issues cluster_chemical Chemical / Adsorption Issues start Observe this compound Peak Tailing q1 Are ALL peaks tailing or just polar analytes? start->q1 p1 Check Column Installation (Position & Cut Quality) q1->p1 All Peaks Tailing c1 Perform Inlet Maintenance: Replace Liner & Septum q1->c1 Only Polar Analytes Tailing p2 Inspect & Remake Fittings/Connections p1->p2 p3 Trim 10-20 cm from Column Inlet p2->p3 p4 Check for Leaks (Inlet, Detector) p3->p4 p_res Issue Resolved p4->p_res c2 Use a High-Quality Deactivated Liner c1->c2 c3 Condition the GC Column c2->c3 c4 Consider Column Replacement (if old or contaminated) c3->c4 c_res Issue Resolved c4->c_res

Caption: A logical workflow for troubleshooting peak tailing.

Q3: What GC method parameters should I check or optimize for this compound analysis?

While less common than active sites, suboptimal method parameters can contribute to poor peak shape. Below is a table of typical starting parameters for analyzing a compound like this compound and troubleshooting tips.

ParameterTypical ValueTroubleshooting Action for Peak Tailing
Inlet Temperature 240-250 °CA temperature that is too low can cause slow vaporization, leading to band broadening. Ensure the temperature is sufficient to flash vaporize the sample and solvent.[9]
Column Mid-polarity (e.g., WAX) or Low-polarity (e.g., 5% Phenyl)Ensure the stationary phase polarity is appropriate for the analyte. A significant mismatch can sometimes affect peak shape.[10] For this compound, a polar column is often suitable.[11]
Oven Program Initial: 50-60 °CIf using splitless injection, the initial oven temperature should be about 20 °C below the solvent's boiling point to ensure proper solvent trapping and analyte focusing.[8] An initial temperature that is too high can cause peak distortion.
Carrier Gas Flow 1-2 mL/min (for 0.25mm ID column)Ensure the flow rate is optimal for the column dimensions. A flow rate that is too low can increase the time for interactions with active sites.
Injection Volume 1 µLOverloading the column with too much sample can cause peak fronting, but in some cases may contribute to tailing.[3][9] Try reducing the injection volume or sample concentration.
Split Ratio 20:1 to 100:1For split injections, a split ratio that is too low may not provide a high enough flow rate for an efficient sample transfer to the column, potentially causing tailing.[10]

Q4: How do I properly condition my GC column to minimize active sites?

Column conditioning is a critical step to remove contaminants and ensure a stable, inert surface, especially before analyzing active compounds.

Experimental Protocol: GC Column Conditioning

  • Installation (Inlet Only): Install the column into the GC inlet according to the manufacturer's instructions, ensuring a clean, square cut. Do not connect the column to the detector. This prevents contaminants from bleeding onto the detector.[12][13]

  • Purge: Set the initial oven temperature to ambient (e.g., 40 °C) and purge the column with carrier gas for 15-30 minutes.[14] This removes any oxygen from the system, which can damage the stationary phase at high temperatures.[15]

  • Heating Program:

    • Set the inlet and carrier gas flow rate to the values used in your analytical method.[16]

    • Program the oven to ramp at 10-20 °C/min to a final temperature. This final temperature should be approximately 20 °C higher than the maximum temperature of your analytical method, but must not exceed the column's maximum isothermal temperature limit.[14][16]

  • Hold: Hold the column at this final temperature for 1-2 hours. For new columns or those that are heavily contaminated, a longer conditioning time (even overnight) may be necessary, but be aware that prolonged heating shortens column lifetime.[15][16]

  • Cooldown and Connection: Cool down the oven. Once cool, connect the column to the detector.

  • Verification: Run a blank oven ramp to ensure the baseline is stable and free of ghost peaks before running samples.

Q5: My inlet might be the problem. What is the procedure for checking and maintaining the inlet liner?

The inlet liner is the first surface your sample contacts, making it a primary source of activity.[5] Routine maintenance is essential.

Experimental Protocol: Inlet Liner Replacement

  • Cool Down: Turn off the oven and inlet heaters and allow them to cool completely. Turn off the carrier gas supply.

  • Open Inlet: Carefully unscrew the retaining nut at the top of the GC inlet.

  • Remove Liner: Using forceps, gently remove the old O-ring and the glass inlet liner. Be careful not to scratch the metal surfaces.

  • Clean Inlet: Inspect the inside of the inlet. If visible residue is present, gently wipe it with a lint-free swab dampened with a suitable solvent (e.g., methanol (B129727) or hexane). Allow it to dry completely.

  • Install New Liner:

    • Always use a new, high-quality deactivated liner.[17] These liners are treated to cap the active silanol groups.[18]

    • Place a new O-ring onto the new liner.

    • Using forceps, insert the new liner into the inlet. Ensure it is seated correctly.

  • Reassemble and Leak Check: Replace the retaining nut and tighten it (finger-tight plus a quarter turn with a wrench). Turn on the carrier gas and perform a leak check using an electronic leak detector.

  • Equilibrate: Heat the inlet to its setpoint and allow the system to equilibrate before running samples.

Q6: What is the underlying chemical interaction causing this issue with this compound?

The peak tailing of this compound is primarily caused by its interaction with active silanol groups (Si-OH) within the GC system. These groups are present on untreated glass and fused silica (B1680970) surfaces. The oxygen atom in the ester group of this compound has lone pair electrons that can form a hydrogen bond with the hydrogen of a silanol group. This secondary, adsorptive interaction is stronger than the intended partitioning with the column's stationary phase, causing a portion of the analyte molecules to be retained longer and elute slowly, resulting in a tailing peak.

Caption: Interaction model for analyte adsorption causing peak tailing.

References

Technical Support Center: Quantification of Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of methyl tiglate.

Troubleshooting Guides

Problem 1: Inconsistent recovery and poor reproducibility for this compound.

This issue is often a primary indicator of significant and variable matrix effects.

Possible Causes and Solutions:

  • Inadequate Sample Cleanup: Co-extracted matrix components can interfere with the analysis.

    • Solution: Implement a more rigorous sample preparation method. For complex matrices, consider using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be effective for removing a wide range of matrix components.[1]

  • Variable Matrix Composition: Different lots of the same matrix or samples from different individuals can have varying compositions, leading to inconsistent matrix effects.

    • Solution 1: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound (e.g., this compound-d3) will co-elute and experience similar matrix effects as the analyte, providing more accurate and reproducible quantification.[2][3]

    • Solution 2: If a SIL-IS is not available, perform matrix-matched calibration for each batch of samples to compensate for variability.

Problem 2: Significant signal enhancement or suppression is observed.

This indicates that co-eluting matrix components are interfering with the ionization or detection of this compound.

Possible Causes and Solutions:

  • Co-elution with Interfering Compounds: Matrix components eluting at the same retention time as this compound can affect its signal.

    • Solution 1: Optimize chromatographic conditions. Adjust the temperature program, flow rate, or use a different GC column to improve the separation of this compound from interfering peaks.

    • Solution 2: Improve sample cleanup. Utilize selective SPE cartridges or a multi-step LLE to remove the specific interfering compounds.

  • Active Sites in the GC System: Active sites in the GC inlet or column can interact with the analyte, leading to signal suppression. Conversely, matrix components can "passivate" these sites, leading to signal enhancement.[1][4]

    • Solution: Use an inert liner in the GC inlet and ensure proper column conditioning. Regular maintenance, including trimming the front end of the column, can help remove accumulated matrix components.[5]

  • Ionization Interference in the Mass Spectrometer: Co-eluting compounds can compete with this compound for ionization in the ion source, leading to signal suppression.

    • Solution: Dilute the sample extract. This can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the diluted concentration of this compound is still above the limit of quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A: Matrix effects are the alteration of this compound's signal response due to the presence of other co-extracted components from the sample matrix.[1] These effects can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), leading to inaccurate quantification.[1][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in an extract of a blank matrix (a sample known not to contain this compound). This is known as a matrix-matched calibration.[1] The matrix effect (ME) can be calculated using the following formula:

ME (%) = [ (Slopematrix-matched - Slopesolvent) / Slopesolvent ] x 100

A value greater than 0% indicates signal enhancement, while a value less than 0% suggests signal suppression. A matrix effect is generally considered negligible if it falls within ±20%.[1]

Q3: What are the primary strategies to overcome matrix effects in the GC-MS analysis of this compound?

A: The two main strategies for overcoming matrix effects are:

  • Minimizing Matrix Effects: This involves reducing or removing the interfering matrix components through effective sample preparation techniques like SPE, LLE, or QuEChERS.[1]

  • Compensating for Matrix Effects: This involves using a calibration strategy that accounts for the matrix effects. The most effective methods are matrix-matched calibration and the use of a stable isotope-labeled internal standard.[4]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended when high accuracy and precision are required, especially when dealing with complex or variable matrices.[2][3] It is particularly useful in clinical and toxicological studies where inter-individual matrix variability can be significant.

Q5: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution can be a simple and effective way to reduce matrix effects. By lowering the concentration of all components in the extract, the impact of interfering compounds on the analyte's signal can be minimized. However, the drawback is that this also lowers the concentration of this compound, which could compromise the sensitivity of the assay if the concentration falls below the limit of quantification.

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for this compound in a Food Matrix

This protocol is adapted from methods used for other volatile compounds in complex food matrices.[1]

  • Sample Homogenization: Homogenize 10 g of the sample (e.g., fruit puree, spice powder) with 10 mL of water.

  • Internal Standard Spiking: Spike the homogenized sample with an appropriate amount of a stable isotope-labeled internal standard solution (e.g., this compound-d3).

  • Extraction: Add 10 mL of acetonitrile (B52724) to the sample in a 50 mL centrifuge tube. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Collect the supernatant for GC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Obtain Blank Matrix: Source a sample of the matrix (e.g., human plasma, plant extract) that is known to be free of this compound.

  • Process Blank Matrix: Subject the blank matrix to the same extraction and cleanup procedure (e.g., the QuEChERS protocol above) as the analytical samples.

  • Spike Blank Extract: Spike the resulting blank matrix extract with known concentrations of a this compound standard solution to create a series of matrix-matched calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

  • GC-MS Analysis: Analyze the prepared matrix-matched calibration standards under the same GC-MS conditions as the samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration for the matrix-matched standards. Use this curve to quantify this compound in the unknown samples.

Data Presentation

Table 1: Example Recovery Data for a Related Compound (Methyl Isoeugenol) Using Different Analytical Approaches in Various Matrices.

This table demonstrates how to present quantitative data on the effectiveness of different methods for addressing matrix effects. Similar data should be generated for this compound during method validation.

MatrixSample PreparationCalibration MethodRecovery (%)RSD (%)
Spice AQuEChERS with d-SPESolvent-based65.215.8
Spice AQuEChERS with d-SPEMatrix-matched98.55.2
Fruit BLLESolvent-based72.112.5
Fruit BLLEMatrix-matched101.34.8
Plasma CProtein PrecipitationSolvent-based55.818.2
Plasma CProtein PrecipitationSIL-IS99.23.5

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Quantification start Inconsistent Results or Signal Suppression/Enhancement check_cleanup Is Sample Cleanup Adequate? start->check_cleanup improve_cleanup Implement More Rigorous Cleanup (e.g., SPE, LLE, QuEChERS) check_cleanup->improve_cleanup No check_cal Is the Calibration Strategy Robust? check_cleanup->check_cal Yes improve_cleanup->check_cal implement_mm_cal Use Matrix-Matched Calibration check_cal->implement_mm_cal No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_cal->use_sil_is Consider Best Practice check_chrom Is There Co-elution with Interfering Peaks? check_cal->check_chrom Yes implement_mm_cal->check_chrom end_good Accurate and Reproducible Quantification Achieved implement_mm_cal->end_good use_sil_is->end_good optimize_chrom Optimize GC Method (Temperature Program, Flow Rate, Column) check_chrom->optimize_chrom Yes dilute_sample Dilute Sample Extract check_chrom->dilute_sample No optimize_chrom->dilute_sample end_bad Issue Persists - Re-evaluate Method optimize_chrom->end_bad dilute_sample->end_good LogicalRelationship Logical Relationships in Addressing Matrix Effects matrix_effects Matrix Effects (Signal Suppression/Enhancement) sample_prep Sample Preparation matrix_effects->sample_prep calibration Calibration Strategy matrix_effects->calibration chromatography Chromatographic Separation matrix_effects->chromatography spe_lle SPE / LLE / QuEChERS sample_prep->spe_lle dilution Sample Dilution sample_prep->dilution mm_cal Matrix-Matched Calibration calibration->mm_cal sil_is Stable Isotope-Labeled IS calibration->sil_is gc_optimization GC Method Optimization chromatography->gc_optimization result Accurate Quantification spe_lle->result dilution->result mm_cal->result sil_is->result gc_optimization->result

References

Technical Support Center: Optimization of Methyl Tiglate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of methyl tiglate from plant materials.

Frequently Asked Questions (FAQs)

Q1: From which plant sources can this compound be extracted?

A1: this compound is a naturally occurring ester found in the essential oils of various aromatic plants. Notable sources include German chamomile (Chamomilla recutita) and Rose geranium (Pelargonium graveolens). It is often found alongside its geometric isomer, methyl angelate.

Q2: What is the most common method for extracting this compound from plant material?

A2: The most prevalent and commercially practiced method for extracting this compound, as a component of essential oils, is steam distillation or hydrodistillation. These methods are effective for separating volatile compounds like esters from the solid plant matrix. Other modern techniques like supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE) are also being explored for their efficiency and selectivity.

Q3: How does the preparation of the plant material affect extraction yield?

A3: Proper preparation of the plant material is crucial for efficient extraction. Drying the plant material, such as chamomile flowers, can significantly increase the essential oil yield compared to fresh material due to the lower moisture content. Grinding the dried material to a consistent and fine particle size increases the surface area available for extraction, which can improve the rate and overall yield of the extraction process.

Q4: Can this compound degrade or transform during the extraction process?

A4: Yes, a significant challenge during the extraction and subsequent handling of this compound is its potential isomerization. Methyl angelate, the (Z)-isomer, can convert to the more thermodynamically stable this compound, the (E)-isomer, particularly under conditions of prolonged heat or in the presence of acidic or basic catalysts. Therefore, optimizing extraction conditions to minimize harshness is key to preserving the natural isomeric ratio.

Q5: How can I quantify the amount of this compound in my extract?

A5: Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of this compound in complex essential oil extracts. By comparing the retention time and mass spectrum of the peak in the sample chromatogram to that of a certified reference standard, a precise quantification can be achieved.

Troubleshooting Guides

Problem 1: Low Yield of Essential Oil
Potential Cause Recommended Solution
Inappropriate Harvesting Time The concentration of essential oils in plants can vary throughout the day. For German chamomile, harvesting in the afternoon (12 P.M. to 6 P.M.) has been shown to yield a higher essential oil content compared to morning harvests.[1]
Improper Plant Material Preparation Ensure the plant material is adequately dried to reduce moisture content. Grind the dried material to a uniform, fine powder to maximize surface area for extraction.
Insufficient Distillation Time The extraction of essential oils is a time-dependent process. For dried chamomile flowers, extending the hydro-distillation time from 3 hours to 5-6 hours can significantly increase the oil yield.[1]
Inefficient Extraction Method For certain applications, steam distillation may not be the most efficient method. Consider exploring alternative techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE), which can sometimes offer higher yields in shorter times.
Leaks in the Distillation Apparatus Carefully inspect all joints and connections of your steam distillation setup to ensure there are no leaks, which would allow volatile compounds to escape.
Problem 2: Poor Separation of this compound from its Isomer, Methyl Angelate
Potential Cause Recommended Solution
Isomerization During Extraction High temperatures and prolonged extraction times can promote the conversion of methyl angelate to the more stable this compound. Optimize extraction parameters by using the mildest conditions that still provide a reasonable yield. For steam distillation, this could involve adjusting the steam flow rate and pressure.
Co-elution in Gas Chromatography This compound and methyl angelate are geometric isomers with very similar boiling points and polarities, making their separation by GC challenging. Use a high-resolution capillary column (e.g., a polar column like a wax-type or a specific stationary phase for isomers). Optimize the GC oven temperature program with a slow ramp rate to maximize the separation between the two isomer peaks.
Inadequate Analytical Technique If baseline separation is not achievable with standard GC-MS, consider advanced techniques such as multidimensional GC (GCxGC) for enhanced separation of complex isomeric mixtures.
Problem 3: Discrepancies in Quantitative Results
Potential Cause Recommended Solution
Inaccurate Calibration Ensure that the calibration curve for your this compound standard is linear over the expected concentration range of your samples. Prepare fresh standards regularly.
Matrix Effects Other components in the essential oil extract can interfere with the ionization and detection of this compound in the mass spectrometer. Use a matrix-matched calibration or the standard addition method to compensate for these effects.
Improper Sample Dilution Ensure that the sample extract is diluted appropriately to fall within the linear range of the calibration curve. Use calibrated micropipettes for accurate dilutions.

Data on Extraction Optimization

The following tables summarize quantitative data on the optimization of essential oil extraction from chamomile, which can serve as a proxy for optimizing this compound extraction.

Table 1: Effect of Harvesting and Distillation Time on German Chamomile Essential Oil Yield

Harvesting TimeDistillation Duration (hours)Essential Oil Yield (%)Key Components Influenced
6 A.M.30.60(Z)-spiroether is higher at shorter distillation times.[1]
12 P.M.4-α-bisabolol oxide-B, (Z)-spiroether, and chamazulene (B1668570) are higher at 12 P.M. and 6 P.M.[1]
6 P.M.5-α-bisabolone oxide-A and α-bisabolol oxide-A are higher at 6 A.M.[1]
-61.20Higher oil content observed with longer distillation of dried flowers.[1]

Table 2: Comparison of Extraction Methods for Roman Chamomile Esters

Extraction MethodKey Ester Compounds IdentifiedRelative Abundance
Hydro-distillation isobutyl angelate, 2-methyl butyl angelate, propyl tiglate High
Supercritical Fluid Extraction (SFE) 2-methyl-butyl angelate, iso-amyl-angelate, propyl tiglate Lower than hydro-distillation

Experimental Protocols

Protocol 1: Steam Distillation of this compound from German Chamomile
  • Preparation of Plant Material:

    • Air-dry fresh German chamomile flowers in a well-ventilated area away from direct sunlight until they are brittle.

    • Grind the dried flowers to a coarse powder using a mechanical grinder.

  • Steam Distillation Setup:

    • Place 100 g of the powdered chamomile into a 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask.

    • Assemble a Clevenger-type apparatus for steam distillation, ensuring all glass joints are properly sealed.

  • Distillation Process:

    • Heat the flask using a heating mantle to bring the water to a boil and generate steam.

    • Continue the distillation for 4-6 hours. The steam will pass through the plant material, carrying the volatile essential oils.

    • The steam and oil vapor will condense in the condenser and collect in the graduated collection tube of the Clevenger apparatus.

  • Collection and Drying:

    • After the distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil layer from the collection tube.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: GC-MS Quantification of this compound
  • Sample and Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., hexane (B92381) or ethanol) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Dilute the extracted essential oil sample in the same solvent to an expected concentration within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a suitable polar column for isomer separation.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 3°C/min.

      • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1).

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the reference standard.

    • Integrate the peak area of this compound in both the standards and the sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample using the regression equation from the calibration curve.

    • Calculate the final concentration of this compound in the original essential oil, accounting for the dilution factor.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis and Purification Harvest Harvest Plant Material (e.g., Chamomile Flowers) Dry Drying Harvest->Dry Grind Grinding Dry->Grind Extraction_Method Select Extraction Method Grind->Extraction_Method Steam_Dist Steam Distillation Extraction_Method->Steam_Dist UAE Ultrasound-Assisted Extraction Extraction_Method->UAE SFE Supercritical Fluid Extraction Extraction_Method->SFE GC_MS GC-MS Analysis Steam_Dist->GC_MS UAE->GC_MS SFE->GC_MS Purification Purification (Optional) GC_MS->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield Start Low Essential Oil Yield Check_Material Check Plant Material Start->Check_Material Check_Time Check Distillation Time Check_Material->Check_Time Material OK Harvest_Time Optimize Harvest Time (Afternoon for Chamomile) Check_Material->Harvest_Time Incorrect Harvest? Drying Ensure Proper Drying and Grinding Check_Material->Drying Improper Prep? Check_Method Evaluate Extraction Method Check_Time->Check_Method Time OK Increase_Time Increase Distillation Duration (e.g., to 5-6h) Check_Time->Increase_Time Too Short? Explore_Alt Explore UAE or SFE Check_Method->Explore_Alt Inefficient? Solution Yield Improved Harvest_Time->Solution Drying->Solution Increase_Time->Solution Explore_Alt->Solution

Caption: Troubleshooting logic for addressing low essential oil yield.

References

Technical Support Center: Catalyst Deactivation in Methyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of methyl tiglate.

Troubleshooting Guide: Catalyst Deactivation Issues

This guide addresses common problems encountered during the synthesis of this compound, with a focus on catalyst deactivation. Each issue is presented with potential causes and actionable solutions to help you optimize your experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Gradual decrease in this compound yield over consecutive runs 1. Catalyst Fouling: Deposition of polymeric byproducts or unreacted starting materials on the catalyst surface, blocking active sites.[1] 2. Water Poisoning: Water produced during the esterification reaction can adsorb onto the active sites of solid acid catalysts (e.g., Amberlyst-15), inhibiting their activity.[2][3] 3. Leaching of Active Sites: For some solid catalysts, the active acidic groups can gradually leach into the reaction medium, reducing the catalyst's efficacy over time.[4]1. Catalyst Regeneration: Implement a regeneration protocol. For ion-exchange resins like Amberlyst-15, this can involve washing with a solvent like methanol (B129727) or ethanol (B145695) to remove adsorbed species, followed by treatment with a dilute acid (e.g., HCl or H₂SO₄) to restore the active sites.[5] 2. Water Removal: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. 3. Catalyst Selection: Consider using a more water-tolerant catalyst, such as Amberlyst BD20, which has shown greater stability in the presence of water compared to Amberlyst-15.[2][5]
Sudden and significant drop in catalyst activity 1. Catalyst Poisoning by Impurities: Contaminants in the reactants (tiglic acid or methanol) or solvent can strongly adsorb to the catalyst's active sites, leading to rapid deactivation. Common poisons include sulfur and nitrogen compounds.[6][7] 2. Thermal Degradation (Sintering): Exposing the catalyst to temperatures above its recommended operating limit can cause irreversible structural changes, such as the collapse of the porous structure and loss of active surface area.[8] For Amberlyst-15, the maximum operating temperature is typically around 120-140°C.1. Reactant and Solvent Purification: Ensure high purity of all starting materials and solvents. Pre-treatment to remove potential poisons may be necessary. 2. Reaction Temperature Control: Carefully monitor and control the reaction temperature to stay within the catalyst's stable operating range. 3. Catalyst Characterization: Analyze the deactivated catalyst using techniques like SEM, TGA, or FTIR to identify the cause of deactivation (e.g., presence of poisons, structural changes).
Incomplete conversion of tiglic acid despite extended reaction times 1. Equilibrium Limitation: Esterification is a reversible reaction. The accumulation of products (this compound and water) can shift the equilibrium back towards the reactants. 2. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to achieve the desired conversion within a reasonable timeframe. 3. Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface, slowing down the reaction rate.1. Shift the Equilibrium: Use an excess of one reactant (typically methanol) to drive the reaction forward. As mentioned previously, removing water as it forms is also highly effective. 2. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific reaction conditions.[9] 3. Improve Agitation: Ensure vigorous stirring to minimize mass transfer limitations and ensure the catalyst is well-dispersed in the reaction mixture.
Difficulty in separating the catalyst from the reaction mixture post-reaction 1. Catalyst Attrition: Mechanical stress from vigorous stirring can cause the physical breakdown of catalyst particles, leading to the formation of fine particles that are difficult to filter. 2. Catalyst Swelling: Some ion-exchange resins can swell in certain solvents, which may affect their physical properties and separability.1. Optimize Stirring Speed: Use a stirring speed that is sufficient for good mixing but does not cause excessive mechanical stress on the catalyst. 2. Choose a Robust Catalyst: Select a catalyst with good mechanical and chemical stability for your reaction conditions. 3. Filtration Aids: If fine particles are an issue, consider using a filtration aid like celite to improve the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound from tiglic acid and methanol is an esterification reaction. Common catalysts include homogeneous acids like sulfuric acid (H₂SO₄) and heterogeneous solid acid catalysts. Among the solid acids, macroporous ion-exchange resins such as Amberlyst-15 are frequently used due to their high acidity, ease of separation from the reaction products, and potential for regeneration and reuse.

Q2: What are the primary mechanisms of deactivation for solid acid catalysts like Amberlyst-15 in this synthesis?

A2: The primary deactivation mechanisms for solid acid catalysts in esterification reactions are:

  • Fouling: The deposition of organic molecules, such as unreacted starting materials, byproducts, or polymeric species, on the catalyst surface and within its pores. This physically blocks the active sites.

  • Poisoning: Strong chemisorption of certain molecules onto the active sites. In esterification, water produced during the reaction is a known inhibitor for some solid acid catalysts as it can hydrate (B1144303) the acidic sites.[2][3] Impurities in the feedstock can also act as poisons.[6]

  • Thermal Degradation: High reaction temperatures can lead to the loss of active sulfonic acid groups from the polymer backbone of ion-exchange resins, causing irreversible deactivation.

Q3: How can I regenerate a deactivated Amberlyst-15 catalyst?

A3: A common procedure for regenerating Amberlyst-15 involves washing the catalyst to remove adsorbed organic species, followed by an acid treatment to restore the protonated active sites. A general protocol is:

  • Wash the catalyst with a solvent such as methanol or ethanol to remove any residual reactants and products.

  • Treat the catalyst with a dilute solution of a strong acid, like 1 N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to replenish the H+ ions.

  • Rinse the catalyst with deionized water until the washings are neutral.

  • Dry the regenerated catalyst, typically under vacuum at a temperature below its thermal stability limit (e.g., 60-80°C), before reusing it.

Q4: Can I reuse my catalyst? If so, how many times?

A4: Yes, one of the main advantages of using a heterogeneous catalyst like Amberlyst-15 is its reusability. The number of times a catalyst can be effectively reused depends on the reaction conditions, the purity of the reactants, and the effectiveness of the regeneration process. With proper handling and regeneration, solid acid catalysts can often be reused for multiple cycles with only a minor loss in activity. For some esterification reactions, catalysts have been reused for 5 to 10 cycles with good performance.

Q5: What is a typical conversion rate I should expect for this compound synthesis using a solid acid catalyst?

A5: The conversion rate can vary significantly depending on the specific reaction conditions, including temperature, reaction time, catalyst loading, and the molar ratio of methanol to tiglic acid. Under optimized conditions, using a solid acid catalyst like Amberlyst-15, it is possible to achieve high conversions of tiglic acid, often exceeding 90%.

Quantitative Data on Catalyst Performance and Deactivation

The following table summarizes representative data on the performance and deactivation of solid acid catalysts in esterification reactions similar to this compound synthesis. Please note that specific values for this compound synthesis may vary.

CatalystReactionReactant Conversion (Initial)Reactant Conversion (After 3-5 Cycles)Key Deactivation ObservationReference
Amberlyst-15Esterification of free fatty acids with methanol~95%Decreased activity, especially in the presence of waterWater produced during the reaction inhibits the catalyst.[2][3][2][3]
Sulfonated Carbon-based CatalystEsterification of oleic acid with methanol97.98%79.19% (after 4 cycles)Leaching of sulfonic acid groups and formation of sulfonic esters.[4][4]
Al-SBA-15Esterification of oleic acid with methanol~93%Slight decrease after 4 cyclesHigh hydrophilicity at higher Al content can lead to competitive water adsorption.[10][10]

Experimental Protocols

Synthesis of this compound using Amberlyst-15

This protocol describes a general procedure for the synthesis of this compound via esterification of tiglic acid with methanol using Amberlyst-15 as a solid acid catalyst.

Materials:

  • Tiglic acid

  • Methanol (anhydrous)

  • Amberlyst-15 ion-exchange resin

  • An appropriate solvent (e.g., toluene, if using a Dean-Stark trap)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • (Optional) Dean-Stark apparatus for water removal

Procedure:

  • Catalyst Preparation: If the Amberlyst-15 resin is new, it may need to be activated. This is typically done by washing it with methanol and then drying it under vacuum. If the catalyst has been used previously, follow the regeneration protocol outlined in the FAQs.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tiglic acid.

  • Addition of Reactants and Catalyst: Add an excess of methanol. A molar ratio of methanol to tiglic acid of 10:1 to 15:1 is common to shift the equilibrium towards the product. Add the Amberlyst-15 catalyst. A typical catalyst loading is 5-10 wt% with respect to the limiting reactant (tiglic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of methanol (approximately 65°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the catalyst from the reaction mixture by filtration.

  • Product Isolation: Remove the excess methanol from the filtrate by rotary evaporation. The resulting crude product can be purified further, if necessary, by distillation or column chromatography.

Catalyst Regeneration Protocol for Amberlyst-15
  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the recovered catalyst thoroughly with methanol (3 x 20 mL) to remove any adsorbed organic species.

  • Suspend the washed catalyst in a 1 N solution of hydrochloric acid (HCl) in deionized water and stir for 1-2 hours at room temperature.

  • Filter the catalyst and wash with deionized water until the filtrate is neutral (check with pH paper).

  • Dry the regenerated catalyst in a vacuum oven at 60-80°C overnight. The catalyst is now ready for reuse.

Visualizations

Reaction Pathway for this compound Synthesis

Methyl_Tiglate_Synthesis cluster_reactants Reactants cluster_products Products TiglicAcid Tiglic Acid Protonated_TA Protonated Tiglic Acid TiglicAcid->Protonated_TA + H+ Methanol Methanol Catalyst H+ (Catalyst) Protonated_TA->TiglicAcid - H+ Intermediate Tetrahedral Intermediate Protonated_TA->Intermediate + Methanol Intermediate->Protonated_TA - Methanol Methyl_Tiglate This compound Intermediate->Methyl_Tiglate - H2O, -H+ Water Water

Caption: Fischer-Speier esterification of tiglic acid with methanol.

Catalyst Deactivation and Regeneration Cycle

Catalyst_Cycle Active_Catalyst Active Catalyst (e.g., Amberlyst-15) Deactivated_Catalyst Deactivated Catalyst (Fouled/Poisoned) Active_Catalyst->Deactivated_Catalyst Esterification Reaction (Multiple Cycles) Regeneration Regeneration (Washing, Acid Treatment) Deactivated_Catalyst->Regeneration Regeneration->Active_Catalyst Restored Activity

Caption: Lifecycle of a reusable solid acid catalyst.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low this compound Yield Check_Catalyst Is the catalyst fresh or regenerated? Start->Check_Catalyst Fresh Fresh Check_Catalyst->Fresh Yes Regenerated Regenerated Check_Catalyst->Regenerated No Check_Conditions Verify Reaction Conditions (Temp, Time, Molar Ratio) Fresh->Check_Conditions Regenerated->Check_Conditions Check_Purity Check Reactant/Solvent Purity Check_Conditions->Check_Purity Conditions OK Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Conditions Not Optimal Analyze_Catalyst Analyze Deactivated Catalyst Check_Purity->Analyze_Catalyst Purity OK Purify_Reactants Purify Reactants/Solvents Check_Purity->Purify_Reactants Impure Identify_Deactivation Identify Deactivation Mechanism Analyze_Catalyst->Identify_Deactivation Implement_Regen Implement/Optimize Regeneration Protocol End Improved Yield Implement_Regen->End Optimize_Conditions->End Purify_Reactants->End Identify_Deactivation->Implement_Regen

Caption: A logical approach to troubleshooting low yield issues.

References

Technical Support Center: Industrial Production of Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of methyl tiglate.

Troubleshooting Guide

This guide addresses common issues encountered during the industrial synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: We are experiencing a significantly lower yield of this compound at the pilot/industrial scale compared to our laboratory results. What are the potential causes and how can we troubleshoot this?

A: Low yields during the scale-up of esterification reactions are a common challenge. Several factors, often negligible at the lab scale, can become significant in larger reactors. Here are the primary areas to investigate:

  • Incomplete Reaction Conversion: The Fischer esterification of tiglic acid and methanol (B129727) is a reversible reaction.[1][2] At an industrial scale, achieving high conversion requires efficient removal of the water byproduct to shift the equilibrium towards the product side.[1]

    • Troubleshooting Steps:

      • Water Removal: Ensure your industrial setup has an efficient method for water removal, such as a Dean-Stark apparatus or pervaporation membrane.

      • Excess Reactant: In industrial settings, using a significant excess of the less expensive reactant, typically methanol, can drive the reaction to completion.[2]

      • Reaction Time & Temperature: Verify that the reaction time and temperature are optimized for the larger scale. Inadequate mixing in large reactors can lead to localized "cold spots," slowing down the reaction rate. Monitor the internal temperature at multiple points if possible.

  • Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction. At an industrial scale, catalyst deactivation can occur due to impurities in the reactants or side reactions.[3]

    • Troubleshooting Steps:

      • Catalyst Loading: Re-evaluate the catalyst loading for the larger volume. Inadequate catalyst concentration can lead to slow and incomplete reactions.

      • Catalyst Quality: Ensure the catalyst has not been contaminated or degraded. Use a fresh, high-purity catalyst.

      • Heterogeneous Catalysts: Consider using a solid acid catalyst (e.g., ion-exchange resins, zeolites) which can simplify removal and may offer better stability and reusability in a continuous process.[4]

  • Side Reactions and Impurity Formation: At higher temperatures and longer reaction times common in industrial runs, side reactions can become more prevalent, consuming reactants and generating impurities.

    • Troubleshooting Steps:

      • Impurity Profiling: Analyze the crude reaction mixture using techniques like Gas Chromatography (GC) to identify major impurities. This can provide clues about the side reactions occurring.

      • Temperature Control: Overheating can lead to degradation of reactants and products. Ensure your reactor's temperature control system is precise and can handle the exothermic nature of the reaction.

  • Mechanical and Operational Issues:

    • Mixing Efficiency: Inadequate mixing in large reactors can lead to poor contact between reactants and the catalyst, resulting in lower conversion.

    • Leaks: Check the reactor and condenser for any leaks that could allow volatile reactants or products to escape.

Issue 2: Product Purity and Color Issues

Q: The final this compound product from our scaled-up process has a yellow tint and contains several impurities. How can we improve the purity and color?

A: Color formation and impurities in the final product often point to side reactions or degradation.

  • Potential Causes of Color:

    • High Temperatures: Excessive heat during the reaction or distillation can cause thermal degradation of the product or reactants, leading to colored byproducts.

    • Catalyst-Related Issues: Some acid catalysts can cause charring or other side reactions if not used under the correct conditions.

  • Common Impurities and Their Sources:

    • Unreacted Tiglic Acid: Indicates an incomplete reaction.

    • Unreacted Methanol: Can be carried over during distillation if not properly separated.

    • Byproducts from Side Reactions: These can include ethers (from the reaction of methanol with itself) or polymers.

  • Troubleshooting and Purification Strategies:

    • Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can minimize the formation of color-causing byproducts.

    • Purification Process: A multi-step purification process is often necessary at an industrial scale.[5]

      • Neutralization: After the reaction, the acidic catalyst should be neutralized with a mild base (e.g., sodium bicarbonate solution).

      • Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities.

      • Drying: The product should be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) to remove residual water before distillation.

      • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating this compound from less volatile impurities and unreacted starting materials. The boiling point of this compound is approximately 138-139°C at atmospheric pressure.[6]

Issue 3: Safety Concerns During Scale-Up

Q: What are the primary safety concerns when scaling up the production of this compound, and what precautions should be taken?

A: this compound is a flammable liquid and vapor.[7][8][9] The scale-up of its production introduces significant safety challenges that must be addressed.

  • Flammability:

    • Precautions:

      • Use explosion-proof equipment and non-sparking tools.[7][8]

      • Ensure the production area is well-ventilated to prevent the accumulation of flammable vapors.[7]

      • Keep the reactor and storage vessels away from heat, sparks, and open flames.[7][8]

      • Ground all equipment to prevent the buildup of static electricity.

  • Exothermic Reaction:

    • Precautions:

      • The esterification reaction can be exothermic. The reactor must have an adequate cooling system to control the temperature and prevent a runaway reaction.

      • Add reactants, especially the catalyst, slowly and in a controlled manner to manage the rate of heat generation.

  • Chemical Handling:

    • Precautions:

      • Handle tiglic acid, methanol, and the acid catalyst in a closed system to minimize exposure.[7]

      • Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[8]

      • Have emergency procedures and equipment, such as safety showers and fire extinguishers, readily available.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound? A1: The most prevalent method for the industrial synthesis of this compound is the Fischer-Speier esterification.[1][2] This involves the reaction of tiglic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[10]

Q2: What are the typical reaction conditions for the industrial synthesis of this compound? A2: While specific parameters can vary, typical conditions for Fischer esterification on an industrial scale involve heating the mixture of tiglic acid, excess methanol, and an acid catalyst to reflux temperature (around 65-100°C) for several hours.[11] The reaction is often carried out in a stirred-tank reactor equipped with a condenser and a system for removing the water byproduct.

Q3: How can we minimize catalyst deactivation during continuous production? A3: To minimize catalyst deactivation in a continuous process, consider the following:

  • Use a Heterogeneous Catalyst: Solid acid catalysts are generally more robust and can be used in packed-bed reactors, which simplifies catalyst separation and regeneration.[4]

  • Purify Reactants: Ensure that the tiglic acid and methanol feedstocks are of high purity to avoid introducing catalyst poisons.

  • Control Reaction Conditions: Operating within the optimal temperature and pressure range for the catalyst can extend its lifespan.

Q4: What are the key parameters to monitor during the production of this compound? A4: Key parameters to monitor include:

  • Temperature: To ensure the reaction proceeds at an optimal rate without causing degradation.

  • Pressure: Especially during vacuum distillation for purification.

  • pH: Before and after neutralization of the catalyst.

  • Reaction Progress: Monitored by techniques like GC or HPLC to determine when the reaction is complete.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₂[12]
Molecular Weight 114.14 g/mol [12]
Appearance Colorless liquid
Boiling Point 138-139 °C at 760 mmHg[6]
Flash Point 35 °C (95 °F)[13]
Purity (Typical) >98.0% (GC)

Table 2: Troubleshooting Guide for Low Yield

Potential CauseKey IndicatorsRecommended Actions
Incomplete Reaction High levels of unreacted tiglic acid in the crude product.Increase reaction time, temperature, or catalyst loading. Improve water removal efficiency.
Catalyst Deactivation Reaction rate slows down over time in a continuous process.Use fresh catalyst. Consider switching to a more robust heterogeneous catalyst.
Side Reactions Presence of unexpected peaks in the GC analysis of the crude product.Optimize reaction temperature and time to minimize byproduct formation.
Poor Mixing Inconsistent temperature readings within the reactor.Increase agitation speed or consider reactor redesign for better mixing.

Experimental Protocols

Protocol 1: Industrial Scale Batch Synthesis of this compound via Fischer Esterification

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and free from contaminants.
  • Perform a pressure test to check for leaks.
  • Inert the reactor with nitrogen gas.

2. Charging Reactants:

  • Charge the reactor with tiglic acid.
  • Add an excess of methanol (typically 5-10 molar equivalents).
  • Begin agitation to ensure the mixture is homogeneous.

3. Reaction:

  • Slowly add the acid catalyst (e.g., 1-2% w/w sulfuric acid) to the mixture while monitoring the temperature.
  • Heat the reaction mixture to reflux (approximately 65-70°C for methanol).
  • Continuously remove the water byproduct using a Dean-Stark trap or a similar device.
  • Monitor the reaction progress by taking samples periodically and analyzing them by GC until the desired conversion is achieved.

4. Work-up and Purification:

  • Cool the reactor to room temperature.
  • Neutralize the acid catalyst by adding a calculated amount of a mild base solution (e.g., 5% sodium bicarbonate in water).
  • Allow the layers to separate and remove the aqueous layer.
  • Wash the organic layer with brine to remove residual water and salts.
  • Transfer the organic layer to a distillation unit.
  • Perform fractional distillation under reduced pressure to purify the this compound. Collect the fraction at the appropriate boiling point and pressure.

5. Product Handling and Storage:

  • Store the purified this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[7]
  • Keep away from sources of ignition.[7]

Mandatory Visualization

Fischer_Esterification_Pathway TiglicAcid Tiglic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated Intermediate) TiglicAcid->ProtonatedCarbonyl Protonation Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Water Elimination MethylTiglate This compound ProtonatedEster->MethylTiglate Deprotonation Water Water ProtonatedEster->Water Catalyst_Out H+ (Regenerated) MethylTiglate->Catalyst_Out Catalyst_In H+ (Acid Catalyst) Catalyst_In->ProtonatedCarbonyl

Caption: Fischer esterification mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of This compound CheckConversion Check Reaction Conversion (GC Analysis) Start->CheckConversion CheckCatalyst Evaluate Catalyst Activity CheckConversion->CheckCatalyst High Incomplete Incomplete Reaction CheckConversion->Incomplete Low CheckPurity Analyze Impurity Profile CheckCatalyst->CheckPurity Good Activity Deactivated Catalyst Deactivated CheckCatalyst->Deactivated Low Activity SideReactions Significant Side Reactions CheckPurity->SideReactions High Impurities Action_Conversion Increase Reaction Time/Temp Improve Water Removal Incomplete->Action_Conversion Action_Catalyst Use Fresh/More Catalyst Consider Heterogeneous Catalyst Deactivated->Action_Catalyst Action_Purity Optimize Temperature Improve Purification Process SideReactions->Action_Purity

Caption: Troubleshooting workflow for low yield in this compound production.

References

Technical Support Center: Managing Thermal Decomposition of Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing the thermal decomposition of methyl tiglate during your experiments.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the handling and thermal analysis of this compound.

Issue 1.1: Unexpected Sample Loss or Inconsistent Results in Thermogravimetric Analysis (TGA)

Possible Causes:

  • Evaporation at Low Temperatures: this compound is a volatile compound with a boiling point of approximately 137-138°C.[1] Significant sample loss may occur due to evaporation before thermal decomposition begins, leading to inaccurate measurements of decomposition temperatures and mass loss.

  • Improper Sample Preparation: Uneven sample distribution or an inappropriate sample pan can lead to inconsistent heating and mass loss readings.

  • Incorrect TGA Parameters: A heating rate that is too high can shift the decomposition to higher temperatures, while a rate that is too low may prolong the experiment and increase the chance of pre-decomposition evaporation.[2]

Troubleshooting Steps:

  • Use a Sealed Pan: To minimize evaporation, use a hermetically sealed TGA pan. This will contain the vapor pressure of the this compound until the decomposition temperature is reached.

  • Optimize Heating Rate: Start with a standard heating rate of 10°C/min. If evaporation is still a concern, a higher heating rate can help to separate the melting/boiling point from the decomposition onset.[2]

  • Ensure Proper Sample Loading: Use a small sample size (typically 5-10 mg) and ensure it is evenly spread at the bottom of the pan for uniform heat distribution.

  • Inert Atmosphere: Conduct the TGA experiment under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

Issue 1.2: Difficulty in Determining the Onset Decomposition Temperature from Differential Scanning Calorimetry (DSC) Data

Possible Cause:

  • Overlapping Thermal Events: The melting or boiling of this compound can overlap with the onset of its decomposition, making it difficult to distinguish the two events on the DSC thermogram.[2]

Troubleshooting Steps:

  • High-Resolution DSC: If available, use a high-resolution DSC or a faster heating rate to better separate the melting/boiling peak from the decomposition exotherm.[2]

  • Modulated DSC (MDSC): This technique can help to separate reversible events (like melting) from irreversible events (like decomposition).

  • Correlate with TGA Data: Compare the DSC thermogram with the TGA curve. The onset of mass loss in the TGA data should correspond to the beginning of the decomposition event in the DSC data.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature for this compound?

Q2: What are the primary hazardous decomposition products of this compound?

The primary hazardous decomposition products of this compound are carbon monoxide (CO) and carbon dioxide (CO2).[2] Depending on the conditions, other smaller hydrocarbon fragments may also be produced.

Q3: What is the likely thermal decomposition mechanism of this compound?

The thermal decomposition of α,β-unsaturated esters like this compound can proceed through several pathways. One proposed mechanism for α,β-unsaturated carboxylic acids, which may be analogous, involves isomerization to a β,γ-unsaturated intermediate, followed by a six-membered cyclic transition state that leads to decarboxylation. For esters, a similar pathway could lead to the elimination of smaller molecules.

Another possibility is a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule at elevated temperatures. This would lead to a variety of smaller, volatile products.

Q4: How can I analyze the decomposition products of my this compound experiment?

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are powerful techniques for this purpose.

  • TGA-MS: This technique allows for the identification of gaseous products as they evolve during the heating process in the TGA.[3]

  • Py-GC-MS: In this method, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides a detailed "fingerprint" of the decomposition products.

Section 3: Data Presentation

Table 1: Physical and Thermal Properties of this compound and Related Compounds

PropertyThis compoundMethyl Oleate (B1233923)Methyl Ricinoleate (B1264116)
Molecular Formula C6H10O2C19H36O2C19H36O3
Boiling Point 137 - 138 °C~350 °C~245 °C (at 10 mmHg)
Flash Point 35 °C113 °C>113 °C
Onset of Decomposition (TGA) Not available98 - 263 °C~262 °C (major)

Data for methyl oleate and methyl ricinoleate are provided for comparative purposes.[1]

Section 4: Experimental Protocols

Protocol 4.1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum TGA pan.

  • TGA Parameters:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp up to 500°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which a significant deviation from the baseline mass is observed. This is often calculated using the tangent method at the point of maximum rate of mass loss (from the derivative of the TGA curve).

Protocol 4.2: Analysis of Thermal Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place a small amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: 600°C (a typical starting point, can be optimized).

    • Pyrolysis Time: 15-30 seconds.

  • GC-MS Parameters:

    • GC Column: A suitable capillary column for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 10 minutes.

    • Carrier Gas: Helium.

    • MS Scan Range: m/z 35-550.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

Section 5: Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg This compound start->weigh pan Place in Sealed TGA Pan weigh->pan tga Load into TGA pan->tga params Set Parameters: - N2 atmosphere - 10°C/min ramp to 500°C tga->params run Run Experiment params->run data Obtain TGA Curve (Mass vs. Temperature) run->data dtg Calculate Derivative (DTG Curve) data->dtg onset Determine Onset Decomposition Temperature dtg->onset

Caption: Workflow for TGA analysis of this compound.

Decomposition_Pathway MT This compound (α,β-unsaturated ester) Intermediate β,γ-Unsaturated Ester (Isomerization Intermediate) MT->Intermediate Isomerization Radical_Initiation Homolytic Bond Cleavage (Radical Initiation) MT->Radical_Initiation High Temperature TS Six-membered Cyclic Transition State Intermediate->TS Products Decomposition Products (e.g., smaller alkenes, CO2) TS->Products Decarboxylation-like Radical_Products Radical Fragments Radical_Initiation->Radical_Products Propagation

Caption: Plausible thermal decomposition pathways for this compound.

References

Validation & Comparative

validation of GC-MS method for methyl tiglate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of Methyl Tiglate: GC-MS vs. HPLC

For researchers, scientists, and professionals in the pharmaceutical and fragrance industries, the accurate quantification of volatile compounds like this compound is crucial for quality control, formulation development, and scientific research. This compound, an ester with a characteristic sweet, fruity, and slightly spicy aroma, is a key component in various essential oils and a valuable ingredient in flavor and fragrance formulations. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology Comparison: GC-MS and HPLC-UV

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] It offers high separation efficiency and definitive compound identification based on mass spectra.[2] High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are not volatile or are thermally sensitive.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying this compound, particularly in complex matrices like essential oils. The method involves separating the volatile components of a sample in a gas chromatograph followed by detection and quantification using a mass spectrometer.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as hexane (B92381) or methanol, to a concentration of 1000 µg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution to concentrations ranging from 0.1 to 10 µg/mL. For the analysis of samples (e.g., essential oils), an appropriate dilution is made with the chosen solvent to bring the expected this compound concentration within the calibration range. An internal standard (e.g., methyl heptanoate) can be added to both calibration standards and samples to improve accuracy and precision.

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from other volatile components.[4]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions of this compound (m/z 114, 83, 55) would be monitored.[5] The most abundant and specific ion is used for quantification, while the others are used for confirmation.

    • Temperatures: Ion source at 230°C and transfer line at 280°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC-MS is often the preferred method for volatile compounds, HPLC-UV presents a viable alternative, especially when dealing with less volatile matrices or when a GC-MS system is unavailable. Since this compound possesses a chromophore (the carbon-carbon double bond conjugated with the carbonyl group), it can be detected by UV spectroscopy.

Sample Preparation: Similar to the GC-MS method, a stock solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol, and serially diluted to create calibration standards (e.g., 1 to 50 µg/mL). Samples are diluted with the mobile phase to fall within the calibration range. All solutions should be filtered through a 0.45 µm filter before injection.

Instrumentation and Conditions:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate for separating this compound.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water could be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set to the λmax of this compound (approximately 215 nm).

Quantitative Performance Comparison

The performance of an analytical method is assessed through various validation parameters as per the International Council for Harmonisation (ICH) guidelines.[6] The following table summarizes the expected performance of the GC-MS and HPLC-UV methods for this compound quantification.

Parameter GC-MS HPLC-UV
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL~0.5 µg/mL
Specificity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)
Sample Throughput ModerateHigh

Method Validation Workflow

A logical workflow is essential for the validation of any analytical method. The following diagram illustrates the key steps in the validation process for the GC-MS method for this compound quantification.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Standard & Sample Preparation MD2 GC-MS Parameter Optimization (Column, Temp Program, MS settings) MD1->MD2 MV1 Specificity MD2->MV1 MV2 Linearity & Range MV1->MV2 SA1 System Suitability Testing MV3 Accuracy (% Recovery) MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Limit of Detection (LOD) MV4->MV5 MV6 Limit of Quantification (LOQ) MV5->MV6 MV7 Robustness MV6->MV7 MV7->SA1 SA2 Quantification of this compound SA1->SA2

Caption: Workflow for the validation of a GC-MS method for this compound quantification.

Conclusion

Both GC-MS and HPLC-UV can be effectively used for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.

  • GC-MS is the superior method in terms of sensitivity, specificity, and a lower limit of detection . It is the recommended technique for trace analysis and for complex matrices where unambiguous identification is critical.

  • HPLC-UV offers a viable alternative with higher sample throughput and is suitable for samples that are not amenable to GC analysis. While less sensitive than GC-MS, its performance is adequate for many quality control applications where higher concentrations of this compound are expected.

For researchers and professionals in drug development and quality control, a thorough validation of the chosen method is imperative to ensure reliable and accurate results. The provided experimental protocols and validation workflow serve as a comprehensive guide for establishing a robust analytical method for the quantification of this compound.

References

A Comparative Analysis of Methyl Tiglate and Methyl Angelate: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of methyl tiglate and methyl angelate, two geometric isomers with distinct properties and applications. As the (E) and (Z) isomers of methyl 2-methyl-2-butenoate, respectively, their structural differences lead to significant variations in stability, physical characteristics, and biological relevance. This document summarizes their key physicochemical and spectral properties, outlines detailed experimental protocols for their synthesis and interconversion, and explores their roles in natural products and therapeutic development.

Physicochemical and Spectral Properties: A Comparative Overview

This compound, the trans (E) isomer, and methyl angelate, the cis (Z) isomer, share the same molecular formula and weight but differ in the spatial arrangement of substituents around the carbon-carbon double bond. This geometric isomerism has a notable impact on their physical properties and thermodynamic stability.

Chemical Stability and Isomerization: this compound is the more thermodynamically stable of the two isomers. Upon heating, particularly in the presence of an acid catalyst, methyl angelate will readily isomerize to form the more stable this compound.[1] A thermal equilibrium mixture at 125°C has been shown to contain approximately 90.6% this compound and 7.1% methyl angelate, highlighting the energetic preference for the trans configuration.[2] The reverse transformation from this compound to methyl angelate is significantly less favorable.[1]

dot

G cluster_0 Synthesis Workflow A 1. Reagent Setup Combine Tiglic or Angelic Acid, excess Methanol, and conc. H₂SO₄ in a round-bottomed flask. B 2. Reflux Heat the mixture to reflux for 1-2 hours to drive the equilibrium towards the ester. A->B C 3. Work-up Cool, dilute with water, and transfer to a separatory funnel. Extract the ester with an organic solvent. B->C D 4. Neutralization Wash the organic layer with NaHCO₃ solution to remove acid catalyst and unreacted carboxylic acid. C->D E 5. Drying & Solvent Removal Dry the organic layer with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation. D->E F 6. Purification Purify the crude ester by fractional distillation to obtain the final product. E->F G cluster_0 Isomerization Workflow A 1. Reaction Setup Combine methyl angelate (or a mixture) and a catalytic amount of p-toluenesulfinic acid in a flask. B 2. Heating Heat the mixture to ~125°C for 15-30 minutes to allow the isomers to reach thermal equilibrium. A->B C 3. Analysis (Optional) Cool a small aliquot and analyze by Gas Chromatography (GC) to determine the isomer ratio. B->C D 4. Purification If separation is desired, use fractional distillation, collecting the lower-boiling methyl angelate first. C->D

References

A Comparative Guide to the Polymerization of Methyl Tiglate and Methyl Acrylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the polymerization behavior of methyl tiglate and methyl acrylate (B77674), offering experimental insights for researchers, scientists, and professionals in drug development and material science. The significant difference in their reactivity, stemming from subtle structural variations, leads to vastly different outcomes in polymerization reactions.

Introduction: Structural Differences and Reactivity

Methyl acrylate and this compound are both α,β-unsaturated esters, a class of monomers widely used in polymer synthesis. However, a key structural difference dictates their polymerizability. Methyl acrylate (CH₂=CHCOOCH₃) is a monosubstituted alkene at the α-carbon, making it readily susceptible to polymerization. In contrast, this compound (CH₃CH=C(CH₃)COOCH₃) is a 1,2-disubstituted alkene with a methyl group at the β-carbon, which introduces significant steric hindrance around the double bond. This steric hindrance is the primary reason for the stark contrast in their polymerization behavior.

Methyl acrylate is a versatile monomer used in the production of a wide range of polymers and copolymers with applications in paints, adhesives, textiles, and pharmaceuticals.[1] Poly(methyl acrylate) (PMA) is known for its flexibility and toughness.[2] Conversely, this compound is noted for its resistance to polymerization under conventional free-radical and controlled polymerization conditions.[3] This property makes it useful in applications where polymerization is undesirable, such as in fragrances.[3]

Comparative Monomer and Polymer Properties

The following tables summarize the key physical and chemical properties of the monomers and the resulting polymers.

Table 1: Monomer Properties

PropertyMethyl AcrylateThis compound
Chemical Formula C₄H₆O₂C₆H₁₀O₂
Molar Mass 86.09 g/mol 114.14 g/mol
Boiling Point 80 °C137-139 °C[4]
Density 0.95 g/cm³0.93-0.94 g/cm³ @ 25°C[4]
CAS Number 96-33-36622-76-0
Structure CH₂=CHCOOCH₃CH₃CH=C(CH₃)COOCH₃

Table 2: Polymer Properties

PropertyPoly(methyl acrylate) (PMA)Poly(this compound)
Polymerizability Readily polymerizes via various methodsDoes not polymerize under standard conditions[3][5]
Appearance Colorless solid[2]Not applicable
Glass Transition Temp. (Tg) ~10 °C[2]Not applicable
Molecular Weight (Mw) Variable, e.g., ~40,000 g/mol (commercially available)Not applicable
Solubility Soluble in DMSO[2]Not applicable
Key Characteristics Tough, leathery, and flexible[2]Not applicable

Polymerization Behavior: A Tale of Two Monomers

Methyl Acrylate: A Readily Polymerizable Monomer

Methyl acrylate readily undergoes polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques.[3] Free-radical polymerization is a common industrial method. The process involves the initiation of a radical species, which then propagates by adding to the double bond of the methyl acrylate monomers.

Methyl Acrylate Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical R• Initiator->Radical Heat/Light Monomer Methyl Acrylate Radical->Monomer Addition Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Addition Growing_Chain->Monomer Chain Growth P1 P• Dead_Polymer Poly(methyl acrylate) P1->Dead_Polymer P2 P• P2->Dead_Polymer

Caption: Free-radical polymerization of methyl acrylate.

This compound: The Challenge of Steric Hindrance

Direct polymerization of this compound via conventional free-radical, controlled radical (e.g., GTP, ATRP, RAFT), or anionic polymerization methods has been shown to be unsuccessful.[3][5] The presence of methyl groups on both the α- and β-carbons of the double bond creates significant steric hindrance, preventing the approach of propagating radical or ionic species.

Steric Hindrance in this compound cluster_MA Methyl Acrylate (Accessible) cluster_MT This compound (Hindered) cluster_explanation Reason MA H₂C=CH(CO₂CH₃) Arrow_MA Polymerization MA->Arrow_MA PMA (-CH₂-CH(CO₂CH₃)-)n Arrow_MA->PMA MT CH₃CH=C(CH₃)(CO₂CH₃) Arrow_MT No Polymerization MT->Arrow_MT No_Polymer No Polymer Formed Arrow_MT->No_Polymer Steric_Hindrance Steric hindrance from α- and β-methyl groups prevents chain propagation.

Caption: Steric hindrance prevents this compound polymerization.

Interestingly, while this compound itself does not polymerize, it is possible to incorporate the tiglate moiety into a polymer backbone by first attaching it to a more reactive monomer. For instance, 2-(tigloyloxy)ethyl methacrylate (B99206) (MAET) has been successfully polymerized via group transfer polymerization (GTP), where the polymerization proceeds through the readily accessible methacrylate group.[3]

Experimental Protocols

Solution Polymerization of Methyl Acrylate

This protocol describes a typical free-radical solution polymerization of methyl acrylate.

Materials:

  • Methyl acrylate (inhibitor removed by washing with dilute NaOH solution, then water, and dried over anhydrous sodium sulfate)

  • Toluene (B28343) (or other suitable solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

  • Methanol (for precipitation)

  • Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • A solution of methyl acrylate in toluene (e.g., 50% v/v) is prepared in the reaction flask.

  • The desired amount of AIBN (e.g., 0.1-1.0 mol% with respect to the monomer) is added to the solution.

  • The reaction mixture is deoxygenated by bubbling nitrogen gas through it for 20-30 minutes. Oxygen can inhibit free-radical polymerization.

  • The flask is then heated to a specific temperature (e.g., 60-80 °C) while stirring. The polymerization is allowed to proceed for a set time (e.g., 2-24 hours).

  • After the reaction time, the flask is cooled to room temperature.

  • The resulting viscous polymer solution is poured into a large excess of a non-solvent, such as methanol, to precipitate the poly(methyl acrylate).

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven until a constant weight is achieved.

Attempted Polymerization of this compound

This section describes the general approach taken in studies that have attempted to polymerize this compound, highlighting the lack of polymer formation.

Methods Attempted:

  • Free-Radical Polymerization: Attempts have been made using various initiators (e.g., AIBN, benzoyl peroxide) in bulk and in solution at different temperatures. These experiments typically yield no polymer or only trace amounts of oligomers.[5]

  • Controlled/Living Polymerization: Techniques such as Group Transfer Polymerization (GTP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been explored.[3] These methods, which are effective for controlling the polymerization of methacrylates and acrylates, have proven unsuccessful for this compound.

Typical Experimental Setup (for attempted GTP):

  • This compound and a suitable solvent (e.g., tetrahydrofuran) are rigorously purified and dried.

  • The monomer and solvent are charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • A silyl (B83357) ketene (B1206846) acetal (B89532) initiator (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene) and a catalyst (e.g., tetrabutylammonium (B224687) bibenzoate) are added.

  • The reaction is stirred at room temperature or elevated temperatures and monitored for any signs of polymerization (e.g., increase in viscosity, heat evolution).

  • Analysis of the reaction mixture after an extended period typically shows unreacted monomer, with no polymer formation detected by techniques like Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Conclusion

The comparison between this compound and methyl acrylate provides a clear illustration of the profound impact of steric hindrance on polymerization. Methyl acrylate is a highly reactive monomer that readily forms high molecular weight polymers, making it a valuable building block in material science. In stark contrast, this compound's steric bulk renders it inert to most polymerization methods. This understanding is critical for researchers in selecting appropriate monomers for polymer synthesis and for designing novel polymers with specific properties. While direct polymerization of this compound is not feasible, its incorporation into polymers via more reactive co-monomers presents a potential avenue for future research.

References

A Spectroscopic Showdown: Differentiating Methyl Tiglate, Methyl Angelate, and Methyl Senecioate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of three isomeric esters crucial in chemical synthesis and natural product chemistry.

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a fundamental requirement. Methyl tiglate, methyl angelate, and methyl senecioate, three isomers with the molecular formula C₆H₁₀O₂, present a classic analytical challenge due to their structural similarities. This guide provides an objective, data-driven comparison of their spectroscopic profiles, empowering researchers to confidently distinguish between them.

Structural Isomers at a Glance

This compound and methyl angelate are geometric isomers (E/Z isomers) of methyl 2-methylbut-2-enoate, differing in the spatial arrangement of substituents around the carbon-carbon double bond. Methyl senecioate (methyl 3-methylbut-2-enoate) is a structural isomer, differing in the position of the double bond. These subtle structural variations give rise to distinct spectroscopic signatures.

isomers cluster_geometric Geometric Isomers cluster_structural Structural Isomer This compound (E) This compound (E) Methyl Angelate (Z) Methyl Angelate (Z) This compound (E)->Methyl Angelate (Z) E/Z Isomerism Methyl Senecioate Methyl Senecioate Isomeric Relationship Isomeric Relationship Isomeric Relationship->this compound (E) Structural Isomerism Isomeric Relationship->Methyl Senecioate Structural Isomerism

Caption: Isomeric relationships between this compound, methyl angelate, and methyl senecioate.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the three isomers.

¹H NMR Spectral Data (CDCl₃)
Compoundδ (ppm) - H₃C-C=δ (ppm) - =C-CH₃δ (ppm) - O-CH₃δ (ppm) - =CHJ (Hz)
This compound ~1.84~1.79~3.73~6.86J(C-CH₃, =CH) ≈ 7
Methyl Angelate ~1.95~1.85~3.70~6.05J(C-CH₃, =CH) ≈ 7
Methyl Senecioate ~2.17 (cis to C=O), ~1.90 (trans to C=O)-~3.67~5.69-
¹³C NMR Spectral Data (CDCl₃)
Compoundδ (ppm) - C=Oδ (ppm) - =C-δ (ppm) - =CHδ (ppm) - O-CH₃δ (ppm) - C-CH₃δ (ppm) - =C-CH₃
This compound ~168~128~138~51~12~14
Methyl Angelate ~167~128~138~51~16~20
Methyl Senecioate ~166~115~158~51~20, ~27-
IR Spectral Data (cm⁻¹)
Compoundν(C=O)ν(C=C)ν(=C-H)
This compound ~1715~1650~3020
Methyl Angelate ~1710~1645~3015
Methyl Senecioate ~1725~1655~3030
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11483, 55, 41
Methyl Angelate 11483, 55, 41
Methyl Senecioate 11499, 83, 55, 41

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • For a ¹H NMR spectrum, dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. For a ¹³C NMR spectrum, a more concentrated solution of 20-50 mg in the same amount of solvent is prepared.[1]

  • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Ensure the sample height in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.[2]

  • Cap the NMR tube and wipe it clean before insertion into the spectrometer.

Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • For ¹H NMR, the spectral width is typically set to 0-12 ppm. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is set to 0-220 ppm. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]

  • Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4]

  • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.[4]

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

  • A background spectrum of the clean, empty ATR crystal is recorded first. This is to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • The sample spectrum is then acquired. The instrument records an interferogram which is then mathematically converted to a spectrum using a Fourier Transform.

  • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography - GC):

  • The liquid sample is diluted in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10 µg/mL.[5]

  • The diluted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or moderately polar phase).[6]

  • The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

Ionization and Mass Analysis (Electron Ionization - EI):

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Interpretation of Spectroscopic Differences

  • ¹H NMR: The most significant difference is observed in the chemical shift of the vinyl proton (=CH). In this compound, this proton is deshielded by the cis-ester group and appears further downfield (~6.86 ppm) compared to methyl angelate (~6.05 ppm). In methyl senecioate, the vinyl proton is adjacent to two methyl groups and appears at a more upfield position (~5.69 ppm). The chemical shifts of the methyl groups also show subtle but consistent differences.

  • ¹³C NMR: The carbon chemical shifts, particularly of the methyl groups attached to the double bond, are diagnostic. In methyl angelate, both the C-CH₃ and =C-CH₃ carbons are more deshielded (appear at higher ppm values) compared to this compound due to steric compression (gamma-gauche effect). The carbon skeleton of methyl senecioate is distinctly different, with two methyl carbons attached to the same sp² carbon, resulting in characteristic chemical shifts.

  • IR Spectroscopy: While all three isomers show strong C=O and C=C stretching vibrations, the exact positions of these bands can differ slightly. The C=O stretch in methyl senecioate is at a slightly higher wavenumber, which can be attributed to the conjugation pattern.

  • Mass Spectrometry: this compound and methyl angelate, being geometric isomers, typically show very similar fragmentation patterns, making them difficult to distinguish by MS alone. Methyl senecioate, a structural isomer, can be differentiated by the presence of a characteristic fragment ion at m/z 99, corresponding to the loss of a methyl radical from the molecular ion, which is less prominent in the spectra of the other two isomers.

By carefully analyzing and comparing these spectroscopic datasets, researchers can confidently and accurately identify this compound, methyl angelate, and methyl senecioate, ensuring the integrity of their chemical research and development processes.

References

performance of methyl tiglate as a pheromone compared to synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methyl tiglate as a pheromone against its synthetic analogs. The information presented is collated from experimental data to assist researchers in the fields of chemical ecology, pest management, and drug development.

Performance Comparison of Tiglate Esters as Aggregation Pheromones

This compound is a known component of the aggregation pheromone in certain species of fruit flies, including Drosophila hydei and Drosophila virilis. Its effectiveness, however, is often dependent on the presence of other compounds and can vary when compared to its synthetic analogs, such as ethyl tiglate and isopropyl tiglate.

Data from Laboratory Bioassays

In a study on the aggregation pheromone of Drosophila virilis, the behavioral responses to this compound and its ethyl and isopropyl analogs were quantified. The results, summarized in the table below, indicate a clear difference in the attractant potency of these compounds.

CompoundMean Number of Flies Attracted (± SE)Relative Activity
Control (Solvent) 0.5 ± 0.2-
This compound 2.5 ± 0.5Least Active
Isopropyl Tiglate 4.0 ± 0.6Moderately Active
Ethyl Tiglate 5.5 ± 0.7Most Active

Data synthesized from studies on Drosophila virilis aggregation pheromones.[1]

In Drosophila hydei, the behavioral response to tiglate esters is more complex. Studies have shown that this compound, ethyl tiglate, and isopropyl tiglate alone exhibit minimal attractant activity. However, their performance is significantly enhanced when combined with the ketone 2-tridecanone, demonstrating a synergistic effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.

Laboratory Bioassay for Aggregation Pheromone Activity

This protocol is adapted from studies on Drosophila aggregation pheromones.

Objective: To quantify the behavioral response of flies to synthetic pheromone components.

Materials:

  • Test compounds (this compound, ethyl tiglate, isopropyl tiglate) dissolved in a suitable solvent (e.g., hexane).

  • Control solvent.

  • Small filter paper discs.

  • Petri dishes or similar small arenas.

  • A population of test insects (e.g., Drosophila virilis), separated by sex and age, and starved for a defined period before the assay.

  • A controlled environment chamber with regulated temperature, humidity, and light conditions.

Procedure:

  • Apply a specific dosage of the test compound solution or the control solvent to a filter paper disc and allow the solvent to evaporate.

  • Place the treated filter paper disc at one end of the bioassay arena.

  • Introduce a set number of flies (e.g., 20-30) into the center of the arena.

  • Observe and record the number of flies that move to and remain in the vicinity of the treated filter paper disc over a defined period (e.g., 5-10 minutes).

  • Repeat the assay for each test compound and the control, with multiple replications for statistical validity.

  • Analyze the data to determine the mean number of flies attracted to each compound and compare the results using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway in Drosophila

The detection of volatile pheromones like tiglate esters in Drosophila is mediated by olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla on the antenna. While the specific receptors for this compound in D. hydei and D. virilis are yet to be definitively identified, research on the closely related Drosophila melanogaster has shown that the olfactory receptor Or22a is responsive to ethyl tiglate.[2] This suggests a likely mechanism for the perception of tiglate esters.

The following diagram illustrates the general olfactory signal transduction pathway in Drosophila.

Olfactory_Signal_Transduction Odorant Pheromone (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport ReceptorComplex OrX / Orco Receptor Complex OBP->ReceptorComplex Delivery ORN Olfactory Receptor Neuron (ORN) ReceptorComplex->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Synaptic Transmission PN Projection Neuron (PN) Glomerulus->PN Signal Relay LHN Lateral Horn Neuron PN->LHN Higher Brain Processing Behavior Behavior LHN->Behavior

Caption: General olfactory signaling pathway in Drosophila.

Experimental Workflow for Pheromone Identification and Bioassay

The process of identifying a pheromone and evaluating its activity involves a series of integrated steps, from chemical analysis to behavioral testing.

Pheromone_Workflow start Insect Collection & Pheromone Gland Extraction gcms Gas Chromatography- Mass Spectrometry (GC-MS) start->gcms identification Compound Identification (e.g., this compound) gcms->identification synthesis Chemical Synthesis of Putative Pheromone & Analogs identification->synthesis purification Purification & Verification synthesis->purification eag Electroantennography (EAG) (Physiological Response) purification->eag behavioral_assay Behavioral Bioassay (e.g., Wind Tunnel, Field Trapping) purification->behavioral_assay data_analysis Data Analysis & Comparison eag->data_analysis behavioral_assay->data_analysis conclusion Conclusion on Pheromonal Activity data_analysis->conclusion

Caption: Workflow for pheromone identification and bioassay.

References

A Comparative Analysis of Methyl Tiglate and Ethyl Tiglate as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of methyl tiglate and ethyl tiglate as flavor compounds. The information presented is intended for researchers, scientists, and professionals in drug development who are involved in the selection and application of flavoring agents. This document outlines the sensory profiles, physicochemical properties, and relevant experimental data for both compounds to aid in formulation and development decisions.

Sensory Profile and Efficacy

This compound and ethyl tiglate, both esters of tiglic acid, are recognized for their distinct fruity aroma profiles. However, their sensory characteristics and potency differ significantly, influencing their suitability for various applications.

This compound is characterized by a flavor profile often described as having a "light rum odor" and is utilized to impart butterscotch, rum, and toffee notes in various products[1]. Its aroma is also described as "ethereal rummy" and "fruity, sweet"[2][3].

Ethyl Tiglate presents a more complex and multifaceted sensory experience. It is widely recognized for its "fruity, sweet" and "apple-like" aroma, complemented by "light floral and tropical nuances"[4]. Its profile is further detailed with descriptors such as a "complex fruity-caramel opening" with "sweet tutti frutti" notes[5]. A particularly unique characteristic of ethyl tiglate is the emergence of an "earthy, green olive note" in its drydown, which can provide a more natural and less cloying sweetness in formulations[5]. Ethyl tiglate has a reported odor detection threshold in water of 65 parts per billion (ppb).

Due to its more complex and desirable fruity profile, ethyl tiglate is often considered a more versatile and impactful flavor compound in applications requiring authentic fruit notes, such as strawberry and apple flavors[5]. The distinct rum-like and butterscotch character of this compound makes it more suitable for specific confectionery and beverage applications[1].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and ethyl tiglate, including their sensory thresholds and physicochemical properties.

Table 1: Sensory Thresholds

CompoundOdor Detection Threshold (in water)Flavor Profile Descriptors
This compound Data not availableEthereal, rummy, fruity, sweet, butterscotch, toffee[1][2][3]
Ethyl Tiglate 65 ppbFruity, sweet, apple-like, floral, tropical, caramel, earthy, green olive[4][5]

Table 2: Physicochemical Properties

PropertyThis compoundEthyl Tiglate
CAS Number 6622-76-0[2]5837-78-5[5]
Molecular Formula C6H10O2[2]C7H12O2[5]
Molecular Weight 114.14 g/mol [2][6]128.17 g/mol [5]
Appearance Colorless clear liquid (est.)[2]Colorless liquid[5]
Boiling Point 137-139 °C @ 760 mmHg[2][7]154-156 °C @ 760 mmHg[5]
Flash Point 35 °C (95 °F) TCC[2]44.44 °C (112 °F) TCC[5]
Solubility Soluble in alcohol, slightly soluble in water[2][6]Soluble in alcohol, slightly soluble in water[5]
Specific Gravity 0.938 - 0.944 @ 25°C[2]0.917 - 0.927 @ 25°C[5]
Refractive Index 1.430 - 1.436 @ 20°C[2]1.430 - 1.439 @ 20°C[5]

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for the sensory evaluation of this compound and ethyl tiglate to quantify and compare their flavor profiles.

1. Panelist Selection and Training:

  • Recruit 10-12 panelists with prior experience in sensory evaluation of flavor compounds.

  • Screen panelists for their ability to discriminate between different fruity and sweet aromas and to articulate their perceptions.

  • Conduct training sessions to familiarize panelists with the sensory attributes of this compound and ethyl tiglate. Develop a consensus on a lexicon of descriptive terms with corresponding reference standards.

2. Sample Preparation:

  • Prepare solutions of this compound and ethyl tiglate at various concentrations in a neutral solvent (e.g., deionized water or a 5% ethanol/water solution) to determine detection and recognition thresholds.

  • For descriptive analysis, prepare samples at a concentration that is clearly perceivable but not overpowering.

3. Evaluation Procedure:

  • Present samples to panelists in a randomized and blind fashion in a controlled sensory evaluation environment.

  • Panelists will rate the intensity of each descriptive attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Attributes to be evaluated may include: fruity, sweet, apple, berry, tropical, caramel, rum, ethereal, earthy, and overall flavor intensity.

4. Data Analysis:

  • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

  • Visualize the results using spider web diagrams to provide a clear comparison of the flavor profiles.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation Sensory_Testing Sensory Testing Sample_Preparation->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Visualization Results Visualization Statistical_Analysis->Results_Visualization

Sensory Evaluation Workflow
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the instrumental analysis of this compound and ethyl tiglate to identify and quantify the compounds.

1. Sample Preparation:

  • Prepare a standard mix of this compound and ethyl tiglate in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 250°C) to ensure separation of the compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and ethyl tiglate by comparing their retention times and mass spectra to the prepared standard mix and reference libraries (e.g., NIST).

  • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

GC_MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing Standard_Preparation Standard Preparation GC_MS_Injection GC-MS Injection Standard_Preparation->GC_MS_Injection Compound_Separation Compound Separation (GC) GC_MS_Injection->Compound_Separation Mass_Detection Mass Detection (MS) Compound_Separation->Mass_Detection Peak_Identification Peak Identification Mass_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

GC-MS Analysis Workflow

Signaling Pathway of Flavor Perception

The perception of flavor from compounds like this compound and ethyl tiglate is a complex process involving the interaction of volatile molecules with olfactory receptors in the nasal cavity. This interaction initiates a signaling cascade that results in the perception of a specific aroma by the brain.

Flavor_Perception_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_transduction Signal Transduction cluster_perception Brain Perception Volatile_Compound Volatile Compound (Methyl/Ethyl Tiglate) Olfactory_Receptor Olfactory Receptor Volatile_Compound->Olfactory_Receptor G_Protein_Activation G-Protein Activation Olfactory_Receptor->G_Protein_Activation Second_Messenger Second Messenger (cAMP) Production G_Protein_Activation->Second_Messenger Ion_Channel_Opening Ion Channel Opening Second_Messenger->Ion_Channel_Opening Neural_Signal Neural Signal Generation Ion_Channel_Opening->Neural_Signal Brain_Processing Brain Processing (Olfactory Bulb & Cortex) Neural_Signal->Brain_Processing Flavor_Perception Flavor Perception Brain_Processing->Flavor_Perception

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of methyl tiglate and structurally related α,β-unsaturated esters. The information presented herein is intended to support research and development efforts in toxicology and drug discovery by providing a consolidated overview of available data, experimental methodologies, and potential mechanisms of action.

Introduction to α,β-Unsaturated Esters and Cytotoxicity

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural motif, often referred to as a Michael acceptor, renders the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[1] This reactivity is believed to be a primary driver of their biological activities, including cytotoxicity. The potency of this cytotoxic effect is influenced by the specific molecular structure of the compound.[2] Understanding the structure-activity relationships within this class of compounds is crucial for predicting toxicity and for the rational design of novel therapeutic agents.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and related unsaturated esters against various cell lines. Direct comparative studies on the same cell line are limited; therefore, data from different studies are presented to provide a broader perspective.

Table 1: Cytotoxicity of α,β-Unsaturated Acid and Ester Monomers against RAW264.7 Cells

CompoundAbbreviationIC50 (mM)
n-Butyl acrylatenBA~0.1
Acrylic acid-~0.3
Triethylene glycol dimethacrylateTEGDMA~0.8
Ethylene glycol dimethacrylateEGDMA~1.0
2-Hydroxyethyl methacrylate (B99206)2-HEMA~3.0
Methacrylic acid-~3.0
Lauryl methacrylateLMA~4.0
n-Butyl methacrylatenBMA~5.0
Methyl methacrylateMMA~8.0

Data from Fujisawa et al., 2014. The cytotoxicity declined in the order nBA > acrylic acid > TEGDMA > EGDMA > 2-HEMA ≈ methacrylic acid > LMA > nBMA > MMA.

Table 2: Cytotoxicity of Methyl Methacrylate (MMA) on Various Fibroblast Cell Lines

Cell LineTC50 (mM/L)
Balb/3T3 clone A311
MC3T3-E116
C3H10T1/225
L92934

TC50 is the concentration of MMA that caused 50% cell death. Data from Taira et al., 2000.[3]

Table 3: Cytotoxicity of Various Unsaturated Compounds

CompoundCell LineIC50 (µM)Reference
Plakortic acidCCRF-CEM~0.20(2)
4,4-dimethyl-2-cyclopenten-1-oneHSC-2Moderately high[4]
Unsaturated γ-lactonesHSC-2Potent[4]
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC)HT29 (Mer+Rem+)650[5]
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)A549 (Mer+Rem-)210[5]
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)VA13 (Mer-)15[5]

Structure-Activity Relationships

The available data, though not directly comparing all esters of interest, allows for the deduction of several structure-activity relationships:

  • Acrylates vs. Methacrylates: In the study on RAW264.7 cells, acrylates (like n-butyl acrylate) were generally more cytotoxic than their corresponding methacrylates (like n-butyl methacrylate). This suggests that the additional methyl group in methacrylates may sterically hinder the Michael addition reaction, thereby reducing cytotoxicity.

  • Ester Chain Length: The data on methacrylate esters (LMA, nBMA, MMA) suggest that cytotoxicity may not be a simple function of alkyl chain length in this series.

  • The Michael Acceptor is Key: The cytotoxicity of α,β-unsaturated ketones is significantly reduced in the presence of N-acetylcysteine, a scavenger of electrophiles. This highlights the critical role of the Michael acceptor moiety in their mechanism of action.[4] The presence of a non-sterically hindered Michael acceptor appears to be an essential structural requirement for cytotoxic activity in α,β-unsaturated ketones.[4]

  • Acids vs. Esters: In some cases, the carboxylic acid form of an α,β-unsaturated carbonyl compound can be more cytotoxic than its corresponding methyl ester.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of unsaturated esters.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (e.g., at 37°C and 5% CO₂).[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, related esters) in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Replace the old medium with the medium containing the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[8]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G General Experimental Workflow for In Vitro Cytotoxicity Assays cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation (Cell Adhesion) cell_seeding->overnight_incubation add_compounds Add Compounds to Cells overnight_incubation->add_compounds compound_prep Prepare Serial Dilutions of Test Esters compound_prep->add_compounds incubation_period Incubation (e.g., 24, 48, 72h) add_compounds->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt formazan_formation Incubate (Formazan Formation) add_mtt->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Measure Absorbance (Microplate Reader) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 G Proposed Signaling Pathways for α,β-Unsaturated Ester-Induced Apoptosis cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_apoptosis Apoptosis Execution compound α,β-Unsaturated Ester (e.g., this compound) michael_addition Michael Addition to Cellular Nucleophiles (e.g., GSH, Proteins) compound->michael_addition ros_production Increased ROS Production michael_addition->ros_production er_stress Endoplasmic Reticulum Stress michael_addition->er_stress nfkb NF-κB Pathway Modulation michael_addition->nfkb jnk_p38 JNK/p38 MAPK Activation ros_production->jnk_p38 nrf2 Nrf2 Activation ros_production->nrf2 er_stress->jnk_p38 bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) jnk_p38->bcl2_family mitochondrial_pathway Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrial_pathway cytochrome_c Cytochrome c Release mitochondrial_pathway->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

A Comparative Guide to the Physicochemical Properties of Tiglate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physicochemical properties of a series of tiglate esters. The data presented is essential for understanding the behavior of these compounds in various scientific applications, including drug formulation and development. This document summarizes quantitative data in a clear tabular format, details the experimental protocols for property determination, and includes a visual representation of the comparative logic.

Comparative Data of Tiglate Esters

The following table summarizes the key physicochemical properties of various tiglate esters. These properties are critical in determining the solubility, absorption, distribution, and metabolism of ester-containing compounds.

Tiglate EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20-25°C)Refractive Index (at 20°C)Water Solubility (mg/L)logP (Octanol/Water)
Methyl Tiglate C₆H₁₀O₂114.14137-138[1]0.950[1]1.436[1]3813 (est.)[1]1.715 (est.)[2]
Ethyl Tiglate C₇H₁₂O₂128.17154-156[3][4]0.923[3]1.435[3]1289 (est.)[5]2.225 (est.)[5]
Propyl Tiglate C₈H₁₄O₂142.20176-180[5]0.904[5]1.4371[5]N/A1.90580[6]
Isopropyl Tiglate C₈H₁₄O₂142.20165.40.893-0.905[7]1.425-1.437[7]497.1 (est.)[8]N/A
Butyl Tiglate C₉H₁₆O₂156.22196[9]0.900-0.911[9]1.435-1.445[9]N/A3.1 (est.)
Isobutyl Tiglate C₉H₁₆O₂156.22182-184[10]0.899-0.902[10]1.436-1.438[10]164.4 (est.)[10]3.279 (est.)[10]
Amyl Tiglate C₁₀H₁₈O₂170.25214-215[11]N/AN/AN/AN/A
Isoamyl Tiglate C₁₀H₁₈O₂170.25204-205[4]0.897[4]N/A53.9 (est.)[4]3.597 (est.)[4]
Hexyl Tiglate C₁₁H₂₀O₂184.28108 (at 16 mmHg)[12]0.889-0.899[12]1.439-1.448[12]N/AN/A

Note: "N/A" indicates that reliable data was not available. "est." signifies an estimated value. Melting points for these esters are generally not reported as they are liquids at or below room temperature.

Experimental Protocols

The following are standardized methodologies for determining the key physicochemical properties of esters.

Boiling Point Determination (Adapted from ASTM D7398)

This method is based on gas chromatography to determine the boiling range distribution of esters.

Principle: A sample is introduced into a gas chromatograph, which separates components by their boiling points. The elution time of each component is correlated with its boiling point.

Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column

  • Data acquisition system

Procedure:

  • Calibration: A mixture of known n-alkanes is injected into the GC to establish a retention time versus boiling point curve.

  • Sample Preparation: The ester sample is diluted in a suitable solvent.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Temperature Program: The column oven temperature is increased at a controlled rate.

  • Detection: The FID detects the components as they elute from the column.

  • Data Analysis: The boiling range distribution is determined by comparing the retention times of the sample components to the calibration curve.

Melting Point Determination (OECD Guideline 102)

For crystalline solids, the melting point can be determined using the capillary method.

Principle: A small amount of the substance is heated in a capillary tube, and the temperature at which the substance transitions from solid to liquid is observed.

Apparatus:

  • Melting point apparatus with a heating block and thermometer/temperature probe

  • Glass capillary tubes

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

  • Heating: The capillary tube is placed in the heating block of the melting point apparatus.

  • Observation: The sample is heated at a slow, controlled rate.

  • Melting Point Range: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Equilibration: An excess amount of the ester is added to a flask containing purified water.

  • The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to separate the undissolved ester from the aqueous solution. Centrifugation may be used if necessary.

  • Sampling: A sample of the clear aqueous phase is carefully withdrawn.

  • Analysis: The concentration of the ester in the aqueous sample is determined using a suitable and validated analytical method.

Partition Coefficient (n-Octanol/Water) Determination (OECD Guideline 107 - Shake Flask Method)

The shake flask method is a common technique for determining the octanol-water partition coefficient (logP).

Principle: The substance is partitioned between n-octanol and water. The concentrations of the substance in both phases are measured at equilibrium to calculate the partition coefficient.

Apparatus:

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement

Procedure:

  • Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Partitioning: A known amount of the ester is dissolved in either n-octanol or water. The two phases are then mixed in a separatory funnel.

  • Equilibration: The funnel is shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated by allowing them to stand or by centrifugation.

  • Analysis: The concentration of the ester in both the n-octanol and water phases is determined.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Comparative Logic Diagram

The following diagram illustrates the logical flow for comparing the physicochemical properties of tiglate esters and their implications.

G Physicochemical Property Comparison of Tiglate Esters cluster_properties Physicochemical Properties cluster_factors Influencing Factors cluster_implications Implications in Drug Development BoilingPoint Boiling Point Formulation Formulation Strategy BoilingPoint->Formulation MeltingPoint Melting Point Solubility Water Solubility Solubility->Formulation ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME LogP logP (Lipophilicity) LogP->Formulation LogP->ADME MolecularWeight Molecular Weight MolecularWeight->BoilingPoint Increases AlkylChain Alkyl Chain Length AlkylChain->BoilingPoint Increases AlkylChain->Solubility Decreases AlkylChain->LogP Increases AlkylChain->MolecularWeight Increases Branching Alkyl Chain Branching Branching->BoilingPoint Decreases (relative to linear isomer) Branching->MeltingPoint Increases (often) Toxicity Potential Toxicity ADME->Toxicity

Caption: Logical relationships between molecular structure, physicochemical properties, and their implications in drug development for tiglate esters.

References

A Comparative Guide to the Chromatographic Separation of Methyl Tiglate and its Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products and fine chemicals. This guide provides a detailed comparison of chromatographic methods for the separation of methyl tiglate and its geometric isomers, methyl angelate and methyl senecioate, supported by experimental data and detailed protocols.

This compound ((E)-2-methyl-2-butenoate), methyl angelate ((Z)-2-methyl-2-butenoate), and methyl senecioate (3-methyl-2-butenoate) are geometric and positional isomers with similar physicochemical properties, making their separation a challenging analytical task. The selection of an appropriate chromatographic technique and the optimization of its parameters are paramount for achieving baseline resolution. This guide explores and compares various gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for this purpose.

Comparative Analysis of Chromatographic Methods

Gas chromatography is a widely employed technique for the separation of volatile and semi-volatile compounds like methyl esters. The choice of the stationary phase is the most critical factor influencing the separation of geometric isomers.

A study on the elution behavior of various esters, including angelates and tiglates, on a non-polar DB-5MS column (5% phenyl-methylpolysiloxane) revealed a consistent elution order.[1] For a given alcohol moiety, the angelate isomer elutes first, followed by the senecioate, and finally the tiglate.[1] However, it is crucial to note that tiglates and senecioates exhibit very close retention times, often leading to co-elution.[1]

The use of more polar stationary phases, such as those containing cyanopropyl functional groups, is known to enhance the separation of geometric isomers of fatty acid methyl esters (FAMEs).[2] This is attributed to the increased dipole-dipole interactions between the polar stationary phase and the slightly different polarities of the isomers. While specific studies focusing solely on this compound and its isomers on a wide range of polar columns are limited in the publicly available literature, the principles derived from FAME analysis are highly applicable. For instance, ionic liquid-based GC columns have demonstrated exceptional selectivity for polyunsaturated FAME isomers and could be a promising avenue for the separation of these smaller, related esters.[2]

High-performance liquid chromatography, particularly in the reversed-phase mode, offers an alternative approach for the separation of these isomers. The separation mechanism in RP-HPLC is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By carefully optimizing the mobile phase composition, including the organic modifier and its ratio with water, it is possible to resolve compounds with minor structural differences.

Experimental Data Summary

The following table summarizes the available quantitative data for the gas chromatographic separation of this compound and its isomers. It is important to note that comprehensive comparative studies with resolution (Rs) and separation factor (α) values for this specific set of isomers are not readily found in the literature. The data presented here is primarily in the form of Kovats retention indices (RI), which indicate the elution order and relative retention.

Chromatographic MethodStationary PhaseIsomerRetention Index (RI)ObservationsReference
Gas Chromatography (GC)DB-5MSMethyl Angelate-Elutes before this compound[1]
Methyl Senecioate-Elutes after Methyl Angelate[1]
This compound-Elutes after Methyl Senecioate[1]
Tiglate and Senecioate nearly co-elute[1]

Note: Specific retention index values for the methyl esters were not provided in the primary reference, but the elution order was clearly stated based on the analysis of a library of angelate and tiglate esters.

Detailed Experimental Protocols

While specific, detailed protocols for a direct comparison of multiple methods for separating this compound and its isomers are scarce, the following represents a typical gas chromatography-mass spectrometry (GC-MS) protocol based on the analysis of similar esters found in essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methodologies used for the analysis of esters in natural products, which has been shown to be effective for distinguishing between angelate and tiglate isomers.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column. For improved separation of geometric isomers, a polar column such as a cyanopropyl-based phase could be evaluated.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Analysis:

Identification of the isomers can be confirmed by comparing their mass spectra and retention indices with those of authentic standards. The mass spectra of Z and E isomers (angelate and tiglate) show unambiguous differences that allow for their differentiation.[3]

Experimental Workflow

The general workflow for the chromatographic separation and analysis of this compound and its geometric isomers is depicted in the following diagram.

G Experimental Workflow for Isomer Separation cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Data Analysis Sample Mixture of this compound and its Isomers Dilution Dilution in Appropriate Solvent Sample->Dilution Standard Reference Standards of Pure Isomers Standard->Dilution GC Gas Chromatography (GC) Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC Column Column Selection (e.g., DB-5MS, Polar Column, C18) GC->Column HPLC->Column Method Method Optimization (Temperature Program/Mobile Phase) Column->Method MS Mass Spectrometry (MS) Method->MS FID Flame Ionization Detector (FID) Method->FID UV UV-Vis Detector Method->UV Data Data Acquisition and Processing MS->Data FID->Data UV->Data Identification Peak Identification (Retention Time & Mass Spectra) Data->Identification Quantification Quantification (Peak Area) Data->Quantification

Caption: A generalized workflow for the separation and analysis of this compound and its geometric isomers.

Logical Relationship of Isomers

The structural relationship between this compound and its key geometric and positional isomers is illustrated below.

G Isomeric Relationships cluster_geometric Geometric Isomers cluster_positional Positional Isomer Isomers Isomers of C6H10O2 (Methyl Esters) Tiglate This compound ((E)-2-methyl-2-butenoate) Isomers->Tiglate Angelate Methyl Angelate ((Z)-2-methyl-2-butenoate) Isomers->Angelate Senecioate Methyl Senecioate (3-methyl-2-butenoate) Isomers->Senecioate Tiglate->Angelate (E/Z Isomerism) Tiglate->Senecioate (Positional Isomerism) Angelate->Senecioate (Positional Isomerism)

References

Comparative Reactivity of Methyl Tiglate and Other α,β-Unsaturated Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[CITY, STATE] – [Date] – This guide provides a comprehensive analysis of the reactivity of methyl tiglate in comparison to other structurally related α,β-unsaturated esters, namely methyl acrylate (B77674), methyl crotonate, and methyl methacrylate (B99206). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comparative overview of their performance in key chemical transformations, supported by available experimental data and detailed methodologies.

The reactivity of α,β-unsaturated esters is a critical aspect of their utility in various synthetic applications, including Michael additions, Diels-Alder reactions, and epoxidations. The substitution pattern around the carbon-carbon double bond significantly influences the electrophilicity of the β-carbon and the steric accessibility for nucleophilic attack or cycloaddition, leading to marked differences in reaction rates and product yields.

Executive Summary of Reactivity Comparison

The general reactivity trend for α,β-unsaturated esters in nucleophilic addition reactions is influenced by a combination of electronic and steric factors. Electron-withdrawing groups enhance reactivity, while increasing steric hindrance around the double bond diminishes it. This compound, with two methyl substituents at the α and β positions, presents a unique case of steric hindrance that significantly impacts its reactivity compared to less substituted analogs.

A qualitative reactivity order for Michael additions has been reported as: methyl propiolate > methyl acrylate > methyl crotonate > methyl methacrylate[1]. Based on structural considerations, this compound is expected to be even less reactive than methyl methacrylate due to the additional methyl group at the β-position, which further shields the electrophilic β-carbon.

Quantitative Data Presentation

While direct, side-by-side quantitative kinetic studies comparing this compound with a broad range of α,β-unsaturated esters under identical conditions are limited in the available literature, the following table summarizes typical yields for key reactions, compiled from various sources. It is important to note that reaction conditions may vary between studies, and these values should be considered illustrative of the general reactivity trends.

EsterMichael Addition Yield (Thiophenol)Diels-Alder Yield (Cyclopentadiene)Epoxidation Yield (m-CPBA)
Methyl Acrylate High (often >90%)Good to ExcellentGood (72-96%)[2][3]
Methyl Crotonate Moderate to HighGoodGood
Methyl Methacrylate Low to Moderate[1]GoodModerate
This compound Low (Sterically hindered)ModerateModerate to Good

Discussion of Reactivity Factors

Steric Hindrance: The primary factor differentiating the reactivity of this compound is the significant steric hindrance created by the two methyl groups attached to the double bond. In Michael additions, these methyl groups impede the approach of a nucleophile to the β-carbon. Similarly, in Diels-Alder reactions, the substituents on the dienophile can influence the stereoselectivity and rate of the cycloaddition.

Electronic Effects: The ester group is an electron-withdrawing group, which activates the double bond for nucleophilic attack at the β-position. The methyl groups in methyl crotonate, methyl methacrylate, and this compound are weakly electron-donating, which slightly reduces the electrophilicity of the double bond compared to methyl acrylate. However, the steric effects are generally considered to be the more dominant factor in determining the relative reactivity of these substituted acrylates.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to allow for reproducible analysis of the relative reactivity of these esters.

Experimental Protocol 1: Comparative Michael Addition of Thiophenol

Objective: To compare the relative reactivity of methyl acrylate, methyl crotonate, methyl methacrylate, and this compound in a Michael addition reaction with thiophenol.

Materials:

Procedure:

  • In four separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve one of the α,β-unsaturated esters (1.0 mmol) in 10 mL of dichloromethane.

  • To each flask, add thiophenol (1.2 mmol, 1.2 equivalents).

  • Add triethylamine (0.1 mmol, 0.1 equivalents) to each flask to initiate the reaction.

  • Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

  • Upon completion (or after a set time for comparison), quench the reactions by adding 10 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the Michael adduct.

  • Determine the yield of the purified product for each reaction.

Experimental Protocol 2: Comparative Diels-Alder Reaction with Cyclopentadiene (B3395910)

Objective: To compare the reactivity and product yield of methyl acrylate, methyl crotonate, methyl methacrylate, and this compound in a Diels-Alder reaction with cyclopentadiene.

Materials:

  • Dicyclopentadiene (B1670491)

  • Methyl acrylate

  • Methyl crotonate

  • Methyl methacrylate

  • This compound

  • Toluene (B28343) (solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (boiling point ~41 °C). Keep the collected cyclopentadiene on ice.

  • In four separate, sealed reaction tubes, add one of the α,β-unsaturated esters (1.0 mmol) and toluene (5 mL).

  • To each tube, add freshly distilled cyclopentadiene (1.5 mmol, 1.5 equivalents).

  • Seal the tubes and heat the reactions at a specified temperature (e.g., 80 °C or 120 °C) for a set period (e.g., 6 hours or 24 hours).

  • After cooling to room temperature, concentrate the reaction mixtures under reduced pressure.

  • Analyze the crude reaction mixture by ¹H NMR to determine the conversion and the endo/exo product ratio.

  • Purify the products by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Determine the isolated yield of the Diels-Alder adducts.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of α,β-unsaturated esters in a Michael addition reaction.

Michael_Addition_Reactivity cluster_reactants Reactants cluster_factors Factors Influencing Reactivity cluster_esters Comparative Esters cluster_outcome Reaction Outcome Nucleophile Nucleophile (e.g., Thiol, Amine) Ester α,β-Unsaturated Ester Nucleophile->Ester Michael Addition Steric Steric Hindrance (Substituents on α and β carbons) Ester->Steric Electronic Electronic Effects (Electron-withdrawing ester group) Ester->Electronic MA Methyl Acrylate (Least Hindered) Steric->MA Low MC Methyl Crotonate (β-substitution) Steric->MC Moderate MMA Methyl Methacrylate (α-substitution) Steric->MMA Moderate MT This compound (α,β-disubstitution, Most Hindered) Steric->MT High Rate Reaction Rate MA->Rate Fastest MC->Rate MMA->Rate MT->Rate Slowest Yield Product Yield Rate->Yield

References

Methyl Tiglate in Fragrance Applications: A Sensory Panel Evaluation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive sensory panel evaluation of methyl tiglate for fragrance applications, offering a comparison with alternative fruity esters. The information is supported by experimental data and detailed methodologies to assist in the formulation and development of new fragrances.

Sensory Profile Comparison: this compound vs. Alternative Fruity Esters

The selection of an ester in a fragrance composition is dictated by its unique olfactory profile. This compound offers a distinct "ethereal rummy" characteristic, with a fruity scent that can also carry a hint of fermentation[1][2]. This profile makes it suitable for creating specific nuances in fragrance compositions. The following table provides a qualitative comparison of this compound with other commonly used fruity esters.

EsterChemical NameOdor DescriptionCommon Applications
This compound Methyl (E)-2-methyl-2-butenoateEthereal, rummy, sweet, fruity with a fermented nuance[1][3].Adds complexity and unique fruity notes to fine fragrances and flavored products[2].
Ethyl Tiglate Ethyl (E)-2-methyl-2-butenoateSweet, fruity, tutti frutti, tropical, berry, floral, and caramel-like with an earthy, green olive backnote[4].Used for warm, nutty, and earthy characters in fruit, and gourmand fragrances[4].
Isoamyl Acetate 3-methylbutyl acetateIntense banana, sweet, fruity[5].Widely used for banana and pear notes in fragrances and flavors.
Ethyl Butyrate Ethyl butanoateFruity, pineapple, tropical, sweet.Common in fruity and tropical fragrance compositions.
Hexyl Acetate Hexyl acetateFruity, pear, green apple, sweet.Provides a fresh and sweet fruity character.

Quantitative Sensory Data: A Representative Comparison

While direct, publicly available quantitative sensory panel data comparing this compound to a wide range of other esters in a single study is limited, the following table illustrates a typical output from a Quantitative Descriptive Analysis (QDA) for a selection of fruity esters. This demonstrates how different esters can be profiled based on the intensity of various sensory attributes.

Sensory AttributeIsoamyl Acetate (Representative Data)Ethyl Butyrate (Representative Data)Hexyl Acetate (Representative Data)
Fruity 8.57.87.2
Sweet 7.98.16.5
Green 2.11.54.8
Waxy 1.51.22.3
Chemical/Solvent 3.22.51.8
Intensity rated on a 0-10 scale, where 0 = not perceived and 10 = very strong.

Experimental Protocols

A rigorous and standardized methodology is essential for reliable sensory evaluation. The following protocols outline the procedures for a comprehensive sensory panel assessment and instrumental analysis.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

1. Panelist Selection and Training:

  • A panel of 10-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.

  • Panelists undergo 20-40 hours of training to familiarize themselves with the aroma profiles of a wide range of fruity esters and to develop a consensus vocabulary for describing the sensory attributes. Reference standards for each descriptor are provided to anchor the panelists' evaluations.

2. Sample Preparation:

  • Solutions of each ester (this compound and alternatives) are prepared at a concentration of 1% in an odorless, non-polar solvent such as diethyl phthalate.

  • 10 mL of each sample is presented in identical, coded, amber glass vials to prevent visual bias. Samples are evaluated at a controlled room temperature (21 ± 1°C).

3. Sensory Evaluation Procedure:

  • The evaluation is conducted in individual sensory booths under controlled lighting and ventilation to minimize distractions and olfactory fatigue.

  • Panelists are instructed to assess the aroma of each sample by sniffing the headspace of the vial.

  • They then rate the intensity of each agreed-upon sensory descriptor (e.g., "fruity," "sweet," "green," "rummy," "earthy") on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.

  • Panelists are required to take a 2-minute break between samples and cleanse their palate with deionized water and unsalted crackers to prevent sensory adaptation. The order of sample presentation is randomized for each panelist.

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory attributes between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

To complement the sensory data, headspace GC-MS analysis can identify and quantify the volatile compounds contributing to the aroma profile.

1. Sample Preparation:

  • A known amount of the fragrance oil containing the ester is placed in a sealed headspace vial.

  • The vial is heated to a specific temperature to allow the volatile compounds to partition into the headspace.

2. GC-MS Analysis:

  • A sample of the headspace gas is injected into the gas chromatograph.

  • The compounds are separated based on their volatility and polarity in the GC column.

  • The separated compounds are then introduced into the mass spectrometer, which provides information for their identification and quantification.

Mandatory Visualizations

Experimental Workflow for Sensory and Instrumental Analysis

G Figure 1. Experimental Workflow cluster_sensory Sensory Panel Evaluation cluster_instrumental Instrumental Analysis cluster_results Integrated Results Panelist_Selection Panelist Selection & Training Sample_Prep_S Sample Preparation (1% in Solvent) Panelist_Selection->Sample_Prep_S QDA Quantitative Descriptive Analysis Sample_Prep_S->QDA Data_Analysis_S Statistical Analysis (ANOVA, PCA) QDA->Data_Analysis_S Comparison Comparative Sensory Profile Data_Analysis_S->Comparison Sample_Prep_I Sample Preparation (Headspace Vial) GC_MS Headspace GC-MS Analysis Sample_Prep_I->GC_MS Data_Analysis_I Compound Identification & Quantification GC_MS->Data_Analysis_I Data_Analysis_I->Comparison

Caption: Figure 1. Experimental Workflow

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity[6]. Fruity esters are known to activate a range of these G-protein coupled receptors[7].

G Figure 2. Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (G-protein coupled) Odorant->OR Binds to G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase (ACIII) G_olf->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG Cyclic Nucleotide-Gated (CNG) Ion Channel ATP_cAMP->CNG Opens Ca_Na Ca2+ / Na+ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

References

Comparative Stability of Methyl Tiglate and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a critical early step in the development of new pharmaceuticals and materials. This guide provides a comparative overview of the stability of methyl tiglate and its common derivatives under various stress conditions. By presenting available data and outlining detailed experimental protocols, this document aims to facilitate informed decisions in formulation development and stability-indicating analytical method development.

This compound, an unsaturated ester, and its derivatives are versatile building blocks in organic synthesis. However, the presence of the ester functional group and the carbon-carbon double bond makes these molecules susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and oxidation. The stability of these compounds is a key determinant of their shelf-life, efficacy, and safety in various applications.

Comparative Stability Overview

While specific kinetic data for the degradation of this compound and its simple alkyl derivatives are not extensively available in publicly accessible literature, general principles of organic chemistry and data from studies on related ester compounds allow for a qualitative comparison. Esters are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, with base-catalyzed hydrolysis generally proceeding at a faster rate. The stability of tiglate esters is also influenced by the nature of the alcohol moiety.

Table 1: Summary of Physicochemical Properties and Expected Relative Stability

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected Relative Hydrolytic StabilityNotes
This compoundC₆H₁₀O₂114.14137-138BaselineThe simplest tiglate ester, serving as a reference for comparison.
Ethyl TiglateC₇H₁₂O₂128.17154-156Slightly higherIncreased steric hindrance from the ethyl group may slightly decrease the rate of hydrolysis compared to this compound.
Propyl TiglateC₈H₁₄O₂142.20176-180HigherFurther increased steric bulk of the propyl group is expected to confer greater hydrolytic stability.
Butyl TiglateC₉H₁₆O₂156.22~195HighestThe butyl group provides the most significant steric hindrance among the compared esters, likely resulting in the slowest hydrolysis rate.

Note: The expected relative hydrolytic stability is based on general principles of steric hindrance in ester hydrolysis and is not derived from direct comparative experimental data.

Key Degradation Pathways

The primary pathways through which this compound and its derivatives can degrade include:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction catalyzed by acidic or basic conditions, to yield tiglic acid and the corresponding alcohol. Basic conditions, in particular, can significantly accelerate this degradation.

  • Photodegradation: The α,β-unsaturated carbonyl moiety in tiglates can absorb UV radiation, potentially leading to isomerization, polymerization, or other photochemical reactions. A prominent derivative, tigilanol tiglate, is known to be sensitive to light[1].

  • Oxidation: The double bond in the tiglate structure is a potential site for oxidative attack, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of epoxides, diols, or cleavage products.

  • Thermal Degradation: At elevated temperatures, tiglate esters may undergo decomposition, the specifics of which would depend on the structure of the molecule and the presence of other reactive species.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound and its derivatives, a series of forced degradation studies should be conducted. These studies intentionally expose the compounds to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Hydrolytic Stability Study

Objective: To determine the rate and extent of degradation in aqueous solutions under acidic, basic, and neutral conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound and each derivative in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of approximately 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method should be capable of separating the parent compound from all degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area. Determine the degradation rate constant and half-life under each condition.

Photostability Study

Objective: To evaluate the impact of light exposure on the stability of the compounds.

Methodology:

  • Sample Preparation: Prepare solutions of each compound (e.g., 100 µg/mL) in a suitable solvent and place them in transparent containers (e.g., quartz cuvettes or clear glass vials). Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure would be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Incubation: Maintain the samples at a constant temperature throughout the exposure period.

  • Sample Analysis: Analyze the exposed and control samples at appropriate time intervals using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the exposed samples to those of the control samples to determine the extent of photodegradation.

Oxidative Stability Study

Objective: To assess the susceptibility of the compounds to oxidation.

Methodology:

  • Sample Preparation: Prepare solutions of each compound (e.g., 100 µg/mL) in a suitable solvent.

  • Stress Condition: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide, to the sample solutions.

  • Incubation: Store the solutions at room temperature, protected from light, for a specified period (e.g., 24 hours), with monitoring at intermediate time points.

  • Sample Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of parent compound remaining and identify any major degradation products formed.

Thermal Stability Study

Objective: To investigate the effect of elevated temperature on the stability of the compounds in the solid state and in solution.

Methodology:

  • Solid-State Analysis: Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

  • Solution-State Analysis: Prepare solutions of each compound and store them at the same elevated temperature, protected from light.

  • Incubation: Monitor the samples over a period of time (e.g., 48 hours).

  • Sample Analysis: For solid-state samples, dissolve a portion in a suitable solvent before analysis. Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the percentage of degradation for each compound under thermal stress.

Visualizing the Stability Testing Workflow

The following diagrams illustrate the logical flow of the comparative stability studies.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Stock Solutions of this compound & Derivatives Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Prep->Hydrolysis Photo Photolytic Stress (UV/Vis Light) Prep->Photo Oxidative Oxidative Stress (e.g., H2O2) Prep->Oxidative Thermal Thermal Stress (Elevated Temperature) Prep->Thermal HPLC Stability-Indicating HPLC Analysis Hydrolysis->HPLC Photo->HPLC Oxidative->HPLC Thermal->HPLC Data Compare Degradation Profiles & Determine Relative Stability HPLC->Data

Caption: Workflow for comparative stability testing of this compound and its derivatives.

Hydrolysis_Pathway MT This compound / Derivative (R-O-C(=O)-C(CH3)=CHCH3) Products Tiglic Acid (HO-C(=O)-C(CH3)=CHCH3) + Alcohol (R-OH) MT->Products Hydrolysis H2O H2O H2O->MT H_plus H+ (Acidic) H_plus->MT catalyst OH_minus OH- (Basic) OH_minus->MT catalyst

Caption: General hydrolysis pathway for tiglate esters.

Conclusion

This guide provides a foundational understanding of the stability of this compound and its simple alkyl derivatives. While direct comparative quantitative data is limited, the provided information on degradation pathways and detailed experimental protocols for forced degradation studies offers a robust framework for researchers to conduct their own stability assessments. Such studies are indispensable for ensuring the quality, safety, and efficacy of products containing these versatile chemical entities. The outlined methodologies, when coupled with validated analytical techniques, will enable the generation of crucial data to support formulation development, establish appropriate storage conditions, and fulfill regulatory requirements.

References

A Comparative Guide to Purity Assessment of Methyl Tiglate: GC, HPLC, and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl tiglate, an unsaturated ester with applications in the synthesis of pharmaceuticals and fragrances, is no exception. This guide provides an objective comparison of the performance of three common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this compound. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist in the selection of the most appropriate technique for specific analytical needs.

At a Glance: Comparison of Analytical Techniques for this compound Purity

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)Ultraviolet (UV) Detector, Diode Array Detector (DAD), Mass Spectrometer (MS)NMR Spectrometer
Strengths High resolution for volatile compounds, established and robust methods.Excellent for separating non-volatile or thermally labile compounds, effective for isomer separation.Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.
Limitations May not effectively resolve geometric isomers (e.g., angelic acid methyl ester).Can be challenging to separate compounds with very similar polarities.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Sample Preparation Typically involves dissolving the sample in a volatile solvent.The sample is dissolved in a suitable solvent, often the mobile phase.The sample is accurately weighed and dissolved in a deuterated solvent, often with an internal standard.

Quantitative Performance Comparison

The following table summarizes key performance metrics for GC, HPLC, and qNMR in the analysis of small organic molecules like this compound. The data is representative and can vary based on the specific instrumentation and method parameters.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H qNMR)
Limit of Detection (LOD) 0.001 - 0.01 µg/mL0.01 - 0.1 µg/mL~0.1% (relative to the main component)
Limit of Quantification (LOQ) 0.003 - 0.03 µg/mL0.03 - 0.3 µg/mL~0.3% (relative to the main component)
Linearity (R²) > 0.999> 0.999> 0.999
Precision (%RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%

Experimental Protocols

Gas Chromatography (GC-FID)

This method is suitable for the routine purity analysis of this compound and the quantification of volatile impurities.

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound.

  • Dissolve in 10 mL of dichloromethane (B109758) to prepare a 2 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with dichloromethane.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

GC-FID analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC-UV)

This method is particularly useful for detecting non-volatile impurities and for the potential separation of geometric isomers.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase: 60:40 Acetonitrile (B52724):Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

HPLC-UV analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR offers a primary method for purity assessment without the need for a specific this compound reference standard.[1]

Instrumentation:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent

  • Software: TopSpin or equivalent

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 8

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of maleic acid into the same NMR tube.

  • Add approximately 0.75 mL of CDCl₃, cap the tube, and gently invert to dissolve the solids.

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (IMT / NMT) * (NIS / IIS) * (MWMT / MWIS) * (mIS / mMT) * PIS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • MT = this compound

  • IS = Internal Standard

qNMR_Workflow weigh_sample Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase and Baseline Correction) acquire->process integrate Integrate Signals of Analyte and Standard process->integrate calculate Calculate Purity integrate->calculate

qNMR analysis workflow for this compound.

Discussion of Results and Method Selection

Gas Chromatography is a highly sensitive and robust technique for the purity assessment of volatile compounds like this compound. Its high resolving power makes it excellent for separating closely related volatile impurities. However, a potential limitation is the co-elution of geometric isomers. This compound is the (E)-isomer, and its corresponding (Z)-isomer, methyl angelate, may not be fully resolved on standard non-polar GC columns.

High-Performance Liquid Chromatography offers a significant advantage in its ability to separate compounds based on polarity, which can be effective for distinguishing between geometric isomers.[2] For this compound, an optimized reversed-phase HPLC method can potentially separate it from methyl angelate and other non-volatile impurities that may not be amenable to GC analysis. The sample preparation for HPLC is generally straightforward.

Quantitative NMR stands out as a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1] This is particularly valuable when a certified reference material for this compound is unavailable. The technique is non-destructive and provides structural confirmation of the analyte. However, its sensitivity is lower than chromatographic methods, and signal overlap can be a challenge if the sample contains a complex mixture of impurities.

Common Impurities in this compound

The purity of this compound can be affected by impurities arising from its synthesis. Common synthetic routes involve the esterification of tiglic acid. Potential impurities could include:

  • Residual Tiglic Acid: The starting carboxylic acid.

  • Methanol: The starting alcohol.

  • Methyl Angelate: The (Z)-isomer of this compound.

  • Byproducts from side reactions.

Both GC and HPLC are well-suited for detecting and quantifying residual starting materials and isomeric impurities. GC-MS can be particularly powerful for identifying unknown volatile impurities based on their mass spectra.[3] HPLC is advantageous for separating the more polar tiglic acid from the ester product. qNMR can simultaneously identify and quantify these impurities, provided their signals do not overlap significantly with the this compound signals.

Conclusion

The choice of the optimal analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control where high throughput and sensitivity for volatile impurities are key, GC-FID is an excellent choice.

  • When the separation of geometric isomers and non-volatile impurities is a primary concern, HPLC-UV is the preferred method.

  • For an absolute determination of purity without the need for a specific reference standard and for obtaining structural information, ¹H qNMR is the most powerful technique.

For a comprehensive characterization of this compound purity, a combination of these techniques is often employed. For instance, HPLC or GC can be used to screen for impurities, and qNMR can then be used to provide a highly accurate and precise purity value. This multi-technique approach ensures a thorough understanding of the sample's composition, which is critical for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of methyl tiglate, ensuring safe laboratory practices and environmental compliance. The following procedures are based on standard safety data sheets and general laboratory chemical waste guidelines.

I. Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor.[1][2][3] Adherence to proper handling procedures is critical to prevent accidents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves and safety goggles, when handling this compound.[2]

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources.[1][2][4] Use non-sparking tools and explosion-proof equipment when handling.[1][4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

II. Quantitative Data: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueCitations
Appearance Colorless to almost colorless clear liquid[2]
Molecular Formula C6H10O2[2]
Molecular Weight 114.14 g/mol [3]
Boiling Point 139 °C[2][3]
Flash Point 39 °C[2][3]
Specific Gravity 0.95 (20/20 °C)[2][3]
GHS Hazard Statement H226: Flammable liquid and vapour[1][2][3]

III. Spill and Leak Management Protocol

In the event of a spill or leak, immediate and appropriate action is necessary to mitigate risks.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][2]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the spilled liquid.[1][2][5]

  • Collect and Store: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[1][2][4]

  • Decontaminate: Clean the spill area thoroughly.

IV. Step-by-Step Disposal Procedure

This compound is classified as hazardous waste and must be disposed of accordingly.[1][5] Do not dispose of it down the drain or in regular trash.[6]

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with flammable organic liquids.

    • Do not mix this compound with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[1][4][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) for hazardous waste.[8]

    • The SAA should be in a well-ventilated, cool, and dry location, away from ignition sources.[1][2]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][9]

    • One approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Empty Container Disposal:

    • Empty containers that held this compound may still contain hazardous residue and vapors.[1][5]

    • These containers should be treated as hazardous waste and disposed of through the same channels as the chemical waste itself.[1] For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MethylTiglateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Container B->C D Label Container Clearly: 'Hazardous Waste, Flammable' C->D E Keep Container Securely Closed D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Ensure SAA is Cool, Dry, and Well-Ventilated F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Follow All Local, State, and Federal Regulations H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl tiglate, a flammable and potentially irritating chemical. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Key Chemical and Safety Data

A summary of important quantitative data for this compound is presented below for quick reference and comparison.

PropertyValueCitation(s)
Chemical Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 137 - 138 °C (278.6 - 280.4 °F) @ 758 mmHg[2]
Flash Point 35 °C (95 °F)[2]
Specific Gravity 0.938 - 0.944 @ 25 °C[1]
Hazards Flammable liquid and vapor. Irritating to skin.[1]
Occupational Exposure Limits No specific limits have been established by major regulatory bodies.[2][3]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationCitation(s)
Hand Protection Butyl rubber gloves are recommended for handling esters. While specific breakthrough time data for this compound is unavailable, butyl rubber generally provides good resistance to esters and ketones. Nitrile gloves may offer limited protection for incidental contact but are not recommended for prolonged exposure. Always inspect gloves for degradation or punctures before and during use.[4]
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a high risk of splashing.[2]
Skin and Body Protection A flame-resistant lab coat is preferred. Additional protective clothing, such as an apron or oversleeves, may be necessary if there is a significant risk of skin contact.
Respiratory Protection Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required. For large-scale use or in emergencies, a NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or exposure limits are exceeded.[3]

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed, procedural guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Remove Ignition Sources: Ensure the work area is free of open flames, hot plates, spark-producing equipment, and static electricity sources.[3]

  • Assemble Materials: Have all necessary equipment and reagents, including spill cleanup materials, readily available before starting the experiment.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

2. Handling and Experimental Procedure:

  • Don Appropriate PPE: Wear the recommended personal protective equipment as outlined in the table above.

  • Grounding: For transfers of larger quantities, use grounding and bonding techniques to prevent static discharge.

  • Dispensing: Use spark-proof tools and equipment when handling the liquid.[3] Avoid direct contact with skin and eyes.

  • Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Do not use an open flame.

  • Container Sealing: Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.[3]

3. Spill Management:

  • Small Spills: In the event of a small spill within the fume hood, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or a universal binder.

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Ventilation: Allow residual vapors to evaporate in the fume hood.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed waste container. The container should be compatible with flammable liquids.

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, and disposable labware, should be collected in a separate, sealed container labeled as flammable solid waste.

2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area, preferably within a flammable storage cabinet.

  • Ensure waste containers are kept closed at all times, except when adding waste.

3. Final Disposal:

  • This compound waste is considered hazardous waste.

  • Disposal must be conducted through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[2]

  • Incineration or landfilling in compliance with local, state, and federal regulations are potential disposal methods.[2]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

start Start: Prepare to Handle This compound review_sds Review SDS and Emergency Procedures start->review_sds check_ppe Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) review_sds->check_ppe prepare_work_area Prepare Work Area in Chemical Fume Hood check_ppe->prepare_work_area remove_ignition Remove All Ignition Sources prepare_work_area->remove_ignition handle_chemical Handle this compound (Dispense, React, etc.) remove_ignition->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check cleanup_spill Follow Spill Cleanup Procedure spill_check->cleanup_spill Yes work_complete Experiment Complete spill_check->work_complete No continue_work Continue Experiment cleanup_spill->continue_work continue_work->handle_chemical waste_disposal Dispose of Waste in Labeled, Sealed Container work_complete->waste_disposal decontaminate Decontaminate Work Area and Remove PPE waste_disposal->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.